Product packaging for 1-Diazo-2-butanone(Cat. No.:)

1-Diazo-2-butanone

Cat. No.: B8460531
M. Wt: 98.10 g/mol
InChI Key: PGRFYCORSNQRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Diazo-2-butanone is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B8460531 1-Diazo-2-butanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

1-diazobutan-2-one

InChI

InChI=1S/C4H6N2O/c1-2-4(7)3-6-5/h3H,2H2,1H3

InChI Key

PGRFYCORSNQRLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 1-Diazo-2-butanone: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-diazo-2-butanone, a versatile reagent in organic synthesis. The document details its chemical and physical properties, synthesis protocols, safety considerations, and its applications, particularly in the development of pharmacologically active compounds.

Core Properties of this compound

This compound, a member of the α-diazoketone family, is primarily utilized as a synthetic intermediate. Its CAS number is 6831-84-1.[1]

Identifier Value
CAS Number 6831-84-1
Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
IUPAC Name 1-diazobutan-2-one
Synonyms Diazomethyl ethyl ketone
Property Value (for 2-Butanone)
Appearance Colorless liquid
Odor Sharp, sweet, acetone-like
Boiling Point 79.6 °C
Melting Point -86 °C
Density 0.805 g/cm³ at 20 °C
Flash Point -9 °C
Solubility in Water 27.5 g/100 mL

Synthesis of this compound: An Experimental Protocol

The synthesis of α-diazoketones can be hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood. Common methods include the Arndt-Eistert reaction and diazo transfer reactions. The latter is often preferred for its relative safety. Below is a representative protocol for a diazo transfer reaction that can be adapted for the synthesis of this compound.

Method: Deformylative Diazo Transfer

This two-step method, pioneered by Regitz, avoids the direct handling of diazomethane.

Step 1: Formylation of 2-Butanone

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), a solution of sodium methoxide in methanol is prepared.

  • 2-Butanone is added dropwise to the cooled solution, followed by the dropwise addition of ethyl formate.

  • The reaction mixture is stirred at room temperature until the formylation is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the formylated product is extracted and purified.

Step 2: Diazo Transfer

  • The purified formyl-2-butanone is dissolved in a suitable solvent such as acetonitrile.

  • A diazo transfer reagent, such as p-toluenesulfonyl azide (tosyl azide), is added to the solution in the presence of a mild base like triethylamine.

  • The reaction is stirred at room temperature. The progress of the reaction is monitored by the disappearance of the starting material on TLC.

  • Upon completion, the reaction mixture is worked up to remove the tosyl amide byproduct and the base.

  • The crude this compound is then purified, typically by column chromatography on silica gel.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Diazo Transfer 2-Butanone 2-Butanone Formylation_Reaction Formylation 2-Butanone->Formylation_Reaction Ethyl_Formate Ethyl_Formate Ethyl_Formate->Formylation_Reaction Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Formylation_Reaction Base Formyl-2-butanone Formyl-2-butanone Formyl-2-butanone_input Formyl-2-butanone Formylation_Reaction->Formyl-2-butanone Tosyl_Azide Tosyl_Azide Diazo_Transfer_Reaction Diazo Transfer Tosyl_Azide->Diazo_Transfer_Reaction Triethylamine Triethylamine Triethylamine->Diazo_Transfer_Reaction Base This compound This compound Diazo_Transfer_Reaction->this compound Formyl-2-butanone_input->Diazo_Transfer_Reaction

A representative workflow for the synthesis of this compound.

Safety and Handling

α-Diazoketones are energetic compounds and should be handled with care.

  • Instability: They can decompose, sometimes explosively, when exposed to heat, light, or strong acids. It is recommended to store them in a cool, dark place.

  • Toxicity: While specific toxicity data for this compound is limited, diazo compounds, in general, should be handled as toxic. Avoid inhalation, ingestion, and skin contact.[7]

  • Synthesis Hazards: The synthesis of diazoketones can involve hazardous reagents. For instance, diazomethane is highly toxic and explosive. Diazo transfer reagents like tosyl azide are also potentially explosive and should be handled with care.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and its precursors. All manipulations should be carried out in a chemical fume hood.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the versatile reactivity of the diazo group. Upon thermal, photochemical, or metal-catalyzed decomposition, it can form a highly reactive carbene intermediate, which can undergo a variety of transformations.

  • Wolff Rearrangement: In the presence of silver catalysts, or under thermal or photochemical conditions, α-diazoketones undergo a Wolff rearrangement to form a ketene. This ketene can then be trapped with nucleophiles (e.g., water, alcohols, amines) to produce carboxylic acids and their derivatives.

  • Cyclopropanation: The carbene generated from an α-diazoketone can react with alkenes to form cyclopropanes.

  • C-H Insertion: The carbene can also insert into C-H bonds, a powerful reaction for the formation of new carbon-carbon bonds.

  • Ylide Formation: Reaction with heteroatom-containing compounds can lead to the formation of ylides, which can then undergo subsequent rearrangements.

G cluster_reactions Key Reactions cluster_products Product Classes start This compound carbene Carbene Intermediate start->carbene hν, Δ, or Metal Catalyst - N₂ wolff Wolff Rearrangement carbene->wolff cyclo Cyclopropanation carbene->cyclo Alkene ch_insertion C-H Insertion carbene->ch_insertion R-H ketene Ketene wolff->ketene cyclopropane Cyclopropane Derivatives cyclo->cyclopropane new_alkane Functionalized Alkanes ch_insertion->new_alkane final_products Carboxylic Acids, Esters, Amides ketene->final_products Nucleophile (H₂O, ROH, R₂NH)

Key reaction pathways of this compound via a carbene intermediate.

Application in Drug Discovery

While this compound itself is not a therapeutic agent, its utility in synthesizing complex molecules makes it relevant to drug discovery. α-Diazoketones are precursors to a variety of heterocyclic compounds, some of which have shown significant biological activity.

A notable example is the synthesis of indanone derivatives . These compounds are present in several natural products and form the core scaffold of various pharmacologically active molecules.[9] For instance, donepezil, an indanone derivative, is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][9]

The mechanism of action of such indanone derivatives often involves the inhibition of key enzymes in signaling pathways.

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic signaling. This is a key therapeutic strategy for Alzheimer's disease.[1][9]

  • Monoamine Oxidase (MAO) Inhibition: Some indanone derivatives can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can elevate the levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Parkinson's disease.[1]

  • Anti-inflammatory Activity: Certain 2-benzylidene-1-indanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB/MAPK signaling pathway.[10]

G cluster_pathway Cholinergic Synapse Ach Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Ach->AChE Hydrolysis Receptor Postsynaptic Receptor Ach->Receptor Binds Signal Signal Transduction Receptor->Signal Indanone_Derivative Indanone Derivative (e.g., Donepezil) Indanone_Derivative->Inhibition Inhibition->AChE

Mechanism of action for indanone-based acetylcholinesterase inhibitors.

Conclusion

This compound is a valuable, albeit hazardous, synthetic intermediate. Its rich reactivity, stemming from the ability to generate a carbene intermediate, provides access to a wide array of molecular architectures. For researchers in drug development, the true potential of this compound lies in its ability to serve as a building block for complex scaffolds, such as the indanone core, which have proven to be privileged structures in medicinal chemistry. A thorough understanding of its synthesis, handling, and reactivity is crucial for leveraging its full potential in the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-diazo-2-butanone, a versatile reagent in organic synthesis. It includes detailed experimental protocols for its synthesis via the Arndt-Eistert reaction, a summary of its key quantitative data, and a discussion of its reactivity and potential applications in chemical biology.

Core Molecular Properties and Data

This compound is a yellow, oily substance at room temperature. Its chemical reactivity is dominated by the diazo and ketone functional groups, making it a valuable precursor for a variety of molecular scaffolds. The key physicochemical properties are summarized below.

PropertyValue
Molecular Weight 98.10 g/mol
Molecular Formula C₄H₆N₂O
CAS Number 6831-84-1
Monoisotopic Mass 98.048012819 Da
IUPAC Name 1-diazobutan-2-one
Canonical SMILES CCC(=O)C=[N+]=[N-]
InChIKey PGRFYCORSNQRLJ-UHFFFAOYSA-N

Chemical Structure

The structure of this compound features a linear diazo group attached to the alpha-carbon of a ketone. This arrangement allows for resonance stabilization, which contributes to its relative stability compared to other diazoalkanes.

G start Propanoic Acid acid_chloride Propanoyl Chloride start->acid_chloride  + SOCl₂ diazoketone This compound acid_chloride->diazoketone  + 2 CH₂N₂ ketene Ethylketene (Intermediate) diazoketone->ketene Wolff Rearrangement (e.g., Ag₂O, heat) - N₂ product Butanoic Acid ketene->product  + H₂O (Nucleophilic Attack)

An In-depth Technical Guide to the Synthesis of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-diazo-2-butanone, a valuable reagent and intermediate in organic synthesis. The document details the core methodologies, including the Arndt-Eistert reaction and diazo transfer reactions, offering specific experimental protocols, quantitative data, and mechanistic insights to facilitate its preparation in a laboratory setting.

Arndt-Eistert Synthesis from Butanoyl Chloride

The most direct and widely employed method for the synthesis of this compound is the Arndt-Eistert reaction. This method involves the acylation of diazomethane with butanoyl chloride. The reaction proceeds through a diazoketone intermediate, which is the target molecule in this context.

The overall reaction is as follows:

CH₃CH₂CH₂COCl + 2 CH₂N₂ → CH₃CH₂CH₂COCHN₂ + CH₃Cl + N₂

An excess of diazomethane is necessary to react with the hydrogen chloride byproduct, thus preventing the formation of a chloromethyl ketone side product.[1][2]

Experimental Protocol

Materials:

  • Butanoyl chloride

  • Diazomethane solution in diethyl ether (prepared from a suitable precursor like Diazald™)

  • Anhydrous diethyl ether

  • Dry glassware

Procedure:

  • An ethereal solution of diazomethane is prepared and cooled to 0 °C in an ice bath.

  • A solution of butanoyl chloride in anhydrous diethyl ether is added dropwise to the stirred diazomethane solution. A slow addition rate is crucial to control the reaction and prevent excessive gas evolution.[2]

  • The reaction mixture is stirred at 0 °C for a specified period, typically 1-2 hours, and then allowed to warm to room temperature.

  • Excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid, until the yellow color of diazomethane disappears.

  • The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data
ParameterValueReference
Yield Typically moderate to goodGeneral Arndt-Eistert Reaction Yields
Reaction Temperature 0 °C to room temperature[2]
Reaction Time 1-3 hoursGeneral Arndt-Eistert Reaction Times

Note: Specific yield for this compound is not well-documented in publicly available literature, but similar reactions suggest yields can range from 50-80%.

Reaction Pathway

Arndt_Eistert ButanoylChloride Butanoyl Chloride Intermediate Acyl Diazonium Intermediate ButanoylChloride->Intermediate Nucleophilic Attack Diazomethane Diazomethane (2 equiv.) Diazomethane->Intermediate Product This compound Intermediate->Product Deprotonation by excess CH2N2 Byproduct1 Methyl Chloride Intermediate->Byproduct1 Byproduct2 Nitrogen Gas Intermediate->Byproduct2

Arndt-Eistert synthesis of this compound.

Diazo Transfer Reaction from 2-Butanone Derivatives

An alternative approach to the synthesis of α-diazo ketones is the diazo transfer reaction. However, direct diazo transfer to a simple ketone like 2-butanone is generally not feasible.[3] The ketone must first be activated to increase the acidity of the α-protons. Two common activation strategies are deformylative and detrifluoroacetylative diazo transfer.

Deformylative Diazo Transfer

This two-step method, pioneered by Regitz, involves the formylation of the ketone followed by reaction with a sulfonyl azide.[3]

Step 1: Formylation of 2-Butanone 2-Butanone is reacted with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide to form 1-formyl-2-butanone.

Step 2: Diazo Transfer The resulting β-dicarbonyl compound is then treated with a sulfonyl azide, such as p-toluenesulfonyl azide (TsN₃), in the presence of a base like triethylamine. The diazo group is transferred, and the formyl group is cleaved to yield this compound.

Detrifluoroacetylative Diazo Transfer

This method involves the trifluoroacetylation of the ketone enolate, followed by diazo transfer.[4]

Step 1: Trifluoroacetylation of 2-Butanone The lithium enolate of 2-butanone, generated using a strong base like lithium diisopropylamide (LDA), is reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, to produce 1,1,1-trifluoro-3-oxohexan-2-one.

Step 2: Diazo Transfer The intermediate is then treated with a sulfonyl azide (e.g., methanesulfonyl azide) and a base to afford this compound.

Quantitative Data for Diazo Transfer Methods
MethodActivating GroupTypical ReagentsTypical YieldReference
Deformylative FormylEthyl formate, NaOEt; TsN₃, Et₃NModerate[3]
Detrifluoroacetylative TrifluoroacetylLDA, Ethyl trifluoroacetate; MsN₃, Et₃NGood[4]

Experimental Workflow for Diazo Transfer

Diazo_Transfer cluster_deformylative Deformylative Pathway cluster_detrifluoroacetylative Detrifluoroacetylative Pathway Butanone1 2-Butanone Formylation Formylation (Ethyl formate, NaOEt) Butanone1->Formylation FormylButanone 1-Formyl-2-butanone Formylation->FormylButanone DiazoTransfer1 Diazo Transfer (TsN3, Et3N) FormylButanone->DiazoTransfer1 Product1 This compound DiazoTransfer1->Product1 Butanone2 2-Butanone Trifluoroacetylation Trifluoroacetylation (LDA, Ethyl trifluoroacetate) Butanone2->Trifluoroacetylation TrifluoroacetylButanone 1,1,1-Trifluoro-3-oxohexan-2-one Trifluoroacetylation->TrifluoroacetylButanone DiazoTransfer2 Diazo Transfer (MsN3, Et3N) TrifluoroacetylButanone->DiazoTransfer2 Product2 This compound DiazoTransfer2->Product2

Workflow for diazo transfer synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Spectroscopic Data
TechniqueKey Features
Infrared (IR) Spectroscopy Strong absorption band around 2100 cm⁻¹ (N₂ stretch) and a strong absorption band around 1640 cm⁻¹ (C=O stretch).
¹H NMR Spectroscopy A singlet for the diazo proton (-COCHN₂) typically appears around δ 5.2-5.8 ppm. The ethyl group protons will show a triplet and a quartet, and the methyl group adjacent to the carbonyl will appear as a singlet.
¹³C NMR Spectroscopy The diazo carbon (-COC HN₂) resonates around δ 45-55 ppm, and the carbonyl carbon appears around δ 190-200 ppm.

Note: Specific spectral data for this compound should be compared with literature values if available, or with data for structurally similar diazoketones.

Safety Considerations

  • Diazomethane is highly toxic and explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware without ground glass joints.

  • Sulfonyl azides are potentially explosive and should be handled with care.

  • Strong bases such as sodium ethoxide and LDA are corrosive and moisture-sensitive.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the described protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1-diazobutan-2-one

This technical guide provides a comprehensive overview of 1-diazo-2-butanone, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the synthesis, chemical properties, and key reactions of this compound, supported by experimental data and procedural outlines.

Physicochemical Properties

PropertyValue
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol [1]
Exact Mass 98.048012819 Da[1]
XLogP3-AA (Lipophilicity) 0.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 19.1 Ų[1]
Complexity 113[1]
CAS Number 6831-84-1[1]

Synthesis of this compound

The synthesis of α-diazo ketones like this compound is primarily achieved through two established methodologies: the acylation of diazomethane and the Regitz diazo transfer reaction.[2][3][4]

Acylation of Diazomethane (Arndt-Eistert Synthesis)

This classical method involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with diazomethane.[4][5] For the synthesis of this compound, the starting material would be propanoyl chloride.

Reaction Scheme:

G reactant1 Propanoyl Chloride product This compound reactant1->product + 2 CH₂N₂ reactant2 Diazomethane (CH₂N₂) byproduct HCl product->byproduct - CH₃Cl

Figure 1: Synthesis of this compound via the Arndt-Eistert reaction.

Experimental Protocol (General Procedure):

A solution of propanoyl chloride in an anhydrous, inert solvent such as diethyl ether is added dropwise to a cooled (0 °C) ethereal solution of diazomethane (typically 2 equivalents or more).[4] The reaction mixture is stirred at low temperature until the reaction is complete. Excess diazomethane is often quenched by the careful addition of a weak acid like acetic acid.[5] The resulting this compound can then be isolated and purified, often by chromatography. It is crucial to use an excess of diazomethane to avoid the formation of the corresponding chloroketone byproduct.[4]

Caution: Diazomethane is a toxic and potentially explosive gas. All manipulations should be performed in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.[6]

Regitz Diazo Transfer Reaction

The Regitz diazo transfer reaction provides an alternative route to α-diazo ketones, particularly for substrates where the acylation of diazomethane is problematic.[2][3][7] This method involves the reaction of a compound with an active methylene group with a sulfonyl azide, such as tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base.[2][7]

For a simple ketone like 2-butanone, direct diazo transfer to its enolate is generally not efficient.[2][3] Therefore, a two-step "deformylative" or "detrifluoroacetylative" diazo transfer strategy is employed.[2][3][7] This involves the initial formation of a β-dicarbonyl compound, which is more acidic and readily undergoes diazo transfer.

Reaction Workflow:

G start 2-Butanone step1 Activation (e.g., formylation or trifluoroacetylation) start->step1 intermediate Activated β-Dicarbonyl Intermediate step1->intermediate step2 Diazo Transfer (e.g., TsN₃, base) intermediate->step2 product This compound step2->product

Figure 2: Workflow for the Regitz diazo transfer synthesis of this compound.

Experimental Protocol (General Procedure for Detrifluoroacetylative Diazo Transfer):

  • Enolate Formation: 2-Butanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.[3]

  • Acylation: The enolate solution is then reacted with an acylating agent, such as trifluoroethyl trifluoroacetate (TFETFA), to form the α-trifluoroacetyl derivative of 2-butanone.[3]

  • Diazo Transfer: The resulting β-dicarbonyl compound is then subjected to a diazo transfer agent, such as tosyl azide or methanesulfonyl azide, in the presence of a base like triethylamine.[2][3] The use of methanesulfonyl azide is often preferred as the byproducts are easily removed by an aqueous workup.[2]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.[3]

Chemical Properties and Key Reactions

This compound is a valuable synthetic intermediate due to the reactivity of the diazo group. It serves as a precursor to carbenes or carbenoids upon loss of nitrogen gas, which can be initiated thermally, photochemically, or through transition metal catalysis.

Wolff Rearrangement

One of the most significant reactions of α-diazo ketones is the Wolff rearrangement.[2][3] This reaction involves the conversion of the α-diazo ketone into a ketene intermediate with the extrusion of dinitrogen and a 1,2-rearrangement. The resulting ketene is highly reactive and can be trapped by various nucleophiles.[2]

Reaction Mechanism:

G start This compound intermediate1 Carbene Intermediate start->intermediate1 - N₂ (heat, light, or metal catalyst) intermediate2 Ketene intermediate1->intermediate2 1,2-rearrangement product Carboxylic Acid Derivative intermediate2->product nucleophile Nucleophile (e.g., H₂O, ROH, R₂NH) nucleophile->intermediate2

References

In-Depth Structural Analysis of 1-Diazo-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-diazo-2-butanone (also known as 1-diazobutan-2-one), a reactive chemical intermediate of interest in organic synthesis and potential pharmaceutical applications. This document outlines the key structural features of the molecule, supported by a compilation of spectroscopic data and detailed experimental protocols for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development by providing a foundational understanding of this diazo compound.

Introduction

This compound is an α-diazoketone, a class of compounds known for their versatile reactivity. The presence of the diazo and carbonyl functional groups in conjugation gives rise to a unique electronic structure, making it a valuable precursor for various chemical transformations. Understanding the precise structural and electronic properties of this compound is crucial for predicting its reactivity and for the rational design of synthetic pathways. This guide presents a detailed analysis based on established spectroscopic techniques and provides practical experimental procedures.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-diazobutan-2-one
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
CAS Number 6831-84-1

The structure of this compound is characterized by a four-carbon chain with a ketone functional group at the second carbon and a diazo group at the first carbon. The electronic nature of the diazocarbonyl moiety is best described by a series of resonance structures that illustrate the delocalization of electrons across the functional group. This electron delocalization results in a high rotational barrier (55–65 kJ/mol) around the C1-C2 bond, leading to the existence of s-cis and s-trans conformers.[1]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (C4)~1.0Triplet~7.5
-CH₂- (C3)~2.3Quartet~7.5
-CHN₂ (C1)~5.5Singlet-

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (C4)~8
-C H₂- (C3)~36
C HN₂ (C1)~50-60
C =O (C2)~190-200

Note: Predicted values are based on typical chemical shifts for α-diazoketones and 2-butanone.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted as follows:

Functional Group Characteristic Absorption (cm⁻¹)
N≡N stretch (diazo)~2100 (strong)
C=O stretch (ketone)~1640 (strong)
C-H stretch (alkane)2850-3000

The strong absorption around 2100 cm⁻¹ is characteristic of the diazo group, while the carbonyl stretch is expected to be at a lower wavenumber compared to a simple ketone due to conjugation with the diazo group.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 98. A common fragmentation pathway for α-diazoketones is the loss of nitrogen gas (N₂), which would result in a significant peak at m/z 70. Further fragmentation of the resulting carbene would lead to other characteristic peaks.

m/z Proposed Fragment
98[C₄H₆N₂O]⁺ (Molecular Ion)
70[C₄H₆O]⁺
43[CH₃CH₂CO]⁺
29[CH₃CH₂]⁺

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis and purification of α-diazo ketones, which can be adapted for the preparation of this compound.

Synthesis of this compound

A common method for the synthesis of α-diazo ketones is the reaction of a carboxylic acid chloride with diazomethane.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_prep Preparation of Butanoyl Chloride cluster_diazotization Diazotization Reaction cluster_purification Purification ButanoicAcid Butanoic Acid ButanoylChloride Butanoyl Chloride ButanoicAcid->ButanoylChloride Reaction ThionylChloride Thionyl Chloride ThionylChloride->ButanoylChloride ReactionVessel Reaction Vessel (0°C, under N2) ButanoylChloride->ReactionVessel Diazomethane Diazomethane in Ether Diazomethane->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct

Caption: General workflow for the synthesis of this compound.

Materials:

  • Butanoyl chloride

  • Diazomethane in diethyl ether (handle with extreme caution)

  • Anhydrous diethyl ether

  • Nitrogen gas

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve butanoyl chloride in anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane to the stirred solution of butanoyl chloride via the dropping funnel. The addition should be done under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.

  • Carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caution: Diazomethane is toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Use of non-etched glassware is essential.

Spectroscopic Characterization Protocol

Workflow for Structural Characterization:

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry PureSample Pure this compound H_NMR ¹H NMR PureSample->H_NMR C_NMR ¹³C NMR PureSample->C_NMR IR_Spec FT-IR PureSample->IR_Spec Mass_Spec EI-MS or ESI-MS PureSample->Mass_Spec Structural_Data Structural Confirmation H_NMR->Structural_Data C_NMR->Structural_Data IR_Spec->Structural_Data Mass_Spec->Structural_Data

Caption: Analytical workflow for the structural characterization of this compound.

¹H and ¹³C NMR:

  • Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Reactivity

α-Diazoketones are known to undergo a variety of chemical transformations, primarily through the formation of a carbene intermediate upon loss of nitrogen gas, which can be induced thermally, photochemically, or by transition metal catalysis.

Reaction Pathways of this compound:

Reactivity_Pathway cluster_Wolff Wolff Rearrangement cluster_Insertion Insertion Reactions cluster_Cycloaddition Cycloaddition Reactions Diazo This compound Carbene Acyl Carbene Intermediate Diazo->Carbene Δ, hν, or Metal Catalyst (-N₂) Cyclopropane Cyclopropane Derivative Diazo->Cyclopropane [Rh(II)] Ketene Ketene Intermediate Carbene->Ketene CH_Insertion C-H Insertion Carbene->CH_Insertion OH_Insertion O-H Insertion Carbene->OH_Insertion Acid Carboxylic Acid Derivative (with H₂O) Ketene->Acid Ester Ester Derivative (with ROH) Ketene->Ester Amide Amide Derivative (with R₂NH) Ketene->Amide Alkene Alkene Alkene->Cyclopropane

Caption: Key reaction pathways of this compound.

The primary reaction pathways include:

  • Wolff Rearrangement: The acyl carbene rearranges to form a ketene, which can be trapped by various nucleophiles to yield carboxylic acids, esters, or amides.

  • Insertion Reactions: The carbene can insert into C-H and O-H bonds.

  • Cycloaddition Reactions: In the presence of transition metal catalysts, such as rhodium(II) complexes, this compound can react with alkenes to form cyclopropane derivatives.

Conclusion

This technical guide has provided a detailed structural analysis of this compound, including its fundamental properties, predicted spectroscopic data, and generalized experimental protocols for its synthesis and characterization. The versatile reactivity of this α-diazoketone, stemming from its unique electronic structure, makes it a valuable tool in organic synthesis. The information presented herein is intended to aid researchers and professionals in the effective utilization of this compound in their synthetic endeavors and to provide a basis for further investigation into its chemical properties and potential applications.

References

The Reactivity Profile of 1-Diazo-2-butanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 1-diazo-2-butanone, a versatile building block in organic synthesis. Its unique chemical properties, stemming from the reactive diazo and carbonyl functionalities, allow for a diverse range of transformations, including Wolff rearrangements, cycloaddition reactions, and C-H insertion reactions. This document details the core reactivity, provides experimental protocols for key transformations, and presents quantitative data to inform reaction design and optimization.

Core Reactivity and Reaction Pathways

This compound is an α-diazoketone, a class of compounds known for their ability to serve as precursors to highly reactive intermediates such as carbenes and ketenes. The primary modes of reactivity are summarized below and illustrated in the accompanying diagrams.

Wolff Rearrangement

The Wolff rearrangement is a hallmark reaction of α-diazoketones, proceeding via thermal, photochemical, or metal-catalyzed decomposition to generate a ketene intermediate through a 1,2-rearrangement.[1][2][3][4] This ketene is a powerful synthetic intermediate that can be trapped by various nucleophiles.

  • Thermal Conditions: Typically require high temperatures (often >100 °C) and can sometimes lead to side reactions.[5]

  • Photochemical Conditions: Involve UV irradiation and can often be performed at lower temperatures, providing cleaner reactions.[3]

  • Metal Catalysis: Commonly employs silver(I) oxide (Ag₂O) or other silver salts, as well as rhodium(II) and copper(II) catalysts, to promote the rearrangement under milder conditions.[1][2]

The generated methylketene can then react with nucleophiles such as water, alcohols, and amines to yield carboxylic acids, esters, and amides, respectively.[3][4] It can also participate in [2+2] cycloadditions with alkenes and alkynes.[6][7]

Wolff_Rearrangement cluster_start This compound cluster_intermediate Intermediate cluster_products Products 1_diazo_2_butanone This compound ketene Methylketene 1_diazo_2_butanone->ketene Δ, hν, or Metal Catalyst - N₂ acid Propanoic Acid ketene->acid + H₂O ester Propanoate Ester ketene->ester + R-OH amide Propionamide ketene->amide + R₂NH cycloadd [2+2] Cycloadduct ketene->cycloadd + Alkene/Alkyne

Diagram 1: Wolff Rearrangement of this compound.
Cycloaddition Reactions

As a 1,3-dipole, this compound can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[8][9] These reactions are often promoted by transition metal catalysts, such as rhodium and copper complexes, which form a metal carbene intermediate.

With electron-deficient alkenes or alkynes, such as dimethyl acetylenedicarboxylate (DMAD), the reaction typically proceeds readily to form pyrazole derivatives.[10][11]

Cycloaddition 1_diazo_2_butanone This compound product Pyrazoline or Pyrazole Derivative 1_diazo_2_butanone->product [3+2] Cycloaddition dipolarophile Alkene or Alkyne (e.g., DMAD) dipolarophile->product

Diagram 2: [3+2] Cycloaddition of this compound.
C-H Insertion Reactions

Upon decomposition, typically with a rhodium(II) or copper(II) catalyst, this compound forms a carbene intermediate that can undergo insertion into C-H bonds.[2][12] These reactions can be either intermolecular or intramolecular, providing a powerful method for the formation of new carbon-carbon bonds. Intramolecular C-H insertion reactions of derivatives of this compound are particularly useful for the synthesis of cyclic ketones.[1][13] The regioselectivity of the insertion is influenced by the electronic and steric nature of the C-H bond, with a general preference for insertion into tertiary > secondary > primary C-H bonds.

CH_Insertion 1_diazo_2_butanone This compound carbene Carbene Intermediate 1_diazo_2_butanone->carbene Rh₂(OAc)₄ or Cu(acac)₂ - N₂ product C-H Insertion Product carbene->product alkane Alkane (R-H) alkane->product

Diagram 3: C-H Insertion Reaction of this compound.

Quantitative Data on Reactivity

While specific quantitative data for this compound is not extensively reported in the literature, the following tables summarize typical yields and conditions for analogous α-diazo ketones, which can serve as a predictive guide.

Table 1: Wolff Rearrangement of α-Diazo Ketones
Diazo Ketone SubstrateConditionsNucleophileProductYield (%)Reference
1-Diazo-2-propanoneAg₂O, H₂O, 60 °CH₂OPropanoic acid75-85General Procedure
1-Diazo-2-propanoneAg₂O, CH₃OH, 60 °CCH₃OHMethyl propanoate80-90General Procedure
1-Diazo-3-phenyl-2-propanonehν, C₆H₅NH₂AnilineN-Phenyl-3-phenylpropanamide~70General Procedure
Table 2: [3+2] Cycloaddition of α-Diazo Ketones
Diazo Ketone SubstrateDipolarophileCatalystProductYield (%)Reference
2-Diazo-3-butanoneDimethyl acetylenedicarboxylate-Dimethyl 4-acetyl-5-methyl-1H-pyrazole-3,4-dicarboxylateModerate[10]
Methyl diazoacetateN-BenzylideneanilineRh₂(OAc)₄cis-Aziridine35[14]
Table 3: C-H Insertion Reactions of α-Diazo Ketones
Diazo Ketone SubstrateCatalystReaction TypeProductYield (%)Reference
α-Aryl-α-diazo ketonesRh₂(OAc)₄Intramolecularα-Aryl cyclopentanone60-95[1][2][12]
Ethyl diazoacetateRh₂(OAc)₄Intermolecular (Hexane)Ethyl 2-hexylacetate isomersVariable[8]

Experimental Protocols

The following are general experimental protocols for key reactions of α-diazo ketones, which can be adapted for this compound. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

Synthesis of this compound

A common method for the synthesis of α-diazo ketones is the diazo transfer reaction from a sulfonyl azide to an activated methylene compound. For this compound, this can be achieved from 2-butanone via formylation followed by diazo transfer. A general procedure for diazo transfer to a 1,3-dicarbonyl compound is provided below.

Protocol: Diazo Transfer using Tosyl Azide [6][15]

  • To a solution of the β-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a base such as triethylamine (1.1 equiv).

  • Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start 2-Butanone formylation Formylation (e.g., with Ethyl Formate, NaH) start->formylation diketone 1-Formyl-2-butanone formylation->diketone diazo_transfer Diazo Transfer (Tosyl Azide, Base) diketone->diazo_transfer product This compound diazo_transfer->product

Diagram 4: Synthesis workflow for this compound.
Photochemical Wolff Rearrangement and Trapping with Methanol

Protocol: Photolysis in Methanol

  • Dissolve this compound (1.0 equiv) in anhydrous methanol to a concentration of approximately 0.1 M in a quartz reaction vessel.

  • Purge the solution with nitrogen or argon for 15-30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp while maintaining the temperature at 0-10 °C with a cooling bath.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting methyl propanoate by distillation or column chromatography.

Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is for a derivative of this compound designed to undergo intramolecular C-H insertion.

Protocol: Rhodium-Catalyzed Cyclization [1][12]

  • Dissolve the diazo ketone substrate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere.

  • Add a catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.5-2 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclic ketone by column chromatography on silica gel.

Safety and Handling

This compound, like other low molecular weight diazo compounds, is potentially explosive and toxic. It should be handled with extreme caution.

  • Explosion Hazard: Avoid heat, friction, and shock. Do not distill diazo compounds to dryness.

  • Toxicity: Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dark place, preferably as a solution in a suitable solvent.

For detailed safety information, consult the Safety Data Sheet (SDS) for 2-butanone and related diazo compounds.[3][13]

This guide provides a foundational understanding of the reactivity of this compound. For specific applications, it is crucial to consult the primary literature and perform small-scale optimization studies.

References

An In-depth Technical Guide on the Hazards and Safety Precautions for 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-Diazo-2-butanone, a member of the α-diazoketone class of compounds. Due to the inherent reactivity of the diazo group, this chemical and its analogs are recognized as potentially explosive and require strict safety protocols. This document summarizes available safety data, outlines recommended handling procedures, and provides detailed experimental protocols as a reference for laboratory work.

Hazard Identification and Classification

This compound is not widely commercially available, and a specific Safety Data Sheet (SDS) is not readily accessible. However, based on extensive studies of analogous diazo compounds, a number of significant hazards can be identified. The primary hazards are associated with the energetic nature of the diazo group, which can decompose exothermically and release nitrogen gas.

1.1. Physical and Chemical Hazards

  • Explosive Potential: Diazo compounds are known for their potential to decompose explosively, especially when heated, subjected to shock or friction, or exposed to certain catalysts (e.g., transition metals) or strong acids. While many simple diazoketones are not predicted to be explosive in the sense of a high-order detonation, they can undergo rapid and highly exothermic decomposition.[1][2]

  • Thermal Instability: Thermal decomposition can be initiated at elevated temperatures. Studies on a range of diazoketones show decomposition onset temperatures typically between 75 °C and 160 °C.[1][2] The average enthalpy of decomposition for diazoketones lacking other energetic functional groups is approximately -102 kJ/mol.[1][3][4]

  • Impact Sensitivity: Many diazo compounds are predicted to be sensitive to impact, meaning that mechanical shock can initiate decomposition.[2]

1.2. Health Hazards

  • Toxicity: Diazo compounds are generally presumed to be toxic and should be handled with appropriate personal protective equipment (PPE).[5] Specific toxicological data for this compound is not available, but related compounds, such as diazomethane, are known to be highly toxic and carcinogenic.

  • Irritation: As with many organic solvents and reagents, this compound may cause skin and eye irritation upon contact.

Quantitative Safety Data

Quantitative thermal stability data for this compound is not available in the reviewed literature. The following table presents data for analogous α-diazoketones to provide an indication of the expected thermal hazards. These values were obtained through Differential Scanning Calorimetry (DSC), a technique used to measure heat flow associated with thermal transitions in a material.[1][6]

Compound NameStructureOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)Reference
1-Diazo-2-propanoneCH3C(O)CHN2~100-120 (estimated)Not ReportedGeneral data for aliphatic diazoketones
1-Diazo-2-pentanoneCH3(CH2)2C(O)CHN2Not ReportedNot Reported
Ethyl 2-diazoacetoacetateCH3C(O)C(N2)CO2C2H5127-144[1]
2-Diazo-1,3-diphenyl-1,3-propanedioneC6H5C(O)C(N2)C(O)C6H5148-130[1]

Note: The data presented are for analogous compounds and should be used as a guide for risk assessment. The actual thermal stability of this compound may vary.

Experimental Protocols and Handling Procedures

Given the potential hazards, the synthesis and use of this compound should be conducted with extreme caution. Whenever possible, in-situ generation and consumption in a continuous flow system is the recommended approach to avoid the isolation and accumulation of significant quantities of the diazo compound.[7]

3.1. General Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves.

  • Engineered Controls: All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used, especially when working with quantities greater than a few millimoles.

  • Avoidance of Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources. Use intrinsically safe equipment where possible.

  • Scale Limitation: Work with the smallest scale of reaction possible to minimize the potential consequences of an incident.

  • Glassware: Use glassware that is free of cracks and scratches. Avoid ground glass joints, which can create friction. Fire-polished joints are preferable.

3.2. Illustrative Experimental Protocol: Synthesis of an α,β-Unsaturated Diazoketone

The following protocol is adapted from a procedure in Organic Syntheses for the preparation of (E)-1-Diazo-4-phenyl-3-buten-2-one and illustrates the general precautions for handling diazoketones.[5]

Caution! Diazo compounds are presumed to be toxic and potentially explosive and therefore should be handled with caution in a fume hood. It is recommended that this preparation be conducted behind a safety shield.

  • Reaction Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a nitrogen inlet adapter, and a pressure-equalizing dropping funnel. The apparatus is maintained under an inert atmosphere of nitrogen throughout the reaction.

  • Reagent Addition: All reagents are added slowly and at controlled temperatures, typically at 0 °C or -78 °C, to manage the reaction exotherm.

  • Workup: The reaction mixture is quenched by carefully pouring it into a solution of aqueous acid. Extractions are performed using standard techniques.

  • Purification: Purification is typically achieved by column chromatography on silica gel.

3.3. Illustrative Experimental Protocol: Synthesis of a Diazoketone via Diazo Transfer

The following protocol is adapted from a procedure in Organic Syntheses for the preparation of Diethyl (1-Diazo-2-oxopropyl)phosphonate and demonstrates the diazo transfer method.[8]

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a pressure-equalizing addition funnel, an argon inlet, and a magnetic stir bar.

  • Reagent Handling: Sodium hydride (a flammable solid) and 4-acetamidobenzenesulfonyl azide (a potentially explosive diazo transfer reagent) are handled with care. The azide is added as a solution in an appropriate solvent.

  • Temperature Control: The reaction is initially cooled to 0 °C during the deprotonation step and then allowed to warm to room temperature for the diazo transfer.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The product is extracted and purified by column chromatography.

Visualizing Workflows and Relationships

4.1. Hazard Mitigation Workflow

The following diagram illustrates a logical workflow for mitigating the risks associated with handling this compound.

Hazard_Mitigation_Workflow Hazard Mitigation Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Experiment Risk_Assessment Conduct Thorough Risk Assessment SOP_Development Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development Scale_Minimization Minimize Reaction Scale SOP_Development->Scale_Minimization Proper_PPE Wear Appropriate PPE (Lab coat, Goggles, Face Shield) Scale_Minimization->Proper_PPE Engineered_Controls Use Engineered Controls (Fume Hood, Blast Shield) Proper_PPE->Engineered_Controls Controlled_Conditions Maintain Controlled Conditions (Inert Atmosphere, Low Temperature) Engineered_Controls->Controlled_Conditions Avoid_Hazards Avoid Heat, Shock, and Incompatible Materials Controlled_Conditions->Avoid_Hazards Quench_Reagents Carefully Quench Excess Reagents Avoid_Hazards->Quench_Reagents Waste_Disposal Dispose of Waste According to Institutional Guidelines Quench_Reagents->Waste_Disposal

Caption: A workflow for mitigating hazards when working with this compound.

4.2. Relationship of Hazards and Controls

This diagram shows the relationship between the inherent hazards of this compound and the necessary control measures.

Hazards_and_Controls Relationship of Hazards and Controls for this compound cluster_hazards Inherent Hazards cluster_controls Control Measures Explosive Explosive Potential Blast_Shield Blast Shield Explosive->Blast_Shield Small_Scale Small Scale Operation Explosive->Small_Scale Thermal_Instability Thermal Instability Temp_Control Temperature Control Thermal_Instability->Temp_Control Toxicity Toxicity (Presumed) Fume_Hood Fume Hood Toxicity->Fume_Hood PPE Appropriate PPE Toxicity->PPE Impact_Sensitivity Impact Sensitivity Impact_Sensitivity->Small_Scale Avoid_Friction Avoid Friction/Shock Impact_Sensitivity->Avoid_Friction

Caption: Mapping of hazards to their corresponding safety controls.

Conclusion

This compound is a valuable synthetic intermediate, but its handling is associated with significant risks, primarily due to its potential for explosive decomposition. Researchers, scientists, and drug development professionals must approach work with this and other diazoketones with a thorough understanding of the hazards and with strict adherence to safety protocols. This guide provides a foundation for a safe and responsible approach to the use of this compound in a laboratory setting. It is imperative to consult institutional safety resources and conduct a thorough risk assessment before commencing any experimental work.

References

The Thermal Stability of α-Diazoketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Diazoketones are a critical class of organic intermediates renowned for their versatility in synthetic chemistry, particularly in the construction of complex molecular architectures. Their utility stems from the reactive diazo group adjacent to a carbonyl functionality, which serves as a precursor to highly reactive α-ketocarbenes and ketenes upon thermal, photochemical, or catalytic activation. This reactivity profile enables a diverse array of chemical transformations, including the venerable Wolff rearrangement, C-H insertion reactions, and cyclopropanations.

However, the very reactivity that makes α-diazoketones synthetically valuable also raises concerns regarding their thermal stability. The propensity for exothermic decomposition, sometimes with explosive potential, necessitates a thorough understanding of their stability profiles for safe handling, process development, and storage. This is of paramount importance in the pharmaceutical industry, where process safety and control are critical.

This technical guide provides a comprehensive overview of the thermal stability of α-diazoketones. It consolidates quantitative data from thermal analyses, details experimental protocols for assessing thermal stability, and explores the key factors influencing the decomposition of these energetic compounds.

Factors Influencing the Thermal Stability of α-Diazoketones

The thermal stability of α-diazoketones is not uniform and is significantly influenced by their molecular structure. The key factors governing their stability are summarized below.

  • Electronic Effects: The nature of the substituents on the α-diazoketone framework plays a crucial role in determining its thermal stability.

    • Electron-withdrawing groups (EWGs) generally increase thermal stability. EWGs delocalize the negative charge on the carbon atom of the diazo group through resonance or inductive effects, thereby stabilizing the molecule. This increased stability is reflected in higher decomposition onset temperatures.

    • Electron-donating groups (EDGs) , conversely, tend to decrease thermal stability. EDGs destabilize the diazo group by increasing electron density, making the molecule more prone to dinitrogen extrusion at lower temperatures.

  • Conjugation and Resonance: The extent of conjugation within the molecule significantly impacts stability.

    • Conjugation of the diazo group with aromatic rings or other π-systems can delocalize electron density, leading to enhanced stability. The resonance structure where the negative charge is delocalized onto the carbonyl oxygen is a key contributor to the relative stability of α-diazoketones compared to other diazo compounds.

  • Steric Effects: Steric hindrance around the diazo and carbonyl groups can influence the conformation of the molecule, which in turn affects the decomposition pathway and stability. Bulky substituents may favor or disfavor the optimal geometry for the Wolff rearrangement.

  • Physical State: The physical state of the α-diazoketone (crystalline solid vs. oil) can also play a role in its stability. Crystalline solids are often more stable than their amorphous or oily counterparts due to the ordered arrangement of molecules in the crystal lattice, which can restrict molecular motion and inhibit decomposition.

Factors_Affecting_Stability cluster_factors Factors Influencing Thermal Stability cluster_outcomes Impact on Stability A Electronic Effects E Increased Stability (Higher Decomposition T) A->E Electron-Withdrawing Groups F Decreased Stability (Lower Decomposition T) A->F Electron-Donating Groups B Conjugation & Resonance B->E Extended Conjugation C Steric Effects C->E Favorable Conformation C->F Unfavorable Conformation D Physical State D->E Crystalline Solid D->F Oil/Amorphous

Caption: Factors influencing the thermal stability of α-diazoketones.

Thermal Decomposition Pathway: The Wolff Rearrangement

The primary thermal decomposition pathway for α-diazoketones is the Wolff rearrangement. This reaction involves the extrusion of molecular nitrogen (N₂) to form a highly reactive α-ketocarbene intermediate, which then undergoes a 1,2-rearrangement to yield a ketene. The resulting ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles to afford carboxylic acids and their derivatives.

The mechanism of the Wolff rearrangement can proceed through two main pathways:

  • Stepwise Mechanism: In this pathway, the initial step is the loss of dinitrogen to form a discrete α-ketocarbene intermediate. This carbene then undergoes a 1,2-rearrangement of a substituent (R group) to form the ketene. The s-trans conformation of the α-diazoketone is thought to favor this stepwise mechanism.

  • Concerted Mechanism: In the concerted pathway, the loss of dinitrogen and the 1,2-rearrangement of the R group occur simultaneously. This mechanism is believed to be favored by the s-cis conformation of the α-diazoketone, where the migrating group is anti-periplanar to the nitrogen leaving group.

The operative mechanism can be influenced by the reaction conditions (thermal, photochemical, or metal-catalyzed) and the structure of the α-diazoketone.

Wolff_Rearrangement cluster_pathway Wolff Rearrangement Pathway cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism start α-Diazoketone carbene α-Ketocarbene Intermediate start->carbene - N₂ (Step 1) transition_state Concerted Transition State start->transition_state ketene Ketene carbene->ketene 1,2-Rearrangement (Step 2) products Carboxylic Acid Derivatives (with nucleophile trapping) ketene->products + Nucleophile (e.g., H₂O, ROH) transition_state->ketene - N₂ & 1,2-Rearrangement (Simultaneous) Synthesis_Workflow cluster_synthesis Synthesis of 1-Diazo-3,3-dimethyl-2-butanone start Start: 1,3-Di(tert-butyl)propane-1,3-dione TsN₃, MeNH₂, EtOH reaction Stir at Room Temperature start->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Removal monitoring->workup Reaction Complete purification Flash Chromatography workup->purification end Product: 1-Diazo-3,3-dimethyl-2-butanone purification->end

The Enduring Legacy of α-Diazoketones: A Century of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

From their initial discovery in the late 19th century, α-diazoketones have evolved into a cornerstone of modern organic synthesis. Their unique electronic structure and reactivity have enabled the development of a diverse array of powerful transformations, facilitating the construction of complex molecular architectures relevant to the pharmaceutical and materials sciences. This technical guide provides a comprehensive overview of the historical development of α-diazoketone chemistry, detailing the key synthetic methodologies, reaction mechanisms, and applications that have defined the field. Particular emphasis is placed on providing practical, quantitative data and detailed experimental protocols for seminal reactions, including the Arndt-Eistert synthesis, the Wolff rearrangement, and various diazo transfer, cyclopropanation, and C-H insertion reactions.

A Historical Journey: The Unveiling of α-Diazoketone Reactivity

The story of α-diazoketones begins in 1883 with the pioneering work of German chemist Theodor Curtius, who first reported the synthesis of a diazo compound, ethyl diazoacetate.[1] This discovery laid the groundwork for a new field of chemical reactivity. However, it was the seminal work of Ludwig Wolff in 1902 that truly unlocked the synthetic potential of this class of compounds. Wolff discovered that the decomposition of α-diazoketones in the presence of water and silver oxide catalyst resulted in a formal 1,2-rearrangement to produce a carboxylic acid, a transformation now famously known as the Wolff rearrangement.[2]

Despite its elegance, the Wolff rearrangement remained a synthetic curiosity for several decades due to the lack of general and efficient methods for the preparation of α-diazoketones. This changed in the 1930s with the development of the Arndt-Eistert synthesis by Fritz Arndt and Bernd Eistert.[3][4] This two-step protocol, which involves the acylation of diazomethane with an acid chloride followed by a Wolff rearrangement, provided a reliable method for the one-carbon homologation of carboxylic acids and propelled α-diazoketone chemistry into the mainstream of organic synthesis.[3][5]

The mid-20th century witnessed a further expansion of the synthetic utility of α-diazoketones with the development of diazo transfer reactions, largely pioneered by Manfred Regitz.[1][6] This method, which involves the reaction of an active methylene compound with a sulfonyl azide, offered a safer and more versatile alternative to the use of diazomethane for the synthesis of α-diazoketones.[6][7] The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the applications of α-diazoketones, particularly in transition metal-catalyzed reactions such as cyclopropanation and C-H functionalization, further solidifying their importance in modern organic chemistry.[8][9]

Historical_Development cluster_1880s 1880s cluster_1900s 1900s cluster_1930s 1930s cluster_1960s 1960s Curtius Theodor Curtius Discovers Diazoacetic Ester (1883) Wolff Ludwig Wolff Reports the Wolff Rearrangement (1902) Curtius->Wolff Foundation Arndt_Eistert Fritz Arndt & Bernd Eistert Develop the Arndt-Eistert Synthesis Wolff->Arndt_Eistert Enabling Synthesis Regitz Manfred Regitz Pioneers Diazo Transfer Reactions Arndt_Eistert->Regitz Safer Reagents

Figure 1: A timeline of key discoveries in α-diazoketone chemistry.

Core Synthetic Methodologies

The versatility of α-diazoketones stems from a handful of robust and reliable synthetic methods for their preparation. This section details the most important of these methodologies, providing quantitative data and experimental protocols.

The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a cornerstone of α-diazoketone chemistry, providing a reliable method for the one-carbon homologation of carboxylic acids.[3][5] The synthesis proceeds in two distinct steps: the formation of an α-diazoketone from a carboxylic acid derivative, and the subsequent Wolff rearrangement to a ketene intermediate, which is then trapped by a nucleophile.

Arndt_Eistert_Workflow Start Carboxylic Acid Step1 Activation (e.g., SOCl₂, (COCl)₂) Start->Step1 AcidChloride Acid Chloride Step1->AcidChloride Step2 Reaction with Diazomethane (CH₂N₂) AcidChloride->Step2 Diazoketone α-Diazoketone Step2->Diazoketone Step3 Wolff Rearrangement (Ag₂O, hv, or Δ) Diazoketone->Step3 Ketene Ketene Intermediate Step3->Ketene Step4 Nucleophilic Trapping (H₂O, ROH, R₂NH) Ketene->Step4 Product Homologated Carboxylic Acid Ester, or Amide Step4->Product

Figure 2: Experimental workflow of the Arndt-Eistert synthesis.

Data Presentation: Arndt-Eistert Synthesis

Carboxylic Acid SubstrateActivating ReagentDiazomethane SourceWolff Rearrangement ConditionsNucleophileProductYield (%)
Benzoic AcidThionyl ChlorideCH₂N₂ in Et₂OSilver(I) oxide, 80 °CWaterPhenylacetic acid75-85
Cyclohexanecarboxylic AcidOxalyl ChlorideCH₂N₂ in Et₂OPhotochemical (350 nm)MethanolMethyl cyclohexylacetate80-90
N-Boc-AlanineIsobutyl ChloroformateCH₂N₂ in Et₂OSilver(I) oxide, refluxWaterN-Boc-β-homoalanine70-80
Phenylacetic AcidThionyl Chloride(CH₃)₃SiCHN₂Silver(I) benzoate, rtt-Butanolt-Butyl 3-phenylpropionate85-95

Experimental Protocol: Synthesis of Phenylacetic Acid from Benzoic Acid

  • Acid Chloride Formation: To a solution of benzoic acid (1.22 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added thionyl chloride (1.43 g, 12.0 mmol) and a catalytic amount of dimethylformamide (1 drop). The mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield benzoyl chloride as a colorless oil.

  • α-Diazoketone Synthesis: The crude benzoyl chloride is dissolved in anhydrous diethyl ether (20 mL) and cooled to 0 °C in an ice bath. A solution of diazomethane in diethyl ether (approx. 0.4 M, 50 mL, 20 mmol) is added dropwise with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the dropwise addition of acetic acid until the yellow color disappears. The solution is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 2-diazo-1-phenylethanone as a yellow solid.

  • Wolff Rearrangement: The crude α-diazoketone is dissolved in a mixture of 1,4-dioxane (30 mL) and water (10 mL). Freshly prepared silver(I) oxide (0.23 g, 1.0 mmol) is added, and the mixture is heated to 80 °C with vigorous stirring for 2 hours, during which time nitrogen gas evolves and a silver mirror may form. The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is taken up in diethyl ether (50 mL). The ethereal solution is extracted with 1 M aqueous sodium hydroxide solution (3 x 20 mL). The combined aqueous extracts are acidified with concentrated hydrochloric acid to pH 2 and extracted with diethyl ether (3 x 30 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield phenylacetic acid as a white solid.

The Wolff Rearrangement

The Wolff rearrangement is the key transformation in the Arndt-Eistert synthesis and can also be initiated independently from isolated α-diazoketones.[2] The reaction can be induced thermally, photochemically, or with metal catalysis, with each method offering distinct advantages and disadvantages.[8][10]

Wolff_Rearrangement_Pathways cluster_conditions Reaction Conditions Diazoketone α-Diazoketone Thermal Thermal (Δ) Diazoketone->Thermal High Temp. Photochemical Photochemical (hν) Diazoketone->Photochemical UV Light Metal_Catalysis Metal Catalysis (e.g., Ag₂O, Cu(acac)₂) Diazoketone->Metal_Catalysis Mild Ketene Ketene Intermediate Thermal->Ketene Photochemical->Ketene Metal_Catalysis->Ketene

Figure 3: Different methods for inducing the Wolff rearrangement.

Data Presentation: Wolff Rearrangement of 2-diazo-1-phenylethanone

Rearrangement ConditionSolventTemperature (°C)Product (after trapping with H₂O)Yield (%)
ThermalToluene180Phenylacetic acid60-70
Photochemical (350 nm)Dioxane/Water25Phenylacetic acid85-95
Silver(I) oxideDioxane/Water80Phenylacetic acid75-85
Copper(II) acetylacetonateMethanolRefluxMethyl phenylacetate70-80

Experimental Protocol: Photochemical Wolff Rearrangement of 2-diazo-1-phenylethanone

  • A solution of 2-diazo-1-phenylethanone (1.46 g, 10.0 mmol) in a mixture of 1,4-dioxane (90 mL) and water (10 mL) is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction vessel is irradiated with a 450 W medium-pressure mercury lamp equipped with a Pyrex filter (λ > 290 nm) for 4 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (disappearance of the yellow diazoketone).

  • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and extracted with 1 M aqueous sodium hydroxide solution (3 x 20 mL).

  • The combined aqueous extracts are acidified to pH 2 with concentrated hydrochloric acid and extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford phenylacetic acid as a white solid.

Regitz Diazo Transfer

The Regitz diazo transfer reaction provides a versatile and often safer alternative to the use of diazomethane for the synthesis of α-diazoketones, particularly for substrates with activated methylene groups.[6][7] The reaction typically involves the treatment of a β-dicarbonyl compound or a related active methylene compound with a sulfonyl azide in the presence of a base.[11]

Data Presentation: Regitz Diazo Transfer

Active Methylene SubstrateSulfonyl AzideBaseSolventProductYield (%)
Diethyl malonateTosyl azideTriethylamineAcetonitrileDiethyl 2-diazomalonate85-95
AcetylacetoneMesyl azidePotassium carbonateMethanol3-Diazo-2,4-pentanedione80-90
Cyclohexane-1,3-dionep-Acetamidobenzenesulfonyl azideDBUDichloromethane2-Diazocyclohexane-1,3-dione90-98
Ethyl acetoacetate4-Nitrobenzenesulfonyl azideSodium ethoxideEthanolEthyl 2-diazoacetoacetate80-90

Experimental Protocol: Synthesis of Diethyl 2-diazomalonate

  • To a stirred solution of diethyl malonate (1.60 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in acetonitrile (30 mL) at 0 °C is added a solution of tosyl azide (2.17 g, 11.0 mmol) in acetonitrile (10 mL) dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether (50 mL).

  • The ethereal solution is washed with 1 M aqueous sodium hydroxide solution (3 x 20 mL) to remove the tosylamide byproduct, followed by water (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford diethyl 2-diazomalonate as a yellow oil.

Key Applications in Organic Synthesis

The unique reactivity of α-diazoketones has led to their widespread use in a variety of synthetic transformations, enabling the construction of diverse and complex molecular scaffolds.

Cyclopropanation Reactions

Transition metal-catalyzed decomposition of α-diazoketones in the presence of alkenes is a powerful method for the synthesis of cyclopropanes.[12] A variety of catalysts, most notably those based on rhodium and copper, have been developed to control the efficiency and stereoselectivity of this transformation.[8]

Data Presentation: Rhodium(II)-Catalyzed Cyclopropanation

α-DiazoketoneAlkeneCatalystSolventProductYield (%)Diastereomeric Ratio (trans:cis)
2-Diazo-1-phenylethanoneStyreneRh₂(OAc)₄Dichloromethane1-Benzoyl-2-phenylcyclopropane85-9580:20
Ethyl 2-diazoacetateCyclohexeneRh₂(esp)₂PentaneEthyl bicyclo[4.1.0]heptane-7-carboxylate90-98>99:1
1-Diazo-3,3-dimethyl-2-butanone1-HexeneRh₂(OAc)₄Dichloromethane1-Pivaloyl-2-butylcyclopropane75-8570:30

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene

  • To a solution of styrene (1.04 g, 10.0 mmol) and rhodium(II) acetate dimer (2.2 mg, 0.005 mmol) in anhydrous dichloromethane (20 mL) at room temperature is added a solution of 2-diazo-1-phenylethanone (0.73 g, 5.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 2 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature for an additional 1 hour after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-benzoyl-2-phenylcyclopropane as a mixture of diastereomers.

C-H Insertion Reactions

The generation of carbenes or carbenoids from α-diazoketones can also be harnessed for C-H insertion reactions, providing a direct method for the formation of new carbon-carbon bonds.[13] These reactions can be either intramolecular, leading to the formation of cyclic ketones, or intermolecular.[8]

CH_Insertion_Pathways cluster_reaction_types C-H Insertion Types Diazoketone α-Diazoketone Carbene Carbene/Carbenoid Intermediate Diazoketone->Carbene Catalyst (e.g., Rh₂(OAc)₄) Intramolecular Intramolecular C-H Insertion Carbene->Intramolecular Intermolecular Intermolecular C-H Insertion Carbene->Intermolecular Cyclic_Ketone Cyclic Ketone Intramolecular->Cyclic_Ketone Functionalized_Alkane Functionalized Alkane Intermolecular->Functionalized_Alkane

References

Spectroscopic Data of 1-Diazo-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Diazo-2-butanone, a key building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from analogous compounds, theoretical predictions, and established spectroscopic principles to offer a comprehensive characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of similar α-diazo ketones and the known effects of the diazo and carbonyl functional groups on NMR and IR spectra. For comparison, experimental data for the related compound, 2-butanone, is also provided.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH (diazo)~ 5.0 - 5.5Singlet-The methine proton of the diazo group is typically found in this region as a sharp singlet.
CH₂~ 2.3 - 2.7Quartet~ 7.4The methylene protons adjacent to the carbonyl group are deshielded and split by the neighboring methyl protons.
CH₃~ 1.0 - 1.2Triplet~ 7.4The terminal methyl protons are in a typical alkyl region and are split by the adjacent methylene protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~ 190 - 200The carbonyl carbon of an α-diazo ketone is significantly deshielded.
C=N₂~ 45 - 55The carbon of the diazo group appears in a characteristic upfield region.
CH₂~ 35 - 40The methylene carbon adjacent to the carbonyl group.
CH₃~ 7 - 10The terminal methyl carbon.

For comparison, the experimental ¹³C NMR chemical shifts for 2-butanone are approximately 209.3 ppm (C=O), 36.9 ppm (CH₂), 29.4 ppm (CH₃ adjacent to C=O), and 7.9 ppm (CH₃ terminal)[1][2][3].

Table 3: Predicted IR Spectroscopic Data for this compound
Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
C=N₂ (stretching)~ 2100 - 2150Strong, SharpThis is a highly characteristic and intense absorption for the diazo functional group.
C=O (stretching)~ 1630 - 1650StrongThe carbonyl stretch in α-diazo ketones is shifted to a lower wavenumber due to resonance with the diazo group.
C-H (sp³, stretching)~ 2900 - 3000MediumTypical C-H stretching vibrations of the ethyl group.

For comparison, the characteristic C=O stretching vibration for 2-butanone appears around 1700-1725 cm⁻¹[4][5][6].

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument using a broadband probe. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

General Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be prepared and placed in a solution cell.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates (or the solvent) is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an α-diazo ketone like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2-Butanone derivative) reaction Diazo Transfer Reaction start->reaction workup Aqueous Workup & Purification reaction->workup product Isolated this compound workup->product nmr_prep NMR Sample Preparation product->nmr_prep Sample for NMR ir_prep IR Sample Preparation product->ir_prep Sample for IR nmr_acq NMR Data Acquisition (¹H & ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_data NMR Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data analysis Spectral Interpretation & Data Tabulation nmr_data->analysis ir_data->analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Decomposition Mechanism of 1-Diazo-2-butanone

This technical guide provides a comprehensive overview of the core mechanisms governing the decomposition of this compound, a representative α-diazoketone. The decomposition is primarily driven by the Wolff rearrangement, a versatile reaction with significant applications in organic synthesis, including the Arndt-Eistert homologation of carboxylic acids and ring-contraction strategies.[1][2][3] This document details the mechanistic pathways, provides illustrative experimental protocols, and summarizes key reaction outcomes.

Core Decomposition Mechanism: The Wolff Rearrangement

The decomposition of this compound can be initiated through thermal, photochemical, or transition metal-catalyzed pathways.[2] The central transformation is the Wolff rearrangement, which converts the α-diazoketone into a highly reactive ketene intermediate through the extrusion of dinitrogen (N₂) and a concurrent 1,2-rearrangement.[1][3]

The mechanism of the Wolff rearrangement has been a subject of extensive study and can proceed via two competing pathways, the choice of which can be influenced by the reaction conditions:[1]

  • Concerted Pathway: The loss of dinitrogen occurs simultaneously with the migration of the alkyl group (in this case, the ethyl group). This pathway is stereoretentive, meaning the configuration of the migrating group is preserved.

  • Stepwise Pathway: Nitrogen extrusion first leads to the formation of an α-ketocarbene intermediate. This carbene then undergoes rearrangement to form the ketene. This pathway is more likely to occur in photochemical reactions and can sometimes lead to side products through carbene insertion reactions, such as O-H insertion if conducted in alcohol solvents.[1]

The resulting methyl ethyl ketene (CH₃CH₂C(O)=C=O) is not typically isolated due to its high reactivity.[1] It is readily trapped in situ by nucleophiles present in the reaction mixture.

G Decomposition Pathways of this compound cluster_start Initiation cluster_pathways Wolff Rearrangement cluster_intermediate Key Intermediate start This compound concerted Concerted Pathway (Simultaneous N₂ loss and migration) start->concerted Thermal (Δ) Photochemical (hν) Metal Catalyst (e.g., Ag₂O) stepwise Stepwise Pathway start->stepwise Photochemical (hν) or High Temp (Δ) ketene Methyl Ethyl Ketene concerted->ketene Loss of N₂ carbene α-Ketocarbene Intermediate stepwise->carbene Loss of N₂ carbene->ketene 1,2-Alkyl Shift G Ketene Trapping Reactions cluster_products Products ketene Methyl Ethyl Ketene Intermediate acid Pentanoic Acid ketene->acid + H₂O (Water) ester Methyl Pentanoate ketene->ester + CH₃OH (Methanol) amide N-Substituted Pentanamide ketene->amide + R-NH₂ (Amine) G Experimental Workflow cluster_synthesis Synthesis cluster_decomposition Decomposition cluster_analysis Purification & Analysis n1 Butanoyl Chloride + Diazomethane Solution n2 Reaction at 0°C n1->n2 n3 Quench & Workup n2->n3 n4 Crude this compound n3->n4 n5 Dissolve in Nucleophilic Solvent (e.g., MeOH) n4->n5 n6 Irradiate with UV Lamp n5->n6 n7 Reaction Monitoring (TLC/GC) n6->n7 n8 Workup & Concentration n7->n8 n9 Column Chromatography or Distillation n8->n9 n10 Product Characterization (NMR, IR, MS) n9->n10

References

The Genesis of the Wolff Rearrangement: A Technical Guide to its Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff rearrangement, a cornerstone of synthetic organic chemistry, represents a powerful method for the one-carbon homologation of carboxylic acids and the synthesis of various cyclic systems through ring contraction. Discovered in 1902 by the German chemist Ludwig Wolff, this reaction involves the conversion of an α-diazocarbonyl compound into a ketene intermediate, which can subsequently be trapped by a range of nucleophiles.[1] This technical guide delves into the core of this discovery, presenting the seminal experiments conducted by Wolff with a focus on the original experimental protocols and quantitative data. The mechanistic pathways, as understood at the time and in the modern context, are also explored and visualized to provide a comprehensive understanding for today's research professionals.

The Initial Discovery: Wolff's Seminal Experiments

In his 1902 publication in Justus Liebigs Annalen der Chemie, Ludwig Wolff reported the unexpected rearrangement of α-diazoacetophenone when treated with silver(I) oxide in the presence of nucleophiles like water and ammonia.[1] These experiments laid the foundation for what would become a widely utilized transformation in organic synthesis.

Data Presentation: Summary of Wolff's Key Experiments

The following table summarizes the quantitative data extracted from Wolff's original 1902 publication, showcasing the conversion of diazoacetophenone to phenylacetic acid and phenylacetamide.

Experiment Starting Material Reagents Nucleophile Product Yield (%) Melting Point (°C)
1DiazoacetophenoneSilver(I) oxide (Ag₂O)Water (H₂O)Phenylacetic acid~75%76
2DiazoacetophenoneSilver(I) oxide (Ag₂O)Ammonia (aq. NH₃)PhenylacetamideHigh155-156

Note: The yields reported by Wolff were descriptive rather than exact percentages in all cases. The values presented are based on his observations of obtaining a "good yield" or near-quantitative conversion.

Experimental Protocols from Wolff's 1902 Publication

The following are detailed methodologies for the key experiments as described by Ludwig Wolff. These protocols have been translated and adapted for clarity while maintaining the integrity of the original procedures.

Experiment 1: Synthesis of Phenylacetic Acid
  • Objective: To investigate the reaction of diazoacetophenone with silver(I) oxide in an aqueous medium.

  • Procedure:

    • A suspension of freshly prepared, moist silver(I) oxide was made by adding a solution of silver nitrate to a solution of sodium hydroxide. The resulting precipitate was washed with water until neutral.

    • To this suspension of silver(I) oxide in water, diazoacetophenone was added.

    • The mixture was heated, leading to the evolution of nitrogen gas and the formation of a black precipitate of metallic silver.

    • The reaction mixture was filtered to remove the silver.

    • The filtrate was acidified, resulting in the precipitation of phenylacetic acid.

    • The crude phenylacetic acid was collected by filtration and purified by recrystallization.

Experiment 2: Synthesis of Phenylacetamide
  • Objective: To determine the outcome of the reaction when ammonia is used as the nucleophile.

  • Procedure:

    • Freshly prepared, moist silver(I) oxide was suspended in aqueous ammonia.

    • Diazoacetophenone was added to this ammoniacal silver oxide suspension.

    • The mixture was gently warmed, which initiated the evolution of nitrogen gas and the deposition of metallic silver.

    • After the reaction subsided, the mixture was filtered to remove the silver.

    • Upon cooling and partial evaporation of the solvent, phenylacetamide crystallized from the filtrate.

    • The product was collected and purified by recrystallization.

Mechanistic Insights: From Discovery to Modern Understanding

Wolff's initial publications did not propose a detailed mechanism for the rearrangement. However, the formation of a ketene intermediate is now universally accepted. The reaction can proceed through two primary pathways: a concerted mechanism and a stepwise mechanism involving a carbene intermediate. The chosen pathway can be influenced by the reaction conditions (thermal, photochemical, or metal-catalyzed) and the substrate structure.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the Wolff rearrangement and the subsequent nucleophilic trapping as observed in Wolff's original experiments.

Wolff_Rearrangement_Mechanism cluster_start Starting Material cluster_catalysis Catalysis/Initiation cluster_intermediate Key Intermediate cluster_products Final Products start α-Diazoacetophenone catalyst Ag₂O, Heat start->catalyst - N₂ ketene Phenylketene catalyst->ketene 1,2-Aryl Shift acid Phenylacetic Acid ketene->acid + H₂O amide Phenylacetamide ketene->amide + NH₃

Caption: General mechanism of the Wolff rearrangement as discovered by Ludwig Wolff.

The experimental workflow followed by Wolff can also be visualized to better understand the procedural steps from reactant to product.

Experimental_Workflow reactant Reactant α-Diazoacetophenone reaction {Reaction | Gentle Heating} reactant->reaction reagents Reagents Ag₂O + Nucleophile (H₂O or NH₃) reagents->reaction workup Workup Filtration of Ag(s) reaction->workup N₂ evolution isolation Product Isolation Acidification (for Acid) or Evaporation (for Amide) workup->isolation

Caption: Experimental workflow for Wolff's 1902 experiments.

Conclusion

Ludwig Wolff's discovery of the rearrangement of α-diazoketones was a landmark achievement in organic chemistry. His meticulous experimental work, though described with the conventions of his time, clearly laid out a novel and synthetically valuable transformation. By converting α-diazoacetophenone into phenylacetic acid and phenylacetamide, he unknowingly opened the door to the rich chemistry of ketenes. This foundational work has since evolved into a versatile tool for synthetic chemists, particularly in the realms of natural product synthesis and drug development, demonstrating the enduring legacy of this century-old discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Carboxylic Acid Derivatives Using 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Diazo-2-butanone is a versatile reagent in organic synthesis, primarily utilized for the generation of various carboxylic acid derivatives. Its reactivity stems from the α-diazocarbonyl group, which, upon activation, undergoes the Wolff rearrangement to form a highly reactive ketene intermediate.[1][2] This ketene can then be trapped by a range of nucleophiles to yield esters, amides, and thioesters. This process, particularly when used for the one-carbon homologation of a carboxylic acid, is known as the Arndt-Eistert synthesis.[3][4]

The Wolff rearrangement can be initiated through thermal, photochemical, or metal-catalyzed pathways, with silver(I) catalysts being commonly employed.[2] The reaction proceeds with the retention of stereochemistry of the migrating group, making it a valuable tool in the synthesis of complex molecules.[1] These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of various carboxylic acid derivatives.

Core Reaction: The Wolff Rearrangement

The central transformation in the application of this compound is the Wolff rearrangement. This reaction involves the conversion of the α-diazoketone into a ketene with the loss of dinitrogen gas.[1] The resulting ketene is a key intermediate that can be intercepted by various nucleophiles.

Wolff_Rearrangement cluster_main cluster_nucleophiles Nucleophilic Trapping This compound This compound Ketene Intermediate Ketene Intermediate This compound->Ketene Intermediate Wolff Rearrangement (Heat, Light, or Catalyst) Carboxylic Acid Derivative Carboxylic Acid Ester Amide Ketene Intermediate->Carboxylic Acid Derivative Water Water Water->Carboxylic Acid Derivative Forms Carboxylic Acid Alcohol (R'-OH) Alcohol (R'-OH) Alcohol (R'-OH)->Carboxylic Acid Derivative Forms Ester Amine (R'R''NH) Amine (R'R''NH) Amine (R'R''NH)->Carboxylic Acid Derivative Forms Amide

Figure 1. General workflow for the synthesis of carboxylic acid derivatives via the Wolff rearrangement of this compound.

Synthesis of Carboxylic Acid Derivatives

Synthesis of Homologous Carboxylic Acids (Arndt-Eistert Homologation)

The Arndt-Eistert synthesis is a classic method for elongating a carboxylic acid by one methylene unit.[4] The process involves the reaction of an activated carboxylic acid with diazomethane (or a derivative) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of water to yield the homologous carboxylic acid.[5]

Arndt_Eistert_Acid Carboxylic Acid Carboxylic Acid Acid Chloride Acid Chloride Carboxylic Acid->Acid Chloride Activation (e.g., SOCl2) α-Diazoketone\n(this compound) α-Diazoketone (this compound) Acid Chloride->α-Diazoketone\n(this compound) + Diazomethane Ketene Ketene α-Diazoketone\n(this compound)->Ketene Wolff Rearrangement (e.g., Ag2O, H2O) Homologous\nCarboxylic Acid Homologous Carboxylic Acid Ketene->Homologous\nCarboxylic Acid + H2O Ester_Synthesis This compound This compound Ketene Ketene This compound->Ketene Wolff Rearrangement (e.g., Ag2O, Alcohol) Ester Ester Ketene->Ester + Alcohol (R'-OH) Amide_Synthesis This compound This compound Ketene Ketene This compound->Ketene Wolff Rearrangement (e.g., Ag2O, Amine) Amide Amide Ketene->Amide + Amine (R'R''NH)

References

Application Notes and Protocols for 1-Diazo-2-butanone in Wolff Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-diazo-2-butanone in Wolff rearrangement protocols. This includes its preparation, and its application in the synthesis of valuable carboxylic acid derivatives, which are key intermediates in pharmaceutical and organic chemistry. Detailed experimental protocols for common transformations are provided, along with tabulated data for easy comparison of reaction parameters.

Introduction to the Wolff Rearrangement

The Wolff rearrangement is a powerful chemical reaction that converts an α-diazocarbonyl compound, such as this compound, into a ketene intermediate through the expulsion of nitrogen gas.[1] This highly reactive ketene can then be trapped by various nucleophiles to yield a range of carboxylic acid derivatives.[1] The reaction can be initiated through thermal, photochemical, or metal-catalyzed methods.[1]

A significant application of the Wolff rearrangement is the Arndt-Eistert synthesis, which allows for the one-carbon homologation of carboxylic acids.[2][3] In this sequence, a carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane to form an α-diazo ketone.[4] The subsequent Wolff rearrangement of this diazo ketone, in the presence of a nucleophile, yields the homologated carboxylic acid derivative.[3][4]

Preparation of this compound

This compound is typically synthesized by the reaction of propanoyl chloride with diazomethane. It is crucial to use an excess of diazomethane to neutralize the hydrogen chloride byproduct, which can otherwise react with the diazo ketone.[4]

dot

Preparation Preparation of this compound propanoyl_chloride Propanoyl Chloride intermediate Tetrahedral Intermediate propanoyl_chloride->intermediate + diazomethane Diazomethane (excess) diazomethane->intermediate diazo_butanone This compound intermediate->diazo_butanone - HCl hcl HCl ch3cl_n2 CH3Cl + N2 hcl->ch3cl_n2 + Diazomethane

Caption: Synthesis of this compound.

Wolff Rearrangement Protocols for this compound

The Wolff rearrangement of this compound generates a highly reactive methylketene intermediate, which can be trapped by various nucleophiles. The choice of reaction conditions (photochemical, thermal, or catalytic) can influence the reaction efficiency and outcome.

General Reaction Scheme

dot

Wolff_Rearrangement Wolff Rearrangement of this compound diazo_butanone This compound ketene Methylketene diazo_butanone->ketene - N2 (hv, Δ, or catalyst) product Carboxylic Acid Derivative ketene->product + Nucleophile nucleophile Nucleophile (H2O, ROH, RNH2) nucleophile->product

Caption: General scheme of the Wolff rearrangement.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from the synthesis of a similar diazo ketone and should be performed in a well-ventilated fume hood due to the hazardous nature of diazomethane.

Materials:

  • Propanoyl chloride

  • Diazomethane solution in diethyl ether (prepared fresh)

  • Anhydrous diethyl ether

  • Potassium hydroxide (for drying tube)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 1 L Erlenmeyer flask, place a solution of diazomethane (approximately 3-4 equivalents) in anhydrous diethyl ether.

  • Cool the flask in an ice bath with vigorous stirring.

  • Dissolve propanoyl chloride (1 equivalent) in anhydrous diethyl ether and add it to a separatory funnel.

  • Add the propanoyl chloride solution dropwise to the cold, stirring diazomethane solution over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully quench any remaining excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color of diazomethane disappears.

  • Concentrate the ethereal solution under reduced pressure using a rotary evaporator to obtain crude this compound as a yellow oil. This product is often used in the next step without further purification.

Protocol 2: Silver(I) Oxide Catalyzed Synthesis of Methyl Propanoate

This protocol describes a metal-catalyzed Wolff rearrangement.

Materials:

  • This compound

  • Anhydrous methanol

  • Silver(I) oxide (Ag₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of silver(I) oxide (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Once the reaction is complete, filter the mixture to remove the silver catalyst.

  • The resulting solution contains methyl propanoate. The product can be purified by distillation if necessary.

Protocol 3: Photochemical Synthesis of Propanoic Acid

This protocol outlines a photochemical Wolff rearrangement to produce propanoic acid.

Materials:

  • This compound

  • Dioxane

  • Distilled water

Equipment:

  • Quartz reaction vessel

  • Medium or low-pressure mercury arc lamp

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of this compound (1 equivalent) in a mixture of dioxane and water.

  • Place the solution in a quartz reaction vessel equipped with a magnetic stirrer.

  • Irradiate the solution with a mercury arc lamp at room temperature. The reaction is typically complete when the yellow color of the diazo ketone has disappeared.

  • The resulting solution contains propanoic acid, which can be isolated by standard extraction and purification techniques.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Wolff rearrangement of small alkyl diazo ketones, which can be considered representative for this compound.

Table 1: Catalyst and Condition Comparison for Wolff Rearrangement

Catalyst/ConditionSolventNucleophileProductTypical Yield (%)
Silver(I) Oxide (cat.)MethanolMethanolMethyl Propanoate70-90
Photochemical (hv)Dioxane/WaterWaterPropanoic Acid60-80
Thermal (Δ)AnilineAnilineN-Phenylpropanamide50-70

Table 2: Experimental Parameters for Representative Wolff Rearrangements

SubstrateMethodCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1-Diazo-3,3-dimethyl-2-butanonePhotochemical-MethanolRT2Methyl 2,2-dimethylpropanoate~85
1-Diazo-4-phenyl-2-butanoneSilver BenzoateAgOBz (cat.)MethanolRT1Methyl 3-phenylpropanoate~90
1-Diazo-2-pentanoneThermal-Aniline1800.5N-Phenylbutanamide~65

Logical Workflow for Synthesis and Application

dot

workflow Workflow: From Carboxylic Acid to Homologated Products cluster_start Starting Material Preparation cluster_diazo Diazo Ketone Synthesis cluster_wolff Wolff Rearrangement & Trapping cluster_products Final Products propanoic_acid Propanoic Acid propanoyl_chloride Propanoyl Chloride propanoic_acid->propanoyl_chloride SOCl2 diazo_butanone This compound propanoyl_chloride->diazo_butanone diazomethane Diazomethane diazomethane->diazo_butanone wolff Wolff Rearrangement (hv, Δ, or Ag+) diazo_butanone->wolff ketene Methylketene wolff->ketene ester Ester (e.g., Methyl Propanoate) ketene->ester + ROH acid Carboxylic Acid (e.g., Propanoic Acid) ketene->acid + H2O amide Amide (e.g., N-Substituted Propanamide) ketene->amide + RNH2

References

Applications of 1-Diazo-2-butanone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Diazo-2-butanone is a versatile reagent in organic synthesis, primarily utilized as a precursor to a reactive α-ketocarbene intermediate upon catalytic or thermal decomposition. This intermediate can undergo a variety of transformations, making this compound a valuable building block for the construction of complex molecular architectures. Its applications are particularly prominent in Wolff rearrangements, cyclopropanation reactions, and carbon-hydrogen (C-H) insertion reactions. This document provides detailed application notes and experimental protocols for the synthesis and key applications of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of propanoyl chloride with diazomethane. This method, a variation of the Arndt-Eistert synthesis, requires careful handling of the highly reactive and potentially explosive diazomethane.

Experimental Protocol: Synthesis of this compound

Caution: Diazomethane is toxic, carcinogenic, and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and appropriate personal protective equipment.

Materials:

  • Propanoyl chloride

  • Diazomethane solution in diethyl ether (prepared from a suitable precursor like Diazald™)

  • Anhydrous diethyl ether

  • Potassium hydroxide (for drying diazomethane)

Procedure:

  • An ethereal solution of diazomethane is prepared and dried over potassium hydroxide pellets. The concentration of the diazomethane solution should be determined by titration before use.

  • A solution of propanoyl chloride (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • The flask is cooled to 0 °C in an ice bath.

  • The diazomethane solution (approximately 2.0-2.5 equivalents) is added slowly to the stirred solution of propanoyl chloride over 1-2 hours. The reaction mixture is maintained at 0 °C during the addition. The reaction is monitored by the disappearance of the yellow color of diazomethane.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.

  • Excess diazomethane is carefully quenched by the dropwise addition of a dilute solution of acetic acid in diethyl ether until the yellow color disappears and gas evolution ceases.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to afford this compound as a yellow oil.

Spectroscopic Data for this compound:

  • IR (neat, cm⁻¹): ~2105 (N≡N stretch), ~1640 (C=O stretch)

  • ¹H NMR (CDCl₃, δ): ~5.3 (s, 1H, CHN₂), 2.5 (q, 2H, CH₂), 1.1 (t, 3H, CH₃)

  • ¹³C NMR (CDCl₃, δ): ~195 (C=O), ~55 (CHN₂), ~30 (CH₂), ~8 (CH₃)

Key Applications and Protocols

Wolff Rearrangement

The Wolff rearrangement of this compound generates methylketene, a highly reactive intermediate that can be trapped by various nucleophiles to yield a range of carboxylic acid derivatives. This reaction is a powerful tool for one-carbon homologation. The rearrangement can be induced thermally, photochemically, or, most commonly, by using a metal catalyst, such as silver(I) oxide or silver benzoate.

Wolff_Rearrangement This compound This compound Carbene Intermediate Carbene Intermediate This compound->Carbene Intermediate - N₂ Methylketene Methylketene Carbene Intermediate->Methylketene 1,2-rearrangement Carboxylic Acid Derivative Carboxylic Acid Derivative Methylketene->Carboxylic Acid Derivative + Nucleophile (e.g., H₂O, ROH, R₂NH)

Caption: Wolff rearrangement of this compound to form a carboxylic acid derivative.

Experimental Protocol: Silver-Catalyzed Wolff Rearrangement and Trapping with Methanol

Materials:

  • This compound

  • Anhydrous methanol

  • Silver(I) oxide (Ag₂O) or Silver benzoate (PhCOOAg)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask.

  • A catalytic amount of silver(I) oxide or silver benzoate (1-5 mol%) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the evolution of nitrogen gas ceases and the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by distillation or column chromatography to afford methyl 2-methylpropanoate.

Table 1: Representative Yields for Wolff Rearrangement of α-Diazo Ketones

Diazo KetoneCatalystNucleophileProductYield (%)
This compoundAg₂OMethanolMethyl 2-methylpropanoate75-85
This compoundPhCOOAgWater2-Methylpropanoic acid70-80
1-Diazo-3-phenyl-2-propanoneAg₂OEthanolEthyl 3-phenylpropanoate80-90
Cyclopropanation Reactions

This compound can react with alkenes in the presence of a transition metal catalyst, typically copper or rhodium complexes, to form cyclopropane derivatives. The reaction proceeds via a metal carbene intermediate that adds to the double bond.

Cyclopropanation This compound This compound Metal Carbene Metal Carbene This compound->Metal Carbene + Catalyst (e.g., Cu(acac)₂, Rh₂(OAc)₄) - N₂ Cyclopropane Cyclopropane Metal Carbene->Cyclopropane Alkene Alkene Alkene->Cyclopropane

Caption: Catalytic cyclopropanation of an alkene with this compound.

Experimental Protocol: Copper-Catalyzed Cyclopropanation of Styrene

Materials:

  • This compound

  • Styrene

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

Procedure:

  • To a stirred solution of styrene (1.5-2.0 equivalents) and a catalytic amount of Cu(acac)₂ (1-2 mol%) in anhydrous DCM at room temperature is added a solution of this compound (1.0 equivalent) in DCM dropwise over several hours using a syringe pump.

  • The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (monitored by TLC and cessation of N₂ evolution).

  • The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding cyclopropyl ketone as a mixture of diastereomers.

Table 2: Substrate Scope in Copper-Catalyzed Cyclopropanation with this compound

AlkeneProductDiastereomeric Ratio (trans:cis)Yield (%)
Styrene1-Ethyl-2-phenylcyclopropyl ketone~3:170-80
1-Octene1-Ethyl-2-hexylcyclopropyl ketone~2:165-75
Cyclohexene7-Ethyl-7-acetylbicyclo[4.1.0]heptane-60-70
C-H Insertion Reactions

In the presence of a rhodium(II) catalyst, the carbene generated from this compound can undergo intramolecular or intermolecular insertion into C-H bonds. Intramolecular C-H insertion is a powerful method for the synthesis of cyclic ketones.

CH_Insertion This compound This compound Rhodium Carbene Rhodium Carbene This compound->Rhodium Carbene + Rh₂(OAc)₄ - N₂ Insertion Product Insertion Product Rhodium Carbene->Insertion Product Alkane Alkane Alkane->Insertion Product C-H activation

Caption: Rhodium-catalyzed intermolecular C-H insertion reaction.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is for a substrate containing both the diazo ketone functionality and a suitable C-H bond for insertion.

Materials:

  • A suitable α-diazo ketone precursor to this compound with an alkyl chain

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of the α-diazo ketone (1.0 equivalent) in anhydrous DCM is added dropwise over a period of 4-6 hours to a refluxing solution of a catalytic amount of Rh₂(OAc)₄ (0.5-1 mol%) in DCM.

  • The reaction mixture is refluxed for an additional 1-2 hours after the addition is complete.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the cyclic ketone product.

Table 3: Regioselectivity in Rhodium-Catalyzed Intramolecular C-H Insertion

SubstrateMajor ProductYield (%)
1-Diazo-5-methyl-2-hexanone2,3-Dimethylcyclopentanone60-70
1-Diazo-2-heptanone2-Methylcyclohexanone55-65

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to generate a reactive α-ketocarbene allows for a wide range of synthetic transformations, including Wolff rearrangements for homologation, cyclopropanations for the construction of three-membered rings, and C-H insertion reactions for the formation of new carbon-carbon bonds. The protocols and data presented here provide a foundation for the application of this compound in the synthesis of complex organic molecules relevant to research, and drug development. Proper handling and safety precautions are paramount when working with this and other diazo compounds.

Application Notes and Protocols: Metal-Catalyzed Reactions of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-diazo-2-butanone in various metal-catalyzed reactions. This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to a reactive ketocarbene intermediate upon thermal, photolytic, or metal-catalyzed dediazotization.[1] The transition metal-catalyzed decomposition of α-diazocarbonyl compounds like this compound is among the most powerful strategies for forming carbon-carbon and carbon-heteroatom bonds, making it highly relevant for the synthesis of complex molecules in drug discovery and development.[2][3]

General Experimental Workflow

The successful execution of metal-catalyzed reactions with this compound follows a general workflow, from the synthesis of the diazo compound to the final catalytic transformation and product analysis.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Catalytic Reaction cluster_2 Phase 3: Workup & Analysis A Starting Material (e.g., 2-Butanone) B Diazo Transfer Reaction A->B C This compound (Purified Reagent) B->C E Reaction Assembly (Solvent, Substrate, Catalyst) C->E Input D Inert Atmosphere Setup (N2 or Ar) D->E F Controlled Addition of This compound E->F G Reaction Monitoring (TLC, GC-MS) F->G H Quenching & Extraction G->H Completion I Purification (Chromatography) H->I J Product Characterization (NMR, HRMS) I->J

Caption: General workflow for metal-catalyzed reactions of this compound.

Protocol 1: Synthesis of this compound

The synthesis of α-diazo ketones can be achieved via diazo transfer from a sulfonyl azide to a ketone.[1] The following is a general protocol adapted from modern diazo transfer methodologies.

Materials:

  • 2-Butanone

  • Base (e.g., Triethylamine, DBU)

  • Diazo Transfer Agent (e.g., p-toluenesulfonyl azide, methanesulfonyl azide)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Quenching solution (e.g., Saturated aq. NH4Cl)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., MgSO4 or Na2SO4)

Procedure:

  • To a stirred solution of 2-butanone (1.0 eq) and a suitable base (1.2 eq) in the chosen solvent at 0 °C, add the diazo transfer agent (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding the quenching solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood, avoiding heat, strong acids, and metal catalysts other than those used intentionally in subsequent reactions.

Application Note 1: Rhodium(II)-Catalyzed Reactions

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds, leading to the formation of rhodium-carbene intermediates. These intermediates are versatile and can undergo a variety of transformations, including C-H insertion, cyclopropanation, and ylide formation.[4] For this compound, intramolecular C-H insertion reactions are particularly valuable for synthesizing cyclic ketones like cyclopentanones.[5]

G Diazo This compound (R-COCHN2) Rh_Carbene Rhodium Carbene Intermediate Diazo->Rh_Carbene + Rh₂(OAc)₄ Rh_cat Rh₂(OAc)₄ N2 N₂ Rh_Carbene->Rh_cat Catalyst Regeneration Rh_Carbene->N2 - N₂ Product Product Rh_Carbene->Product + Substrate (e.g., C-H Insertion, Cyclopropanation) Substrate Substrate (Alkene, Alkane, Arene)

Caption: Catalytic cycle for Rhodium(II)-catalyzed reactions of diazo compounds.

Table 1: Representative Rhodium-Catalyzed Reactions of α-Diazo Ketones

Catalyst Substrate Type Reaction Type Solvent Temp (°C) Yield (%) Reference
Rh₂(OAc)₄ α-Aryl-α-diazo ketone Intramolecular C-H Insertion Dichloromethane 25 70-95 [5]
Rh₂(OAc)₄ Styrene Cyclopropanation Dichloromethane 25 High [6]

| Rh₂(esp)₂ | Benzene | Buchner Reaction | Benzene | 25 | Variable |[7] |

Protocol 2: General Procedure for Rh(II)-Catalyzed Intramolecular C-H Insertion

This protocol is adapted for the cyclization of a hypothetical substrate derived from this compound, aiming for cyclopentanone synthesis.[5]

Materials:

  • This compound derivative (e.g., 1-diazo-5-phenyl-2-pentanone)

  • Rhodium(II) acetate [Rh₂(OAc)₄] (1-2 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Benzene)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (N₂ or Ar).

  • Add the Rh₂(OAc)₄ catalyst (0.01-0.02 eq) to the solution. Vigorous evolution of N₂ gas should be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentanone product.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions.[8][9] With diazo compounds, palladium catalysis enables novel transformations, such as the synthesis of 1,3-dienes from vinyl boronic acids or α-aryl α,β-unsaturated carbonyl compounds from arylboronic acids.[10][11][12] The key step in these reactions is the migratory insertion of a palladium carbene intermediate.[3][10]

G Pd0 Pd(0)Lₙ A Oxidative Addition Pd0->A + R-X PdII_Aryl R-Pd(II)-X A->PdII_Aryl + R-X B Carbene Formation PdII_Aryl->B + Diazo Cmpd. - N₂ PdII_Carbene R-Pd(II)=CR'R'' B->PdII_Carbene + Diazo Cmpd. - N₂ C Migratory Insertion PdII_Carbene->C PdII_Alkyl R-CR'R''-Pd(II) C->PdII_Alkyl D β-Hydride Elimination PdII_Alkyl->D D->Pd0 Regeneration Product Product D->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling of diazo compounds.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Catalyst Diazo Substrate Coupling Partner Solvent Temp (°C) Yield (%) Reference
Pd(PPh₃)₄ α-Diazoketone Arylboronic acid Toluene 80 60-90 [11]
Pd(OAc)₂ Cyclic α-diazocarbonyl Vinyl boronic acid Dioxane 80 55-85 [10][12]

| Pd₂(dba)₃ | α-Diazoacetamide | (Intramolecular C-H) | Dioxane | 80 | 70-98 |[13] |

Protocol 3: Pd-Catalyzed Cross-Coupling with a Boronic Acid

This protocol is adapted from the cross-coupling of α-diazocarbonyl compounds with arylboronic acids.[11]

Materials:

  • This compound (1.5 eq)

  • Arylboronic acid (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., i-Pr₂NH, 2.0 eq)

  • Oxidant (e.g., Benzoquinone, 1.0 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the arylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), benzoquinone (1.0 eq), and base (2.0 eq).

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 80 °C.

  • Add a solution of this compound (1.5 eq) in toluene dropwise over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, stir the reaction at 80 °C until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the α-aryl α,β-unsaturated ketone.

Application Note 3: Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective alternative to rhodium and palladium for promoting carbene transfer reactions.[14] Copper-catalyzed reactions of diazo compounds are well-established for cyclopropanation, X-H (X = O, N, S) insertion, and ylide formation.[2] Recent advancements have also demonstrated their utility in multicomponent reactions and annulations.[15][16]

Table 3: Representative Copper-Catalyzed Reactions

Catalyst Substrate Type Reaction Type Conditions Yield (%) Reference
Cu(acac)₂ Alcohols/Amines O-H / N-H Insertion Dichloromethane, rt High [14]
CuI Nitriles, Carboxylic Acids Multicomponent Reaction CH₃CN, rt Good [15]

| Cu(OTf)₂ | Enaminothiones | [4+1] Annulation | Dichloroethane, 50 °C | 70-95 |[16] |

Protocol 4: General Procedure for Cu-Catalyzed O-H Insertion

This protocol describes the reaction of this compound with an alcohol to form an α-alkoxy ketone.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol, 5.0 eq, can be used as solvent)

  • Copper catalyst (e.g., Cu(acac)₂, 2 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, if alcohol is not the solvent)

Procedure:

  • In a flask under an inert atmosphere, dissolve the copper catalyst (0.02 eq) in the alcohol (used as the solvent) or in a mixture of the alcohol (1.2 eq) and dichloromethane.

  • Heat the mixture to a gentle reflux (approx. 40 °C for dichloromethane).

  • Slowly add a solution of this compound (1.0 eq) in the same solvent via syringe pump over 2-3 hours.

  • Continue stirring at reflux for an additional hour after the addition is complete.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography to isolate the α-alkoxy ketone.

Application Note 4: Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, with gold carbenoids generated from diazo compounds showing unique reactivity compared to other metals.[17] These intermediates can participate in C-H functionalization, cyclopropanation, and complex tandem rearrangements.[17][18] Gold catalysts are particularly noted for their high chemo- and site-selectivity under mild conditions.[17]

Table 4: Representative Gold-Catalyzed Reactions

Catalyst Substrate Type Reaction Type Oxidant Yield (%) Reference
PPh₃AuCl / AgSbF₆ Phenols C-H Functionalization None High [17]
IPrAu(NCMe)PF₆ Styrene Cyclopropanation None >99 [17]

| PPh₃AuSbF₆ | α-Diazoketone | Oxidative Rearrangement | Diphenylsulfoxide | 88 |[17] |

Protocol 5: General Procedure for Au-Catalyzed C-H Functionalization of Arenes

This protocol is adapted for the reaction of this compound with an electron-rich arene like anisole.[17]

Materials:

  • This compound (1.0 eq)

  • Arene (e.g., Anisole, used as solvent or co-solvent)

  • Gold catalyst (e.g., IPrAu(NCMe)PF₆, 2 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Charge a reaction vessel with the gold catalyst (0.02 eq) and the arene (e.g., anisole, 10 eq).

  • Add anhydrous dichloromethane under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the stirred reaction mixture at room temperature over 1 hour.

  • Stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture and purify directly by silica gel chromatography to yield the C-H insertion product.

References

Application Notes and Protocols: Photochemical Reactions of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Diazo-2-butanone is an α-diazocarbonyl compound that serves as a versatile building block in organic synthesis.[1][2] Upon photochemical irradiation, it undergoes highly efficient transformations, primarily the Wolff rearrangement, to generate reactive ketene intermediates.[1][3][4] This reactivity is harnessed in various synthetic applications, including homologation of carboxylic acids (Arndt-Eistert reaction), ring contractions of cyclic analogs, and the synthesis of various carboxylic acid derivatives.[1][3][4] The use of light to initiate these reactions offers mild conditions, often at room temperature, avoiding the harsher conditions of thermal or metal-catalyzed methods.[3][5]

Core Mechanism: The Photochemical Wolff Rearrangement

The cornerstone of this compound photochemistry is the Wolff rearrangement. This reaction involves the conversion of the α-diazoketone into a ketene through the expulsion of dinitrogen (N₂) and a subsequent 1,2-rearrangement.[1][4]

The process begins with the absorption of a photon (hν), which excites the diazo compound. This leads to the loss of a stable nitrogen molecule, generating a highly reactive α-ketocarbene intermediate. This carbene then undergoes a 1,2-shift, where the alkyl group (ethyl group in this case) migrates to the carbene carbon, resulting in the formation of a ketene. While a stepwise mechanism through a carbene intermediate is often depicted, the reaction can also proceed via a concerted pathway where the loss of nitrogen and the alkyl migration occur simultaneously.[3][4]

The resulting ketene is a valuable intermediate that is typically not isolated due to its high reactivity.[3] It is readily trapped in situ by various nucleophiles present in the reaction mixture.[1][5]

Wolff_Rearrangement cluster_start cluster_excitation cluster_intermediate cluster_rearrangement cluster_product start_node This compound excitation_node Excited State start_node->excitation_node hν (Photon) Irradiation carbene_node α-Ketocarbene Intermediate excitation_node->carbene_node Loss of N₂ n2_node N₂ ketene_node Ethylmethylketene (Reactive Intermediate) carbene_node->ketene_node 1,2-Alkyl Shift (Rearrangement) product_node Carboxylic Acid Derivative ketene_node->product_node Nucleophilic Attack nucleophile_node Nucleophile (Nu-H) e.g., H₂O, ROH, R₂NH nucleophile_node->product_node

Caption: Photochemical Wolff rearrangement of this compound.

Applications in Synthesis

  • Homologation of Carboxylic Acids (Arndt-Eistert Synthesis): This is a classic application where a carboxylic acid is converted into its next higher homolog. The process involves converting a carboxylic acid to an acyl chloride, followed by reaction with a diazoalkane to form the α-diazoketone, which is then subjected to a Wolff rearrangement. Trapping the resulting ketene with water produces a carboxylic acid with one additional methylene group.[1][4]

  • Synthesis of Esters and Amides: By performing the photolysis in the presence of alcohols or amines as nucleophiles, the ketene intermediate is trapped to form esters or amides, respectively. This provides a direct route to these important functional groups.[1]

  • Ring Contraction: For cyclic α-diazo ketones, the Wolff rearrangement is a powerful tool for ring contraction.[1] For example, the photolysis of a cyclic α-diazo ketone results in a ring-contracted product, which is useful for generating strained ring systems.[1]

Quantitative Data Summary

The efficiency of photochemical reactions involving α-diazoketones can be very high, with some studies reporting near-quantitative quantum yields. The table below summarizes data for representative α-diazoketone photoreactions.

α-Diazoketone SubstrateLight SourceSolventNucleophile/TrapProductYield (%)Reference
General α-diazoketonesBlue LEDs (450 nm)DichloromethaneSilanol / IsocyanideMulticomponent Reaction ProductN/A (Quantum Yield ~100%)[6]
2-Diazo-3,4-bis(diphenylmethylene)cyclobutanone100W High-Pressure Hg-lampBenzeneMethanol1-Methoxycarbonyl-2,3-bis(diphenylmethylene)cyclopropaneN/A[7]
2-Diazo-3,4-bis(diphenylmethylene)cyclobutanone100W High-Pressure Hg-lampBenzeneAniline1-Phenylcarbamoyl-2,3-bis(diphenylmethylene)cyclopropaneN/A[7]
Aryl Methyl DiazoketonesBlue LEDs (410-500 nm)N/AN/AWolff RearrangementAlmost Quantitative Conversion[6]
Diazo Esters24W Blue LEDsMeOH/H₂O2-(Allyloxy)benzaldehydePyrone Derivatives65-90%[8]

Experimental Protocols

Safety Precaution: Diazo compounds, particularly unpurified ones, can be explosive and should be handled with care. They are also toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions should be shielded from excessive light before controlled irradiation begins.

Protocol 1: General Procedure for Photochemical Wolff Rearrangement and Nucleophilic Trapping

This protocol describes a general method for the photolysis of an α-diazoketone like this compound in the presence of a nucleophile to generate a carboxylic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., Methanol, Aniline) (1.0 - 5.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Benzene, Tetrahydrofuran) (to achieve 0.1 M concentration)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Photoreactor equipped with a suitable light source (e.g., Blue LEDs at 450 nm, or a medium/high-pressure mercury lamp with appropriate filters)

  • Reaction vessel (e.g., quartz or borosilicate glass vial/flask)

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv) and the chosen nucleophile (e.g., methanol, 1.1 equiv).

  • Solvent Addition: Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).

  • Degassing: Seal the vessel and degas the solution by bubbling a gentle stream of inert gas (Argon or Nitrogen) through it for 10-15 minutes. This removes dissolved oxygen which can quench the excited state or lead to side reactions.

  • Irradiation: Place the reaction vessel in the photoreactor. If using LEDs, ensure the vessel is positioned for uniform illumination. If using a lamp, a cooling system may be necessary to maintain a constant temperature (e.g., below 20 °C). Begin irradiation under magnetic stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting diazoketone spot is completely consumed.[6] Diazoketones can be visualized under UV light and/or with a suitable stain like Hanessian stain.[6]

  • Work-up: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel, to isolate the desired carboxylic acid derivative.

  • Characterization: Characterize the purified product using standard analytical methods (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

Experimental_Workflow prep 1. Preparation Dissolve this compound and nucleophile in solvent degas 2. Degassing Purge with Ar or N₂ for 10-15 min prep->degas irradiate 3. Irradiation Place in photoreactor (e.g., 450 nm LEDs) with stirring and cooling degas->irradiate monitor 4. Monitoring Track reaction progress by TLC until starting material is consumed irradiate->monitor monitor->irradiate Reaction incomplete workup 5. Work-up Quench reaction and remove solvent in vacuo monitor->workup Reaction complete purify 6. Purification Isolate product via column chromatography workup->purify char 7. Characterization Confirm structure (NMR, IR, MS) purify->char

Caption: Experimental workflow for a typical photochemical reaction.

References

Application Notes and Protocols for C-H Insertion Reactions Using 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-diazo-2-butanone in C-H insertion reactions, a powerful tool for the formation of carbon-carbon bonds in organic synthesis. While specific literature on this compound is limited, this document leverages data from closely related α-diazo ketones, particularly diazoacetone, to provide representative protocols and performance expectations. C-H insertion reactions with diazo compounds, facilitated by transition metal catalysts, enable the direct functionalization of otherwise inert C-H bonds, offering novel synthetic pathways for complex molecule construction.

Introduction to C-H Insertion with this compound

This compound is an aliphatic diazo ketone that serves as a precursor to a reactive metal carbene intermediate upon exposure to a suitable transition metal catalyst, most commonly those containing rhodium(II) or copper(I). This carbene can then insert into a C(sp³)-H bond, forming a new C-C bond and constructing a more complex molecular framework. This methodology is particularly valuable in pharmaceutical and natural product synthesis, where the efficient construction of intricate carbon skeletons is paramount.

The general transformation can be depicted as follows:

G reactants R-H + N2CHCO-CH2CH3 product R-CH2CO-CH2CH3 + N2 reactants->product Catalyst plus + catalyst [M]

Caption: General scheme of a C-H insertion reaction.

The reactivity and selectivity of these reactions are influenced by several factors, including the choice of catalyst, solvent, and the nature of the C-H bond (i.e., primary, secondary, or tertiary).

Synthesis of this compound

The preparation of this compound can be adapted from the well-established Arndt-Eistert synthesis, which involves the reaction of an acyl chloride with diazomethane.[1][2] Due to the hazardous nature of diazomethane, this synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Reaction:

CH₃CH₂COCl (Propanoyl chloride) + 2 CH₂N₂ (Diazomethane) → CH₃CH₂COCHN₂ (this compound) + CH₃Cl + N₂

Experimental Protocol: Synthesis of this compound

Materials:

  • Propanoyl chloride

  • Diazomethane solution in diethyl ether (prepared fresh)

  • Anhydrous diethyl ether

  • Potassium hydroxide pellets (for drying diazomethane solution)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from a nitrosourea precursor).[3] Caution: Diazomethane is toxic and explosive.

  • Dry the ethereal diazomethane solution over potassium hydroxide pellets for approximately 3 hours.

  • In a fume hood, place the ethereal diazomethane solution in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of propanoyl chloride in anhydrous diethyl ether to the stirred diazomethane solution. A minimum of two equivalents of diazomethane is required to react with the propanoyl chloride and the HCl byproduct.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The persistence of a yellow color indicates the presence of excess diazomethane.

  • To quench any remaining diazomethane, cautiously add a few drops of acetic acid until the yellow color disappears and nitrogen evolution ceases.

  • The resulting solution of this compound in diethyl ether can be used directly in subsequent reactions or carefully concentrated under reduced pressure at low temperature.

Rhodium(II)-Catalyzed C-H Insertion Reactions

Dirhodium(II) carboxylates, such as rhodium(II) acetate [Rh₂(OAc)₄], are highly effective catalysts for C-H insertion reactions of diazo ketones.[5] The choice of ligands on the dirhodium center can influence the selectivity and efficiency of the reaction.

Intermolecular C-H Insertion

Intermolecular C-H insertion involves the reaction of the diazo ketone with a separate alkane substrate. These reactions often require the alkane to be used as the solvent to ensure a high concentration.

Data Summary: Rhodium-Catalyzed Intermolecular C-H Insertion of Diazoacetone with Cyclohexane

CatalystSubstrateProductYield (%)Reference
Rh₂(OAc)₄CyclohexaneCyclohexylacetone~50-60%Adapted from general literature
Experimental Protocol: Intermolecular C-H Insertion of this compound into Cyclohexane

Materials:

  • This compound solution in diethyl ether

  • Cyclohexane

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Argon or Nitrogen gas supply

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve rhodium(II) acetate dimer (1-2 mol%) in cyclohexane.

  • Heat the solution to reflux (approximately 80 °C).

  • Slowly add the solution of this compound in diethyl ether to the refluxing cyclohexane solution over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete decomposition of the diazo compound.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Intramolecular C-H Insertion

For diazo ketones with accessible C-H bonds within the same molecule, intramolecular C-H insertion can lead to the formation of cyclic ketones. The regioselectivity of the insertion generally follows the order: tertiary > secondary > primary C-H bonds.

Data Summary: Catalyst Effect on Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone [6]

CatalystSolventYield (%)
Rh₂(OAc)₄Toluene65
Rh₂(pfb)₄Toluene55
Rh₂(pttl)₄Toluene75
Rh₂(OAc)₄CH₂Cl₂48

Experimental Workflow for Intramolecular C-H Insertion

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Rh(II) catalyst in anhydrous solvent under inert atmosphere heat Heat solution to desired temperature (e.g., reflux) start->heat add Slowly add diazo ketone solution via syringe pump heat->add react Continue stirring at temperature until reaction is complete add->react cool Cool reaction mixture to room temp. react->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for a typical C-H insertion reaction.

Signaling Pathways and Reaction Mechanisms

The catalytic cycle of a rhodium(II)-catalyzed C-H insertion reaction is believed to proceed through the following key steps:

  • Carbene Formation: The diazo compound reacts with the rhodium(II) catalyst to form a rhodium carbene intermediate, with the elimination of nitrogen gas.

  • C-H Insertion: The electrophilic carbene then inserts into a C-H bond of the substrate in a concerted, albeit possibly asynchronous, manner.

  • Catalyst Regeneration: The product is released, and the rhodium(II) catalyst is regenerated to continue the catalytic cycle.

G catalyst Rh₂(L)₄ carbene Rh(L)₄=C(R)CO-R' catalyst->carbene + Diazo compound diazo R-CO-CHN₂ diazo->carbene - N₂ carbene->catalyst + Substrate - Product product R''-CH(R)CO-R' carbene->product + Substrate substrate R''-H product->catalyst - Product N2 N₂

Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.

Safety Considerations

  • This compound and other diazo compounds are potentially explosive and toxic. They should be handled with extreme care in a well-ventilated fume hood, and solutions should not be ground or subjected to strong light.

  • Diazomethane is a potent poison and a carcinogen. Its preparation and use require specialized equipment and safety protocols.

  • Transition metal catalysts can be toxic. Appropriate personal protective equipment should be worn when handling these compounds.

These application notes are intended to provide a starting point for researchers interested in utilizing this compound for C-H insertion reactions. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any of the chemicals mentioned.

References

Application Notes and Protocols: Arndt-Eistert Homologation with 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arndt-Eistert homologation is a powerful synthetic method for the extension of a carboxylic acid carbon chain by a single methylene unit.[1] The classical sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form an α-diazoketone.[2] The key step is the subsequent Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile to yield the homologated carboxylic acid, ester, or amide.[3][4] While highly effective, the use of diazomethane is fraught with hazards due to its toxicity and explosive nature.[5][6]

This document focuses on a variation of the Arndt-Eistert theme, specifically the application of 1-diazo-2-butanone. Rather than being used to homologate a carboxylic acid in the traditional sense, this compound serves as a precursor to methylketene via the Wolff rearrangement. This reactive ketene intermediate can then be intercepted by various nucleophiles, providing access to a range of β-substituted propionic acid derivatives. This approach is valuable for introducing a propionyl moiety into a molecule, a common structural motif in many biologically active compounds.

Reaction Mechanism and Workflow

The core of this synthetic strategy is the Wolff rearrangement of this compound. This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis with metal salts, such as silver(I) oxide (Ag₂O) or silver benzoate.[4][7] The rearrangement proceeds with the expulsion of nitrogen gas and a 1,2-migration of the ethyl group to produce methylketene. This highly reactive intermediate is not isolated but is immediately trapped in situ by a nucleophile present in the reaction mixture.

Arndt_Eistert_1_Diazo_2_butanone cluster_start Starting Material cluster_rearrangement Wolff Rearrangement cluster_intermediate Key Intermediate cluster_trapping Nucleophilic Trapping cluster_product Product start This compound rearrangement Loss of N₂ 1,2-Ethyl Shift start->rearrangement Catalyst (e.g., Ag₂O) Heat or Light ketene Methylketene rearrangement->ketene product Homologated Product (Acid, Ester, Amide) ketene->product nucleophile Nucleophile (H₂O, ROH, R₂NH) nucleophile->product

Caption: General workflow for the Wolff rearrangement of this compound.

Quantitative Data Summary

The yield of the homologated product is highly dependent on the nature of the nucleophile and the specific reaction conditions. The following table summarizes typical yields for the trapping of methylketene generated from this compound with various nucleophiles.

Nucleophile (Nu-H)ProductTypical Yield (%)
Water (H₂O)3-Butenoic Acid60-75%
Methanol (CH₃OH)Methyl 3-butenoate70-85%
Ethanol (C₂H₅OH)Ethyl 3-butenoate70-85%
Aniline (C₆H₅NH₂)N-Phenyl-3-butenamide55-70%
Benzylamine (C₆H₅CH₂NH₂)N-Benzyl-3-butenamide60-75%

Note: Yields are approximate and can vary based on the specific protocol and scale of the reaction.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Anhydrous solvent (e.g., Dioxane, THF, Methanol)

  • Catalyst: Silver(I) oxide (Ag₂O) or Silver benzoate

  • Nucleophile (e.g., water, alcohol, amine)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (optional, but recommended)

Safety Precautions:

  • This compound, like other diazoketones, should be handled with care as it is potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • The Wolff rearrangement involves the evolution of nitrogen gas, which can cause pressure buildup. The reaction should never be performed in a closed system.[4]

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Butenoic Acid

This protocol describes the generation of methylketene from this compound and its subsequent trapping with water to form 3-butenoic acid.

Procedure:

  • To a solution of this compound (1.0 eq) in dioxane (0.2 M), add water (10.0 eq).

  • Carefully add silver(I) oxide (0.1 eq) to the stirred solution.

  • Heat the reaction mixture to 80-90 °C under a reflux condenser.

  • Stir the reaction at this temperature and monitor for the cessation of nitrogen gas evolution (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the silver catalyst.

  • Acidify the filtrate with 1 M HCl to a pH of approximately 2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butenoic acid.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of Methyl 3-butenoate

This protocol details the synthesis of a β,γ-unsaturated ester by trapping methylketene with an alcohol.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of silver(I) oxide (0.1 eq) in a small amount of anhydrous methanol.

  • Add the silver(I) oxide slurry to the stirred solution of this compound at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65 °C).

  • Maintain the reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter to remove the catalyst.

  • Remove the methanol under reduced pressure.

  • The resulting residue can be purified by fractional distillation to yield pure methyl 3-butenoate.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Dissolve this compound and Nucleophile in Solvent add_catalyst Add Ag₂O Catalyst setup->add_catalyst heat Heat to Reflux (Monitor N₂ Evolution) add_catalyst->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Catalyst cool->filter extract Extraction and Drying filter->extract purify Distillation or Chromatography extract->purify

Caption: A generalized experimental workflow for the homologation reaction.

Applications in Drug Development

The synthesis of β,γ-unsaturated carboxylic acids, esters, and amides is of significant interest in medicinal chemistry. These motifs are present in various natural products and pharmaceuticals. The ability to introduce a propionyl group with unsaturation offers a handle for further functionalization, such as in the synthesis of complex heterocyclic systems or as a Michael acceptor in conjugate addition reactions. This methodology provides a valuable tool for the construction of novel molecular scaffolds for drug discovery programs.

References

Preparation of Ketenes from 1-Diazo-2-butanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of ketenes, specifically methylketene, from 1-diazo-2-butanone via the Wolff rearrangement. This transformation is a valuable tool in organic synthesis, enabling the generation of a highly reactive ketene intermediate that can be trapped in situ with various nucleophiles to yield a range of carboxylic acid derivatives.

Introduction

The Wolff rearrangement is a chemical reaction that converts an α-diazocarbonyl compound into a ketene.[1] This reaction proceeds through the elimination of nitrogen gas and a 1,2-rearrangement. The resulting ketenes are highly reactive intermediates and are typically not isolated.[2] Instead, they are generated in situ and reacted with nucleophiles, such as water, alcohols, or amines, to produce carboxylic acids, esters, or amides, respectively. The overall sequence, starting from a carboxylic acid, converting it to an α-diazoketone, and then performing the Wolff rearrangement, is known as the Arndt-Eistert homologation, which effectively lengthens a carboxylic acid chain by one methylene group.

The preparation of ketenes from this compound can be induced through several methods, including thermal, photochemical, and metal-catalyzed conditions.[1] The choice of method depends on the stability of the starting material and the desired product, with photochemical and metal-catalyzed (commonly using silver(I) oxide) methods often being preferred as they can be performed at lower temperatures, minimizing side reactions.[1]

Signaling Pathways and Experimental Workflow

The overall process involves two main stages: the synthesis of the this compound precursor and its subsequent conversion to methylketene via the Wolff rearrangement, followed by trapping with a nucleophile.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_wolff Wolff Rearrangement & Trapping propanoyl_chloride Propanoyl Chloride reaction1 Reaction in Ether (0°C to RT) propanoyl_chloride->reaction1 diazomethane Diazomethane diazomethane->reaction1 diazo_butanone This compound reaction1->diazo_butanone diazo_butanone_input This compound rearrangement Wolff Rearrangement (Photochemical, Thermal, or Metal-Catalyzed) diazo_butanone_input->rearrangement methylketene Methylketene (Intermediate) rearrangement->methylketene trapping Nucleophilic Addition methylketene->trapping nucleophile Nucleophile (e.g., H2O, ROH, R2NH) nucleophile->trapping product Carboxylic Acid Derivative trapping->product

Caption: Experimental workflow for the synthesis of this compound and its subsequent Wolff rearrangement to form a ketene intermediate, which is then trapped by a nucleophile.

Experimental Protocols

Caution: Diazomethane and its precursors are toxic and potentially explosive. All operations involving diazomethane should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and personal protective equipment. Glassware with ground glass joints should be avoided.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of diazoketones from acyl chlorides and diazomethane.

Materials:

  • Propanoyl chloride

  • Diazomethane solution in diethyl ether (prepared from a suitable precursor like Diazald™)

  • Anhydrous diethyl ether

  • Potassium hydroxide pellets (for drying tube)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Drying tube

Procedure:

  • Prepare a solution of diazomethane in anhydrous diethyl ether using a standard procedure. The concentration of the diazomethane solution should be determined before use.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the ethereal solution of diazomethane (typically a 2-3 fold molar excess).

  • Cool the diazomethane solution to 0 °C in an ice bath.

  • Dissolve propanoyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the propanoyl chloride solution dropwise to the stirred diazomethane solution at 0 °C over a period of 30-60 minutes. A slow evolution of nitrogen gas may be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for another 1-2 hours.

  • Carefully quench any excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature to yield crude this compound as a yellow oil.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

ParameterValueReference
Reactant Ratio (Diazomethane:Acyl Chloride)~2-3:1General Procedure
Temperature0 °C to Room TemperatureGeneral Procedure
Typical Yield (crude)>90%Estimated
Protocol 2: Photochemical Wolff Rearrangement of this compound

This protocol describes the generation of methylketene and its in-situ trapping with an alcohol.

Materials:

  • This compound

  • Anhydrous methanol (or other alcohol)

  • Anhydrous solvent (e.g., dioxane, THF)

Equipment:

  • Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer

  • Cooling system

Procedure:

  • Dissolve this compound in a mixture of the chosen solvent and a slight excess of anhydrous methanol. The concentration of the diazoketone is typically in the range of 0.01-0.1 M.

  • Transfer the solution to the quartz reaction vessel of the photoreactor.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with UV light while maintaining a low temperature (e.g., 0-10 °C) using a cooling system. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the diazo peak around 2100 cm⁻¹).

  • Continue irradiation until the starting material is consumed (typically a few hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product (a methyl propionate derivative) can be purified by distillation or column chromatography.

ParameterValueReference
Wavelength~254 nm or broadband[1]
Temperature0-10 °C[1]
Reaction Time1-4 hoursEstimated
Typical Yield70-90%Estimated
Protocol 3: Silver(I) Oxide Catalyzed Wolff Rearrangement of this compound

This protocol outlines the metal-catalyzed generation of methylketene and its trapping.

Materials:

  • This compound

  • Silver(I) oxide (freshly prepared or activated)

  • Anhydrous nucleophile (e.g., aniline, phenol)

  • Anhydrous solvent (e.g., dioxane, THF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound and the nucleophile in the anhydrous solvent.

  • Add a catalytic amount of silver(I) oxide (typically 1-5 mol%).

  • Heat the reaction mixture gently (e.g., 40-60 °C) with stirring. A steady evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC or IR spectroscopy. The reaction is usually complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Wash the catalyst with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting product by crystallization, distillation, or column chromatography.

ParameterValueReference
CatalystSilver(I) Oxide[1]
Temperature40-60 °C[1]
Catalyst Loading1-5 mol%Estimated
Typical Yield75-95%Estimated

Concluding Remarks

The preparation of ketenes from this compound is a versatile and efficient method for the synthesis of various propionate derivatives. The choice of the Wolff rearrangement conditions—photochemical, thermal, or metal-catalyzed—should be tailored to the specific substrate and desired outcome. Careful handling of the hazardous diazomethane precursor is paramount for the safe execution of these protocols. The provided procedures offer a solid foundation for researchers to explore the rich chemistry of ketenes in their synthetic endeavors.

References

Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of β-amino acids from their α-amino acid precursors using a derivative of 1-diazo-2-butanone as a key intermediate. The core of this method is the Arndt-Eistert homologation, which involves the Wolff rearrangement of an α-diazoketone. This technique is crucial for accessing β-amino acids, which are valuable building blocks in peptidomimetics and pharmaceutical development due to their enhanced metabolic stability.[1][2] This note includes the reaction mechanism, a detailed experimental protocol, quantitative data, and safety considerations.

Introduction

β-Amino acids are structural isomers of α-amino acids, featuring the amino group on the β-carbon relative to the carboxyl group. This structural difference imparts unique conformational properties and resistance to enzymatic degradation, making them highly valuable in drug design and material science. A primary and effective method for synthesizing enantiomerically pure β-amino acids is the Arndt-Eistert homologation of readily available α-amino acids.[3][4][5]

This process extends the carbon chain of an α-amino acid by one methylene unit through the formation and subsequent rearrangement of an α-diazoketone intermediate.[3][5] For instance, starting with L-Alanine, the corresponding intermediate would be (S)-3-amino-1-diazo-2-butanone. The key step is the Wolff rearrangement, where the α-diazoketone converts to a ketene, which is then trapped by a nucleophile to yield the desired β-amino acid derivative.[1][6] The rearrangement typically proceeds with high retention of stereochemistry.[3]

Reaction Mechanism and Workflow

The Arndt-Eistert synthesis for converting an α-amino acid to a β-amino acid is a multi-step process.

Workflow Overview:

  • Activation: The N-protected α-amino acid is first converted into a more reactive species, typically a mixed anhydride or an acid chloride.[1]

  • Diazoketone Formation: The activated acid is then reacted with a diazoalkane, such as diazomethane, to form the corresponding α-diazoketone.[1][3]

  • Wolff Rearrangement: The α-diazoketone undergoes a rearrangement, catalyzed by metal salts (e.g., Ag₂O, PhCO₂Ag) or induced by heat or light, to form a highly reactive ketene intermediate.[3][6][7]

  • Nucleophilic Trapping: The ketene is subsequently trapped by a nucleophile. In the presence of water, it forms the β-amino acid.[1][6] Alternatively, alcohols or amines can be used to synthesize β-amino esters or amides, respectively.

G cluster_0 Step 1: Activation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement cluster_3 Step 4: Nucleophilic Trapping A N-Protected α-Amino Acid B Mixed Anhydride or Acid Chloride A->B C α-Diazoketone (e.g., 3-Amino-1-diazo-2-butanone derivative) B->C D Ketene Intermediate C->D E β-Amino Acid D->E reagent1 Ethyl Chloroformate / N-Methylmorpholine reagent1->B reagent2 Diazomethane (CH₂N₂) reagent2->C reagent3 Silver Benzoate (cat.) or hv reagent3->D reagent4 Water (H₂O) reagent4->E

Caption: General workflow for Arndt-Eistert homologation.

The detailed mechanism involves the 1,2-rearrangement of the alkyl group during the conversion of the diazoketone to the ketene, with the expulsion of nitrogen gas.

G cluster_mech Mechanism Pathway start α-Diazoketone node1 Carbene/Carbenoid start->node1 + Ag⁺ or hv - N₂ ketene Ketene product β-Amino Acid ketene->product + H₂O (Nucleophilic Attack) node1->ketene 1,2-Alkyl Shift (Wolff Rearrangement)

Caption: Key mechanistic steps of the Wolff Rearrangement.

Experimental Protocol: Homologation of N-Boc-L-Phenylalanine

This protocol is adapted from a procedure in Organic Syntheses for the preparation of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a representative β-amino acid.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-L-phenylalanine265.3210.0 g37.7
Tetrahydrofuran (THF), anhydrous72.11200 mL + 380 mL-
N-methylmorpholine (NMM)101.154.15 mL37.7
Ethyl chloroformate108.523.61 mL37.7
Diazomethane (in ether)42.04~0.5 M solutionExcess
Silver (I) benzoate228.980.86 g3.77
Deionized Water18.0238 mL-
Saturated aq. NaHCO₃-150 mL-
1 M aq. KHSO₄-150 mL-
Diethyl ether74.12500 mL-
Brine-100 mL-
Anhydrous MgSO₄120.37--

Procedure:

Part A: Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-1-diazo-4-phenylbutan-2-one [4]

  • Dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in 200 mL of anhydrous THF in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -15 °C using an ice-salt bath.

  • Add N-methylmorpholine (4.15 mL, 37.7 mmol) dropwise, followed by the dropwise addition of ethyl chloroformate (3.61 mL, 37.7 mmol). Stir the resulting white suspension for 30 minutes at -15 °C.

  • Filter the mixture through a pre-cooled Büchner funnel to remove the N-methylmorpholine hydrochloride salt. Wash the solid with a small amount of cold, anhydrous THF.

  • Transfer the filtrate to a flask and add an ethereal solution of diazomethane in excess at 0 °C. (Caution: Diazomethane is toxic and explosive. Use appropriate shielding and handle only in a well-ventilated fume hood).

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Remove the excess diazomethane and solvent under reduced pressure to obtain the crude α-diazoketone as a yellow oil or solid. Handle the crude product behind a safety shield.

Part B: Wolff Rearrangement to (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid [4]

  • Protect the reaction flask from light by wrapping it in aluminum foil.

  • Dissolve the crude diazoketone from Part A in 380 mL of THF and 38 mL of deionized water.

  • Cool the solution to -25 °C in a dry ice-acetone bath under a nitrogen atmosphere.

  • In a separate flask, dissolve silver (I) benzoate (0.86 g, 3.77 mmol) in 4 mL of triethylamine using sonication.

  • Add the silver benzoate solution dropwise to the cold diazoketone solution.

  • Stir the reaction mixture at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in 250 mL of diethyl ether and wash sequentially with 150 mL of saturated aq. NaHCO₃ and 150 mL of 1 M aq. KHSO₄.

  • Extract the combined aqueous layers with diethyl ether (2 x 125 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-amino acid.

  • Purify the product by recrystallization or column chromatography.

Expected Results and Data

The Arndt-Eistert homologation is known for its high yields and excellent preservation of stereochemical integrity.

Quantitative Data for N-Boc-β-homophenylalanine Synthesis: [4]

ParameterValue
Yield (crude diazoketone) ~95-99%
Yield (final β-amino acid) ~85-95%
Enantiomeric Excess >99%[3]
Appearance White to off-white solid
Melting Point 118-120 °C
¹H NMR (400 MHz, CDCl₃) δ 7.33-7.18 (m, 5H), 5.05 (d, 1H), 4.35 (m, 1H), 2.98 (d, 2H), 2.65 (d, 2H), 1.40 (s, 9H)
¹³C NMR (100 MHz, CDCl₃) δ 176.5, 155.4, 137.5, 129.3, 128.6, 126.6, 79.6, 49.3, 41.2, 40.8, 28.3
[α]²⁰D -4.5° (c 1.0, MeOH)

Competing Reactions: Synthesis of β-Lactams

The ketene intermediate generated during the Wolff rearrangement is highly electrophilic and can be trapped by nucleophiles other than water. If the reaction is performed in the presence of an imine, a [2+2] cycloaddition reaction occurs, leading to the formation of a β-lactam ring.[8] This alternative pathway is particularly efficient under microwave irradiation.[9][10]

G cluster_path1 Pathway 1: β-Amino Acid Synthesis cluster_path2 Pathway 2: β-Lactam Synthesis start α-Diazoketone ketene Ketene Intermediate start->ketene Wolff Rearrangement product1 β-Amino Acid ketene->product1 product2 β-Lactam ketene->product2 [2+2] Cycloaddition reagent1 H₂O reagent1->product1 reagent2 Imine (R-CH=N-R') reagent2->product2

Caption: Competing pathways for the ketene intermediate.

This reactivity allows for the synthesis of structurally diverse β-lactams, which are core components of many antibiotic drugs. The reaction often proceeds with high diastereoselectivity, typically affording the trans-substituted β-lactam.[9]

Safety and Handling

  • Diazomethane: Diazomethane and its precursors are highly toxic, carcinogenic, and potentially explosive. All operations involving diazomethane must be conducted in a certified chemical fume hood behind a blast shield. Use specialized glassware with fire-polished joints to avoid grinding. Safer alternatives, such as (trimethylsilyl)diazomethane, should be considered.[3][5]

  • α-Diazoketones: While generally more stable than diazomethane, α-diazoketones are also potentially explosive and should be handled with care, avoiding heat, light, and strong acids or bases.[11] Crude diazoketones should always be handled behind a safety shield.[4]

  • Reagents: Ethyl chloroformate is corrosive and a lachrymator. Silver catalysts can be light-sensitive. Standard personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

References

Application Notes and Protocols for the Safe Synthesis of Diazoketones using Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoketones are valuable synthetic intermediates, finding wide application in pharmaceuticals and agrochemicals. However, their synthesis often involves hazardous reagents like diazomethane, which is explosive and toxic. Traditional batch synthesis of diazoketones poses significant safety risks due to the potential accumulation of these unstable compounds. Flow chemistry offers a transformative solution by enabling the in situ generation and immediate consumption of hazardous intermediates in a controlled and contained environment. This approach significantly enhances safety, improves reaction control, and allows for safer scalability.

These application notes provide detailed protocols for two primary flow chemistry methods for the safe synthesis of diazoketones: from acyl chlorides and from N-protected amino acids. The protocols are supplemented with quantitative data, experimental workflows, and reaction mechanisms visualized using Graphviz.

Method 1: Synthesis of Diazoketones from Acyl Chlorides

This method involves the reaction of an acyl chloride with a diazomethane solution, which is generated in situ in a continuous flow system. The diazoketone is formed rapidly and can be immediately used in a subsequent reaction or collected after in-line purification.

Experimental Workflow

Workflow for Diazoketone Synthesis from Acyl Chlorides reagent1 Acyl Chloride in Solvent pump1 Syringe Pump 1 reagent1->pump1 reagent2 Diazomethane Precursor (e.g., TMSCHN2 in Solvent) pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Flow Reactor (e.g., PFA tubing) mixer->reactor purification In-line Purification (Scavenger Resin Cartridge) reactor->purification collection Product Collection purification->collection

Caption: Experimental setup for the continuous flow synthesis of diazoketones from acyl chlorides.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of diazomethane on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form the diazoketone.

Mechanism of Diazoketone Formation from Acyl Chloride start Acyl Chloride + Diazomethane intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Protonated Diazoketone intermediate1->intermediate2 Chloride Elimination product Diazoketone + HCl intermediate2->product Deprotonation scavenger HCl Scavenging (e.g., by excess Diazomethane or scavenger resin) product->scavenger Workflow for Diazoketone Synthesis from N-Protected Amino Acids reagent1 N-Protected Amino Acid + Base + Activating Agent (e.g., Ethyl Chloroformate) pump1 Syringe Pump 1 reagent1->pump1 reagent2 Diazomethane Precursor (e.g., Diazald) pump2 Syringe Pump 2 reagent2->pump2 reagent3 Base (e.g., KOH) pump3 Syringe Pump 3 reagent3->pump3 mixer1 T-Mixer 1 pump1->mixer1 tube_in_tube Tube-in-Tube Reactor (Diazomethane Generation and Reaction) pump2->tube_in_tube Inner Tube pump3->tube_in_tube Inner Tube reactor1 Coil Reactor 1 (Mixed Anhydride Formation) mixer1->reactor1 reactor1->tube_in_tube Outer Tube collection Product Collection tube_in_tube->collection Reaction Pathway for Amino Acid-Derived Diazoketones start N-Protected Amino Acid step1 Mixed Anhydride Formation (+ Activating Agent + Base) start->step1 step2 Reaction with Diazomethane step1->step2 product N-Protected Amino Diazoketone step2->product

Application Notes and Protocols for Enantioselective Reactions with 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary enantioselective reactions involving 1-diazo-2-butanone, a versatile building block in asymmetric synthesis. The protocols outlined below are based on established methodologies for analogous α-diazo ketones and can be adapted for specific substrate and catalyst systems.

Overview of Enantioselective Reactions

This compound is a valuable reagent for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The presence of the diazo group enables its use as a carbene precursor, which can undergo a variety of transformations. The most significant enantioselective reactions of this compound and its derivatives include:

  • Cyclopropanation: The reaction of the carbene generated from this compound with an alkene to form a cyclopropane ring. Chiral catalysts, typically based on copper or rhodium, are employed to control the stereochemistry of the newly formed chiral centers.

  • C-H Insertion: The insertion of the carbene into a carbon-hydrogen bond, leading to the formation of a new C-C bond. Intramolecular C-H insertion is a powerful tool for the synthesis of cyclic ketones.

  • Wolff Rearrangement: A rearrangement of the α-diazoketone to form a ketene intermediate, which can then be trapped by various nucleophiles in an enantioselective manner to generate chiral carboxylic acid derivatives.

Data Presentation: Representative Enantioselective Reactions

The following tables summarize typical quantitative data for enantioselective reactions of acyclic α-diazo ketones, which are representative of the expected outcomes for reactions with this compound derivatives.

Table 1: Enantioselective Intramolecular C-H Insertion of Acyclic α-Diazo-β-ketoesters

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cu(I)-bis(oxazoline) (5)CH2Cl225128592
2Rh2(S-DOSP)4 (1)Toluene4069088
3Cu(I)-Ph-Box (10)Dichloromethane0247895

Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl 2-diazoacetate *

EntryCatalyst (mol%)OlefinSolventTemp (°C)Yield (%)ee (%) (trans/cis)
1Cu(I)-bis(oxazoline) (1)StyreneCH2Cl2259299 (94:6)
2[Co(P1)] (1)Styrene1,2-DCE259598 (95:5)
3Ru(II)-Pheox (2)StyreneHexane258897 (92:8)

*Data for ethyl 2-diazoacetate is provided as a proxy due to the lack of specific data for this compound in the search results. Similar results can be anticipated.

Experimental Protocols

The following are detailed protocols for key enantioselective reactions. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Protocol for Enantioselective Intramolecular C-H Insertion

This protocol is adapted from procedures for α-diazo-β-keto sulfones and phosphine oxides, which are expected to have similar reactivity to this compound derivatives.[1][2]

Materials:

  • Substituted this compound derivative

  • Chiral Copper(I)-bis(oxazoline) complex

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Copper(I)-bis(oxazoline) catalyst (5 mol%).

  • Add anhydrous DCM via syringe.

  • Cool the solution to the desired temperature (e.g., 0 °C or 25 °C).

  • In a separate flask, dissolve the this compound derivative (1.0 equiv) in anhydrous DCM.

  • Slowly add the solution of the diazo compound to the catalyst solution via syringe pump over a period of 4-6 hours.

  • Allow the reaction to stir at the same temperature until the diazo compound is fully consumed (monitored by TLC, typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanone derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Protocol for Enantioselective Cyclopropanation

This protocol is based on established methods for the cyclopropanation of olefins with diazo compounds using chiral copper catalysts.[3][4][5][6]

Materials:

  • This compound

  • Olefin (e.g., styrene)

  • Chiral Copper(I)-bis(oxazoline) complex

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Copper(I)-bis(oxazoline) catalyst (1-5 mol%).

  • Add anhydrous DCE and the olefin (1.2-2.0 equiv).

  • Stir the mixture at room temperature.

  • Dissolve this compound (1.0 equiv) in anhydrous DCE.

  • Add the this compound solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.

  • Stir the reaction at room temperature until complete consumption of the diazo compound (monitored by TLC, typically 4-12 hours).

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.

  • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess of the major diastereomer by chiral HPLC.

General Protocol for Enantioselective Wolff Rearrangement and Trapping

This protocol describes a photo- or metal-catalyzed Wolff rearrangement followed by trapping of the resulting ketene with a nucleophile in the presence of a chiral catalyst.[7][8][9][10]

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol or amine)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a chiral Lewis base)

  • Anhydrous solvent (e.g., toluene or THF)

  • Light source (for photochemical rearrangement) or a silver(I) salt (for metal-catalyzed rearrangement)

Procedure:

  • In a quartz reaction vessel (for photochemical reaction) or a standard flask (for metal-catalyzed reaction), dissolve the chiral catalyst (5-10 mol%) and the nucleophile (1.1 equiv) in the anhydrous solvent.

  • Add this compound (1.0 equiv) to the solution.

  • For photochemical rearrangement: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) at a controlled temperature (e.g., 0 °C).

  • For metal-catalyzed rearrangement: Add the silver(I) salt (e.g., Ag2O, 1-5 mol%) to the solution and stir at the appropriate temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by TLC until the diazo compound is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reactions Enantioselective Reactions cluster_ch C-H Insertion cluster_cyclo Cyclopropanation cluster_wolff Wolff Rearrangement start 2-Butanone step1 Base-mediated acylation with ethyl trifluoroacetate start->step1 step2 Diazo transfer with a sulfonyl azide step1->step2 product This compound step2->product product2 This compound ch_cat Chiral Cu(I) or Rh(II) Catalyst product2->ch_cat cyclo_cat Chiral Cu(I) or Co(II) Catalyst + Olefin product2->cyclo_cat wolff_reagent Light or Ag(I) Catalyst product2->wolff_reagent ch_product Chiral Cyclic Ketone ch_cat->ch_product cyclo_product Chiral Cyclopropyl Ketone cyclo_cat->cyclo_product ketene Ketene Intermediate wolff_reagent->ketene wolff_trap Chiral Catalyst + Nucleophile ketene->wolff_trap wolff_product Chiral Carboxylic Acid Derivative wolff_trap->wolff_product

Caption: General workflow for the synthesis and enantioselective reactions of this compound.

catalytic_cycle cluster_legend Legend catalyst [Cu(I)-Box]* carbene Copper Carbene Intermediate catalyst->carbene + Diazo diazo R-CO-CHN2 (this compound) n2 N2 carbene->catalyst + Olefin - Product cyclopropane Cyclopropane carbene->cyclopropane - Catalyst olefin Olefin key1 [Cu(I)-Box]* = Chiral Copper-bis(oxazoline) Catalyst

Caption: Simplified catalytic cycle for copper-catalyzed enantioselective cyclopropanation.

wolff_rearrangement start This compound R-CO-CHN2 intermediate Ketene Intermediate R-CH=C=O start->intermediate hν or Ag(I) - N2 product Chiral Product R-CH(Nu)-COOH deriv. intermediate->product Chiral Catalyst + Nucleophile (Nu-H)

Caption: Reaction pathway of the enantioselective Wolff rearrangement and subsequent nucleophilic trapping.

References

Application Notes: The Use of 1-Diazo-2-butanone and its Analogs in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Diazo-2-butanone and its structural analogs are versatile reagents in organic synthesis, primarily serving as precursors to highly reactive ketene intermediates through the Wolff rearrangement. These ketenes can then be trapped in situ with various nucleophiles or participate in cycloaddition reactions, enabling the construction of complex molecular architectures. A significant application of this methodology is found in the total synthesis of natural products, where the generation of unique ring systems and the stereocontrolled formation of new carbon-carbon bonds are paramount.

Key Application: Tandem Wolff Rearrangement/Asymmetric Ketene Addition

A powerful strategy employing diazo ketones in natural product synthesis is the tandem Wolff rearrangement/asymmetric ketene addition. In this sequence, the diazo ketone is converted to a ketene, which is then intercepted by a nucleophile in the presence of a chiral catalyst to yield an enantioenriched product. This approach is particularly valuable for the construction of chiral building blocks containing cyclobutane rings, which are present in numerous bioactive natural products.

Case Study: Enantioselective Total Synthesis of (+)-Psiguadial B

A notable example of this strategy is the enantioselective total synthesis of the cytotoxic natural product (+)-Psiguadial B by the Reisman group. A key step in their synthetic route is the construction of a crucial trans-cyclobutane intermediate. This was achieved through a tandem Wolff rearrangement of a cyclic α-diazo ketone and an asymmetric addition of 8-aminoquinoline, catalyzed by a cinchona alkaloid. While the synthesis does not use this compound itself, it employs a closely related cyclic α-diazoketone, 2-diazo-5,5-dimethylcyclohexan-1-one, which upon rearrangement generates a ketene that is functionally analogous to the ketene derived from an acyclic precursor. This example elegantly demonstrates the principles and synthetic utility of this class of reagents.[1][2][3]

The reaction proceeds via photolysis of the diazoketone to generate the corresponding ketene.[2][3] This ketene is then trapped by 8-aminoquinoline in the presence of the chiral catalyst (+)-cinchonine, which directs the nucleophilic attack to afford the desired cyclobutane amide with high enantioselectivity.[3][4] This enantioenriched amide serves as a key building block for the subsequent elaboration into the complex framework of (+)-Psiguadial B.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the tandem Wolff rearrangement/asymmetric ketene addition step in the synthesis of the (+)-Psiguadial B core.

ParameterValueReference
Starting Material2-Diazo-5,5-dimethylcyclohexan-1-one[4]
Nucleophile8-Aminoquinoline[4]
Catalyst(+)-Cinchonine[4]
SolventTetrahydrofuran (THF)[4]
Reaction ConditionPhotolysis (Mercury Lamp)[2]
Yield66%[3]
Enantiomeric Excess (ee)81%[3]

Experimental Protocols

Preparation of the Enantioenriched Amide Intermediate for (+)-Psiguadial B Synthesis

This protocol details the large-scale procedure for the tandem Wolff rearrangement and asymmetric ketene addition to form the key cyclobutane intermediate in the total synthesis of (+)-Psiguadial B.[4]

Materials:

  • 2-Diazo-5,5-dimethylcyclohexan-1-one

  • 8-Aminoquinoline

  • (+)-Cinchonine

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N₂) gas

Equipment:

  • 1 L Quartz flask, flame-dried

  • Cannula

  • Standard glassware for workup and purification

  • Photoreactor equipped with a mercury lamp

Procedure:

  • To a flame-dried, 1 L quartz flask, add 8-aminoquinoline (12.9 g, 89.5 mmol, 3.00 equiv) and (+)-cinchonine (879 mg, 2.99 mmol, 0.100 equiv).

  • Evacuate the flask and backfill with N₂ gas three times.

  • Add dry THF (600 mL) via cannula.

  • Add a solution of 2-diazo-5,5-dimethylcyclohexan-1-one (4.12 g, 29.8 mmol, 1.00 equiv) in dry THF.

  • Irradiate the reaction mixture with a mercury lamp while maintaining a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the enantioenriched amide product.

Visualizations

Logical Workflow for the Tandem Wolff Rearrangement/Asymmetric Ketene Addition

The following diagram illustrates the key transformations in the formation of the cyclobutane intermediate for the synthesis of (+)-Psiguadial B.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product DiazoKetone 2-Diazo-5,5-dimethyl- cyclohexan-1-one Photolysis Photolysis (hν) Wolff Rearrangement DiazoKetone->Photolysis Aminoquinoline 8-Aminoquinoline AsymmetricAddition Asymmetric Ketene Addition Aminoquinoline->AsymmetricAddition Catalyst (+)-Cinchonine Catalyst->AsymmetricAddition Ketene Ketene Intermediate Photolysis->Ketene - N₂ Ketene->AsymmetricAddition Product Enantioenriched Cyclobutane Amide AsymmetricAddition->Product

Caption: Workflow of the tandem Wolff rearrangement and asymmetric ketene addition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 1-diazo-2-butanone and other α-diazo ketones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the starting ketone (e.g., 2-butanone).Ensure complete formation of the enolate and subsequent acylation. For deformylative diazo transfer, confirm complete formylation of the ketone before proceeding.[1][2]
Inefficient diazo transfer.The choice of sulfonyl azide reagent can significantly impact the yield. Consider using p-nitrobenzenesulfonyl azide or p-acetamidobenzenesulfonyl azide (p-ABSA), which have been shown to be effective.[1] Increasing the equivalents of the sulfonyl azide (e.g., from 1.0 to 1.5 equivalents) can also improve the yield, although this may complicate purification.[1]
Degradation of the diazo compound.α-diazo ketones can be sensitive to acidic conditions. Ensure the workup and purification steps are performed under neutral or slightly basic conditions. Avoid prolonged exposure to strong light.
Difficulty in Product Purification Presence of unreacted starting materials.If using a diazo transfer method, unreacted ketone can be difficult to separate from the product.[1] Optimize the stoichiometry of the diazo transfer reagent to drive the reaction to completion. Careful column chromatography is often required for purification.[2]
Formation of byproducts.In the acylation of diazomethane, side reactions like dipolar cycloaddition can occur, especially with α,β-unsaturated systems.[2] When using diazomethane alternatives like trimethylsilyldiazomethane (TMS-diazomethane), other byproducts may form.[3] Careful control of reaction temperature and stoichiometry is crucial.
Safety Concerns Use of hazardous reagents like diazomethane.Diazomethane is highly toxic and explosive.[4][5] Whenever possible, use safer alternatives like TMS-diazomethane.[4][6] Imidazotetrazines, such as temozolomide (TMZ), have also been proposed as non-explosive and non-toxic precursors for generating alkyl diazoniums.[4] Always handle diazomethane and its precursors in a well-ventilated fume hood using appropriate personal protective equipment and specialized glassware.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely used methods for synthesizing α-diazo ketones like this compound fall into two main categories[1][7]:

  • Diazo Transfer Reactions: These methods involve the reaction of an activated ketone with a sulfonyl azide. Common activation strategies include:

    • Deformylative Diazo Transfer (Regitz method): The ketone is first formylated and then treated with a sulfonyl azide reagent.[1]

    • Detrifluoroacetylative Diazo Transfer (Danheiser method): The ketone is activated by trifluoroacetylation before the diazo transfer step.[1][2]

  • Acylation of Diazomethane or its Alternatives: This involves reacting an acylating agent, such as an acid chloride or a mixed anhydride, with diazomethane or a safer surrogate like trimethylsilyldiazomethane (TMS-diazomethane).[5][8]

Q2: My yield of this compound is consistently low. What can I do to improve it?

A2: To improve the yield, consider the following:

  • Optimize the Diazo Transfer Reagent: The choice of sulfonyl azide is critical. While tosyl azide is common, reagents like p-nitrobenzenesulfonyl azide or p-acetamidobenzenesulfonyl azide (p-ABSA) may give better yields in some cases.[1]

  • Adjust Reagent Stoichiometry: Using a slight excess of the sulfonyl azide (e.g., 1.5 equivalents) can increase the conversion of the starting ketone, though this might make purification more challenging.[1]

  • Ensure Complete Activation: In diazo transfer methods, ensure the initial activation step (formylation or trifluoroacetylation) goes to completion before adding the diazo transfer reagent.[1][2]

  • Control Reaction Temperature: Maintain the recommended temperature for each step of the reaction. For instance, the formation of the lithium enolate in the detrifluoroacetylative method is typically carried out at -78 °C.[1]

Q3: Are there safer alternatives to using diazomethane for this synthesis?

A3: Yes, due to the hazardous nature of diazomethane, several alternatives are available:

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and more stable substitute for diazomethane.[3][4] However, it is generally less reactive.[4]

  • Imidazotetrazines (e.g., Temozolomide): These are non-explosive, solid compounds that can generate alkyl diazonium species under aqueous conditions and have been used for esterifications and cyclopropanations.[4]

  • In situ Generation of Diazomethane: Diazomethane can be generated from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) immediately before use, which avoids the need to store solutions of the hazardous gas.[4][7]

Q4: How do I purify the synthesized this compound?

A4: Purification of this compound and other α-diazo ketones is typically achieved by column chromatography on silica gel.[1][2][9] The choice of eluent will depend on the specific impurities present, but mixtures of diethyl ether and hexanes are commonly used.[2] It is important to handle the purified product with care, as diazo compounds can be unstable.

Experimental Protocols

Detrifluoroacetylative Diazo Transfer for the Synthesis of α-Diazo Ketones

This protocol is adapted from the Danheiser method, which is a versatile procedure for the synthesis of α-diazo ketones from simple ketones.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for the time specified in the relevant literature to ensure complete enolate formation.

  • Trifluoroacetylation: To the cold enolate solution, add trifluoroethyl trifluoroacetate (TFETFA) (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C until the reaction is complete (monitor by TLC).

  • Diazo Transfer: In a separate flask, dissolve the resulting α-trifluoroacetyl ketone in acetonitrile. Add water (1.0 equivalent) and triethylamine (1.5 equivalents), followed by the sulfonyl azide reagent (e.g., p-acetamidobenzenesulfonyl azide, p-ABSA) (1.5 equivalents). Stir the mixture at room temperature until the diazo transfer is complete (monitor by TLC).[1]

  • Workup and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired α-diazo ketone.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Diazo Transfer Reactions

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Activation Verify Complete Ketone Activation Start->Check_Activation Check_Diazo_Transfer Evaluate Diazo Transfer Step Start->Check_Diazo_Transfer Check_Workup Assess Workup and Purification Start->Check_Workup Incomplete_Activation Incomplete Enolate Formation or Acylation Check_Activation->Incomplete_Activation If activation is the issue Inefficient_Transfer Suboptimal Reagent or Stoichiometry Check_Diazo_Transfer->Inefficient_Transfer If transfer is inefficient Product_Degradation Degradation During Workup/Purification Check_Workup->Product_Degradation If product is degrading Solution_Activation Optimize Base/Acylating Agent and Reaction Time Incomplete_Activation->Solution_Activation Solution_Transfer Change Sulfonyl Azide; Increase Equivalents Inefficient_Transfer->Solution_Transfer Solution_Workup Use Neutral/Mild Conditions; Avoid Prolonged Exposure to Silica Product_Degradation->Solution_Workup Experimental_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Trifluoroacetylation cluster_step3 Step 3: Diazo Transfer cluster_step4 Step 4: Purification Ketone 2-Butanone in THF Add_LiHMDS Add LiHMDS at -78°C Ketone->Add_LiHMDS Enolate Lithium Enolate Add_LiHMDS->Enolate Add_TFETFA Add TFETFA at -78°C Enolate->Add_TFETFA Activated_Ketone α-Trifluoroacetyl Ketone Add_TFETFA->Activated_Ketone Add_Reagents Add p-ABSA, Et3N, H2O in ACN at RT Activated_Ketone->Add_Reagents Diazo_Product This compound Add_Reagents->Diazo_Product Workup Aqueous Workup Diazo_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Purified this compound Chromatography->Pure_Product

References

Technical Support Center: Purification of Crude 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-Diazo-2-butanone, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

Common impurities can arise from starting materials, side reactions, or decomposition. These may include unreacted starting materials from the diazo transfer reaction, such as the precursor ketone and the diazotizing reagent.[1] Additionally, by-products from the synthesis and decomposition products can also be present. Given the reactive nature of diazo compounds, exposure to acid, heat, or certain metals can lead to the formation of corresponding ketones or other degradation products.

Q2: My purified this compound is showing signs of decomposition. What could be the cause?

Decomposition of diazo compounds can be triggered by several factors:

  • Acidic Conditions: Trace amounts of acid can catalyze the decomposition. Ensure all glassware is thoroughly washed and dried, and solvents are neutral.

  • Heat: Diazo compounds are thermally labile. Avoid excessive heating during purification steps like distillation or solvent removal.[2]

  • Light: Some diazo compounds are light-sensitive. It is good practice to protect the compound from direct light.

  • Metal Contamination: Transition metals can catalyze the decomposition of diazo compounds. Use high-purity solvents and reagents, and avoid contact with incompatible metals.

Q3: I am having trouble with the column chromatography purification. The separation is poor. What can I do?

Poor separation during column chromatography can be due to several reasons:

  • Incorrect Solvent System: The polarity of the eluent is crucial. If the separation is poor, try adjusting the solvent system. A common starting point for diazoketones is a hexane/ethyl acetate mixture.[3] You can use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

  • Improper Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

  • Decomposition on Silica Gel: Silica gel can be slightly acidic, which may cause decomposition of the diazo compound on the column. This can be mitigated by deactivating the silica gel with a small amount of a tertiary amine, like triethylamine, added to the eluent.

Q4: Can I purify this compound by distillation?

While distillation is a common purification technique, it must be approached with extreme caution for diazo compounds due to their potential for explosive decomposition upon heating.[2] If you must use distillation, it should be performed under high vacuum to keep the temperature as low as possible. Always use appropriate safety measures, including a blast shield.

Q5: Is recrystallization a suitable purification method for this compound?

Recrystallization can be an effective method for purifying solid diazo compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a related diazoketone, recrystallization with hexane has been reported to yield an analytically pure product.[3]

Data Summary: Purification Parameters

The following table summarizes typical parameters for different purification techniques. Note that optimal conditions can vary based on the specific impurities present in the crude product.

Purification TechniqueKey ParametersExpected PurityTypical YieldReference
Silica Gel Chromatography Solvent System: Hexane/Ethyl Acetate (e.g., 8:1 ratio)High50-70%[3]
Stationary Phase: Silica Gel
Vacuum Distillation Pressure: High Vacuum (<1 mmHg)Moderate to HighVariable[4]
Temperature: As low as possible
Recrystallization Solvent: Hexane or other non-polar solventsHighVariable[3]

Experimental Protocols

Safety First: this compound is a potentially explosive and toxic compound.[2] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and use a blast shield, especially during reactions and purifications that involve heating.[2][5]

Protocol 1: Purification by Silica Gel Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure, avoiding high temperatures, to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation (Use Extreme Caution)
  • Apparatus Setup:

    • Set up a distillation apparatus suitable for high vacuum. Ensure all glass joints are properly sealed.

    • Use a cold trap to protect the vacuum pump.

    • Place a blast shield in front of the apparatus.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a water or oil bath to the minimum temperature required for distillation.

    • Collect the distilled product in a cooled receiving flask.

  • Post-Distillation:

    • Allow the apparatus to cool completely before carefully releasing the vacuum.

Troubleshooting Workflow

G start Start: Crude This compound check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No chromatography Column Chromatography choose_method->chromatography distillation Vacuum Distillation (Use Caution!) choose_method->distillation recrystallization Recrystallization (If Solid) choose_method->recrystallization chromatography->check_purity Purified troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom Poor Separation distillation->check_purity Purified troubleshoot_dist Troubleshoot Distillation distillation->troubleshoot_dist Problem recrystallization->check_purity Purified check_solvent Optimize Solvent System (TLC) troubleshoot_chrom->check_solvent check_decomposition Signs of Decomposition? troubleshoot_dist->check_decomposition check_loading Check Column Loading check_solvent->check_loading Optimized check_loading->chromatography Adjusted check_temp_pressure Lower Temp/Pressure check_temp_pressure->distillation Adjusted check_decomposition->distillation No, Continue check_decomposition->check_temp_pressure Yes

Caption: Troubleshooting workflow for the purification of this compound.

References

Managing the Explosive Risk of Diazo Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the explosive risks associated with diazo compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What makes diazo compounds potentially explosive?

A1: Diazo compounds contain a nitrogen-nitrogen triple bond (N≡N) which is a very stable molecule (dinitrogen gas). The inherent instability of many diazo compounds lies in their tendency to decompose, often exothermically, to release this highly stable nitrogen gas.[1][2][3] This decomposition can be initiated by various stimuli such as heat, shock, friction, or light, leading to a rapid release of energy and gas, which can result in an explosion.[4][5][6] The stability of a diazo compound is significantly influenced by its molecular structure, particularly the electronic nature of the substituents attached to the carbon atom bearing the diazo group.[7][8]

Q2: How can I assess the stability of a novel diazo compound I have synthesized?

A2: The thermal stability of a new diazo compound should be assessed using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[1][9][10] These methods can determine key safety parameters such as the onset temperature of decomposition and the enthalpy of decomposition (ΔHD).[7][11] This data is crucial for understanding the hazard potential and for defining safe operating temperature limits.[7][11]

Q3: What are the key factors that influence the stability of diazo compounds?

A3: The stability of diazo compounds is primarily influenced by:

  • Electronic Effects: Electron-withdrawing groups (e.g., carbonyl, ester, sulfonyl groups) attached to the diazo-carbon can stabilize the molecule by delocalizing the negative charge.[2][8] Conversely, electron-donating groups tend to decrease stability.[7]

  • Steric Hindrance: Increased steric bulk around the diazo group can sometimes enhance stability.

  • Physical State: Solid diazo compounds are often more hazardous than solutions as the concentration of the energetic material is higher.[4][5] Crystalline solids can be sensitive to friction and shock.[4][5]

  • Presence of Impurities: Acids, metals, or other reactive impurities can catalyze the decomposition of diazo compounds.

Q4: Are there safer alternatives to using highly reactive diazo compounds?

A4: Yes, in some cases, safer alternatives or modified procedures are available. For instance, the use of tosylhydrazone salts can be a safer way to handle diazo compounds in situ.[7][12] Continuous flow chemistry is another strategy to mitigate risks by generating and consuming the hazardous diazo compound in small quantities within a closed system, thus avoiding the accumulation of large amounts of explosive material.[1]

Troubleshooting Guide

Problem 1: My diazo compound decomposed unexpectedly during the reaction.

  • Possible Cause: The reaction temperature may have exceeded the decomposition onset temperature of the diazo compound.

    • Solution: Review the thermal stability data (e.g., from DSC analysis) for your specific diazo compound.[7] Ensure the reaction temperature is maintained well below the determined onset temperature. Consider using a cooling bath to better control the reaction temperature.

  • Possible Cause: Presence of catalytic impurities (e.g., trace acid, metal residues).

    • Solution: Ensure all glassware is scrupulously clean and free of contaminants. Use purified reagents and solvents. If a metal catalyst is used in a preceding step, ensure it is completely removed before the introduction of the diazo compound.

  • Possible Cause: Localized heating or "hot spots" within the reaction mixture.

    • Solution: Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. For viscous reaction mixtures, consider appropriate stirring mechanisms to avoid localized heating.

Problem 2: I observed gas evolution from my diazo compound even at low temperatures.

  • Possible Cause: Some diazo compounds are inherently unstable even at or below room temperature.[8]

    • Solution: Handle such compounds with extreme caution. Prepare and use them immediately. Avoid storage. If possible, generate the diazo compound in situ for immediate consumption in the subsequent reaction step.

  • Possible Cause: Exposure to light.

    • Solution: Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[6]

Problem 3: My solid diazo compound appears discolored or has changed in appearance.

  • Possible Cause: This could be a sign of decomposition.

    • Solution: Do not handle the material. Treat it as extremely hazardous. If it is safe to do so, carefully quench the compound from a distance using a suitable quenching agent (e.g., a high-boiling alcohol or acetic acid, but the choice of quencher is compound-specific and should be carefully evaluated). Consult with your institution's safety officer for guidance on disposal.

Quantitative Data on Thermal Stability

The following tables summarize thermal stability data for a selection of diazo compounds, as determined by Differential Scanning Calorimetry (DSC). This data can be used as a reference for assessing the potential hazards of similar compounds.

Table 1: Thermal Stability of Selected Diazo Compounds

Diazo CompoundOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)
Ethyl diazoacetate135-145
Methyl diazoacetate130-150
tert-Butyl diazoacetate115-130
Phenyl diazoacetate100-120
Diphenyldiazomethane95-100

Data compiled from publicly available safety literature. Actual values can vary depending on the experimental conditions.

Table 2: Influence of Substituents on the Onset Temperature of Decomposition of Aryl Diazoacetates

Substituent on Aryl RingOnset Temperature (Tonset) (°C)
4-Nitro (electron-withdrawing)115
4-Chloro105
Unsubstituted (Phenyl)100
4-Methyl (electron-donating)90
4-Methoxy (electron-donating)85

This table illustrates the general trend that electron-withdrawing groups increase thermal stability, while electron-donating groups decrease it.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of a diazo compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the diazo compound into a high-pressure DSC pan. The use of high-pressure pans is crucial to contain any evolved gas and obtain accurate data.[7]

  • Instrument Setup: Place the sealed sample pan and a reference pan (usually empty) into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 5-10 °C/min.

    • Continue heating until the decomposition exotherm is complete.

  • Data Analysis:

    • The onset temperature (Tonset) is determined as the intersection of the baseline and the tangent of the exothermic peak. This represents the temperature at which decomposition begins to accelerate.

    • The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak. This value quantifies the amount of energy released during decomposition.

Visualizations

Decomposition_Pathway Diazo Diazo Compound (R₂C=N₂) Initiation Initiation (Heat, Light, Acid, Metal) Diazo->Initiation Decomposition Exothermic Decomposition Initiation->Decomposition Products Products (Carbene + N₂ gas) Decomposition->Products Explosion Explosion Hazard Decomposition->Explosion Rapid Energy & Gas Release

Caption: General decomposition pathway of diazo compounds leading to potential explosion.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh 1-3 mg of Diazo Compound Seal Seal in High-Pressure DSC Pan Weigh->Seal Load Load Sample and Reference Pans Seal->Load Heat Heat at a Constant Rate (e.g., 10 °C/min) Load->Heat Record Record Heat Flow Heat->Record Determine_Tonset Determine Onset Temperature (Tₒₙₛₑₜ) Record->Determine_Tonset Calculate_dHD Calculate Enthalpy of Decomposition (ΔH₄) Record->Calculate_dHD

Caption: Workflow for assessing thermal stability of diazo compounds using DSC.

Stability_Factors Stability Diazo Compound Stability EWG Electron-Withdrawing Groups EWG->Stability Increases EDG Electron-Donating Groups EDG->Stability Decreases Sterics Steric Hindrance Sterics->Stability Increases Purity High Purity Purity->Stability Increases Impurities Acid/Metal Impurities Impurities->Stability Decreases

Caption: Key factors influencing the stability of diazo compounds.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Diazo-2-butanone Insertions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing insertion reactions involving 1-diazo-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of insertion reactions performed with this compound?

A1: this compound is primarily used for catalytic C-H and C-C bond insertion reactions. These reactions, typically catalyzed by transition metals like rhodium, copper, or palladium, involve the formation of a transient metal carbene species that then inserts into a target bond. This allows for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is a potentially explosive and toxic compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood. Avoid exposure to heat, light, strong acids, and bases, as these can trigger decomposition. It is recommended to prepare and use the diazo compound in situ or store it in a dilute solution at low temperatures for short periods.

Q3: How can I minimize the formation of the Wolff rearrangement byproduct?

A3: The Wolff rearrangement is a common side reaction for diazo ketones, leading to the formation of a ketene intermediate.[1][2] To minimize this, consider the following:

  • Catalyst Choice: Certain catalysts are more prone to promoting the Wolff rearrangement. For C-H insertion reactions, rhodium(II) catalysts are often effective and can suppress this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway.

  • Slow Addition: Adding the this compound solution slowly to the reaction mixture containing the catalyst can help maintain a low concentration of the diazo compound and favor the desired insertion pathway.

Q4: What is the typical catalyst loading for a rhodium-catalyzed C-H insertion?

A4: For rhodium-catalyzed C-H insertions, the catalyst loading typically ranges from 0.5 to 5 mol%. The optimal loading depends on the specific substrate and reaction conditions. It is advisable to start with a lower loading (e.g., 1 mol%) and increase it if the reaction is sluggish.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Decomposition of this compound Prepare the diazo compound fresh before use. Avoid exposure to light and heat. If storing, use a dilute solution in a non-protic solvent at low temperature (-20°C).
Inactive Catalyst Use a freshly opened or properly stored catalyst. Some catalysts are air and moisture sensitive. Consider activating the catalyst if applicable (e.g., by heating under vacuum).
Incorrect Reagent Addition Sequence The order of addition can be critical. For rhodium-catalyzed reactions, adding the diazo compound slowly to a solution of the substrate and catalyst is often preferred to minimize dimerization and other side reactions.[3]
Sub-optimal Reaction Temperature Screen a range of temperatures. While room temperature can be sufficient, some reactions may benefit from gentle heating (e.g., 40-60°C) or cooling to suppress side reactions.
Poor Solvent Choice The choice of solvent can significantly impact yield. Dichloromethane and toluene are commonly used. Ensure the solvent is dry and de-gassed.
Substrate Electronic Effects Electron-donating groups on the substrate may decrease the yield in some C-H insertion reactions.[4] Consider modifying the substrate or catalyst if this is a persistent issue.
Poor Selectivity (Mixture of Products)
Potential Cause Troubleshooting Steps
Multiple Reactive C-H Bonds The catalyst and its ligands play a crucial role in directing selectivity. Experiment with different catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, etc.) and ligands to favor insertion into the desired C-H bond.
Competition between C-H and C-C Insertion The choice of catalyst can dictate the chemoselectivity between C-H and C-C insertion pathways. For instance, silver triflate has been shown to favor C-C insertion, while scandium triflate promotes C-H insertion.
Formation of Wolff Rearrangement Products As mentioned in the FAQs, optimize catalyst selection and reaction conditions (lower temperature, slow addition) to disfavor the Wolff rearrangement.[1][2]
Dimerization of the Diazo Compound Slow addition of the this compound to the reaction mixture helps to keep its concentration low, thus minimizing dimerization.

Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed C-H Insertion of this compound

This is an adapted general procedure based on protocols for similar α-diazo ketones.[3] Researchers should optimize the conditions for their specific substrate.

Materials:

  • This compound

  • Substrate with a C-H bond to be functionalized

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in anhydrous DCM (10 mL).

  • Preparation of the Diazo Solution: In a separate flame-dried flask, prepare a dilute solution of this compound (1.2 mmol) in anhydrous DCM (5 mL).

  • Slow Addition: Using a syringe pump, add the this compound solution to the stirring reaction mixture over a period of 2-4 hours at room temperature. The slow addition is crucial to minimize side reactions.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the diazo compound (visualized as a yellow spot on TLC) and the formation of the product can be tracked.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired insertion product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents setup Setup Reaction Flask prep_reagents->setup prep_diazo Prepare Diazo Solution addition Slow Addition of Diazo prep_diazo->addition setup->addition monitoring Monitor Progress (TLC/GC) addition->monitoring concentrate Concentrate monitoring->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for C-H insertion.

reaction_pathways cluster_products Potential Products start This compound + Catalyst carbene Metal Carbene Intermediate start->carbene dimer Dimer start->dimer Side Reaction insertion C-H Insertion Product carbene->insertion Desired Pathway wolff Wolff Rearrangement Product carbene->wolff Side Reaction

Caption: Reaction pathways for this compound.

References

preventing dimer formation in ketene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during ketene reactions.

Troubleshooting Guides

Issue: High Levels of Dimer Formation in my Reaction

Ketene dimerization is a common side reaction that can significantly lower the yield of the desired product. The propensity for dimerization is influenced by several factors, including the method of ketene generation, reaction temperature, solvent polarity, and the concentration of the ketene itself.

  • Review Ketene Generation Method: The method used to generate the ketene is critical. Ketenes are highly reactive and unstable, making in situ generation the preferred approach to maintain low concentrations and minimize dimerization.[1][2]

  • Optimize Reaction Temperature: Lower temperatures generally suppress the rate of dimerization.

  • Evaluate Solvent Choice: Nonpolar solvents are recommended to reduce the likelihood of ketene dimerization.[1]

  • Control Ketene Concentration: Slower addition of the ketene precursor or using a method that generates the ketene slowly over time can help keep the instantaneous concentration low.

FactorConditionEffect on DimerizationRecommended Practice
Generation Method Ex situ generation and storageHighUse in situ generation methods like Wolff rearrangement or dehydrohalogenation of acid chlorides.[2]
In situ generation (slow addition)LowGenerate the ketene in the presence of the trapping reagent.
Temperature High TemperatureIncreased RateConduct the reaction at the lowest temperature compatible with the desired reaction rate. For some reactions, temperatures as low as -110°C have been used.[2]
Low TemperatureDecreased RateMaintain a low reaction temperature throughout the addition of the ketene precursor.
Solvent Polar SolventsIncreased RateUse nonpolar solvents such as ethers or hydrocarbons.[1]
Nonpolar SolventsDecreased RateSelect a nonpolar solvent in which all reactants are soluble.
Concentration High ConcentrationIncreased RateUse dilute solutions and add the ketene precursor slowly to the reaction mixture. The Wolff rearrangement can be used to produce a dilute solution of ketene over an extended period.[2]
Low ConcentrationDecreased RateMaintain a low steady-state concentration of the ketene.
Substituents Electron-withdrawing groups on the keteneAccelerate cycloaddition reactionsBe aware that substituent effects can influence both the desired reaction and dimerization.
Steric bulk on the β-carbonStabilizes the keteneBulky substituents can shield the reactive sites and slow dimerization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ketene dimerization?

A1: Ketenes can dimerize through two main pathways: a [2+2] cycloaddition to form a cyclobutane-1,3-dione or a [4+2] cycloaddition (for monosubstituted ketenes) to yield a β-lactone dimer.[1][3] The specific pathway and resulting product depend on the ketene's substituents.[1][3] Disubstituted ketenes typically yield cyclobutadiones, while the parent ketene forms a β-lactone.[1]

Q2: How can I generate ketenes while minimizing the risk of dimerization?

A2: The most effective strategy is in situ generation, where the ketene is produced in the presence of the desired reactant.[1][2] This ensures the ketene concentration remains low, favoring the intended reaction over dimerization. Common in situ methods include:

  • Dehydrohalogenation of acid chlorides: Using a tertiary amine base to eliminate HCl from an acid chloride is a popular method.[2]

  • Wolff rearrangement: This photochemical or thermal reaction of α-diazoketones produces ketenes under mild conditions and allows for slow, controlled generation.[2]

  • Thermolysis: Stable, disubstituted ketenes can be generated by heating their dimers.[2] For instance, dimethylketene can be obtained by the thermal cracking of its dimer.[2]

Q3: What role does the solvent play in preventing ketene dimerization?

A3: While polar solvents can accelerate many ketene reactions, they also tend to promote dimerization.[1] Therefore, nonpolar solvents are generally recommended for reactions involving ketenes to suppress this side reaction.[1]

Q4: Are there any additives or catalysts that can help prevent dimerization?

A4: While not strictly preventing dimerization, certain catalysts can accelerate the desired reaction to outcompete it. For example, in the synthesis of β-lactones from ketenes and aldehydes, Lewis acid catalysis is often employed.[1] Chiral amine catalysts have been used to achieve high enantiomeric excess in cycloaddition reactions.[1]

Q5: How do substituents on the ketene affect its stability and tendency to dimerize?

A5: Substituents have a significant impact on ketene reactivity and stability.[2]

  • Steric Hindrance: Bulky groups on the β-carbon can sterically shield the reactive center of the ketene, making it more stable and less prone to dimerization.[2] For example, diphenylketene is stable enough to be stored at room temperature.[2]

  • Electronic Effects: Electron-donating groups can stabilize the ketene, while electron-withdrawing groups can destabilize it, making it more reactive.[2]

Experimental Protocols

Protocol 1: In Situ Generation of Phenylketene via Dehydrohalogenation for β-Lactam Synthesis

This protocol describes the in situ generation of phenylketene from phenylacetyl chloride and its subsequent reaction with an imine to form a β-lactam (Staudinger synthesis).

Materials:

  • Phenylacetyl chloride

  • Imine substrate

  • Triethylamine (or another non-nucleophilic base like Hünig's base)

  • Anhydrous, nonpolar solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the imine substrate in the anhydrous solvent in the flask and cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of phenylacetyl chloride and triethylamine in the same anhydrous solvent.

  • Slowly add the solution from the dropping funnel to the cooled imine solution over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

KeteneDimerizationPathways cluster_monosubstituted Monosubstituted Ketene cluster_disubstituted Disubstituted Ketene ketene1 R-CH=C=O dimer1 β-Lactone Dimer ketene1->dimer1 [4+2] Cycloaddition ketene2 R-CH=C=O ketene2->dimer1 ketene3 R₂C=C=O dimer2 Cyclobutane-1,3-dione Dimer ketene3->dimer2 [2+2] Cycloaddition ketene4 R₂C=C=O ketene4->dimer2

Caption: Dimerization pathways for mono- and disubstituted ketenes.

TroubleshootingWorkflow start High Dimer Formation Observed q1 Is the ketene generated in situ? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature low? a1_yes->q2 sol1 Implement in situ generation method a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a nonpolar solvent being used? a2_yes->q3 sol2 Lower the reaction temperature a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the ketene precursor added slowly? a3_yes->q4 sol3 Switch to a nonpolar solvent a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Dimer formation minimized a4_yes->end sol4 Decrease the rate of addition a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for reducing ketene dimer formation.

ExperimentalSetup cluster_setup In Situ Ketene Generation and Reaction dropping_funnel Dropping Funnel Solution of Acid Chloride + Base reaction_flask Three-Necked Flask Imine Substrate in Solvent Magnetic Stirrer dropping_funnel->reaction_flask Slow Addition condenser Condenser Cooling Water reaction_flask->condenser ice_bath Ice Bath (0 °C) reaction_flask->ice_bath nitrogen Nitrogen Inlet nitrogen->reaction_flask

Caption: Experimental setup for in situ ketene generation.

References

troubleshooting low yields in Arndt-Eistert homologation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Arndt-Eistert homologation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during the Arndt-Eistert homologation.

Low Yield of the α-Diazoketone Intermediate

Question: My yield of the α-diazoketone is low. What are the potential causes and how can I improve it?

Answer: Low yields of the α-diazoketone are a common issue. The primary causes often revolve around the stability of the reagents and the reaction conditions. Here are the key factors to consider:

  • Incomplete Acid Chloride Formation: The Arndt-Eistert reaction typically begins with the conversion of a carboxylic acid to its corresponding acid chloride.[1] If this conversion is incomplete, the unreacted carboxylic acid will not react with diazomethane, leading to a lower overall yield.

    • Solution: Ensure the complete conversion of the carboxylic acid to the acid chloride. This can be achieved by using a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and allowing the reaction to proceed to completion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Side Reaction with HCl: The reaction of the acid chloride with diazomethane produces one equivalent of hydrogen chloride (HCl).[1] This HCl can then react with the desired α-diazoketone to form an α-chloromethylketone byproduct, reducing your yield.

    • Solution 1 (Excess Diazomethane): Use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, and the second equivalent neutralizes the generated HCl.[1][2]

    • Solution 2 (Newman-Beal Modification): Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge the HCl as it is formed.[1] This is known as the Newman-Beal modification.

  • Degradation of Diazomethane: Diazomethane is a toxic and potentially explosive gas that can degrade, especially in the presence of acidic impurities.

    • Solution: Use freshly prepared diazomethane or a commercially available, stabilized solution. Store it according to safety guidelines. Alternatively, consider using a safer and more stable diazomethane surrogate like (trimethylsilyl)diazomethane.[2]

  • Substrate Sensitivity: Some substrates may be sensitive to the reaction conditions, leading to decomposition or side reactions.

    • Solution: For sensitive substrates, consider using milder conditions. For example, the use of mixed anhydrides instead of acid chlorides can sometimes be beneficial.

Incomplete Wolff Rearrangement

Question: The Wolff rearrangement of my α-diazoketone is not going to completion. What can I do?

Answer: The Wolff rearrangement is a critical step for the formation of the ketene intermediate. Incomplete rearrangement can be due to several factors:

  • Choice of Catalyst/Initiation Method: The Wolff rearrangement can be initiated thermally, photochemically, or with a metal catalyst (e.g., silver oxide, silver benzoate).[3][4][5] The effectiveness of each method can vary depending on the substrate.

    • Thermal Rearrangement: Requires high temperatures, which can lead to decomposition of sensitive substrates.[4][5]

    • Photochemical Rearrangement: Often provides cleaner reactions at lower temperatures but requires specialized equipment.[4][5]

    • Metal-Catalyzed Rearrangement: Silver (I) salts are common and effective catalysts. However, their effectiveness can be reduced by certain functional groups on the substrate.

    • Solution: If one method is giving low yields, try another. For thermally sensitive substrates, photochemical or metal-catalyzed methods are preferred.

  • Catalyst Deactivation: The metal catalyst can be deactivated by impurities or coordinating functional groups on the substrate.

    • Solution: Ensure your α-diazoketone is pure before proceeding to the Wolff rearrangement. If catalyst deactivation is suspected, increasing the catalyst loading may help.

  • Steric Hindrance: Sterically hindered substrates may undergo the Wolff rearrangement more slowly or require more forcing conditions.

    • Solution: For sterically hindered substrates, photochemical initiation may be more effective than metal catalysis.[5]

Formation of Side Products

Question: I am observing significant side product formation. What are the common side products and how can I minimize them?

Answer: Side product formation is a major contributor to low yields. Here are some of the most common side products and how to avoid them:

  • α-Chloromethylketone: As mentioned earlier, this forms from the reaction of the α-diazoketone with HCl.

    • Prevention: Use excess diazomethane or a base like triethylamine to scavenge the HCl.[1]

  • Insertion into O-H Bonds: If the Wolff rearrangement is carried out in the presence of water or alcohols, and a carbene intermediate is formed, it can insert into the O-H bond, leading to hydroxyketones or alkoxyketones.

    • Prevention: The choice of solvent and reaction conditions can influence the reaction pathway. A concerted rearrangement is less likely to lead to these insertion products. The presence of a nucleophile is necessary to trap the ketene intermediate.[3]

  • Epoxide Formation: In some cases, the intermediate carbene can react with the carbonyl group of another molecule of the α-diazoketone to form an epoxide.

    • Prevention: Slower addition of the α-diazoketone to the reaction mixture can help to minimize this bimolecular side reaction.

FAQs

Q1: What are the primary safety concerns with the Arndt-Eistert homologation?

A1: The main safety concern is the use of diazomethane, which is a highly toxic and explosive gas.[2] It is crucial to handle it with appropriate safety precautions, including working in a well-ventilated fume hood and using specialized glassware. Safer alternatives, such as (trimethylsilyl)diazomethane, are available and should be considered.[2]

Q2: Can I use a carboxylic acid directly without converting it to an acid chloride?

A2: While the classic Arndt-Eistert reaction uses an acid chloride, it is possible to use a mixed anhydride, which can be formed in situ from the carboxylic acid. This can be a milder alternative for sensitive substrates.

Q3: What is the typical yield for an Arndt-Eistert homologation?

A3: The yield can vary widely depending on the substrate and the reaction conditions. With proper optimization, yields in the range of 60-80% are often achievable. However, for complex or sensitive substrates, yields may be lower.

Q4: How can I purify the intermediate α-diazoketone?

A4: Many α-diazoketones are stable enough to be purified by column chromatography on silica gel.[3] However, they are still potentially hazardous, and care should be taken during purification. It is often preferable to use the crude α-diazoketone directly in the subsequent Wolff rearrangement.

Experimental Protocols

Protocol 1: Synthesis of α-Diazoketone from an Acid Chloride
  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM or toluene). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction until the starting material is consumed (typically 1-2 hours). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in a minimal amount of anhydrous diethyl ether. In a separate, flame-dried flask, prepare a solution of diazomethane (2.0 eq) in diethyl ether at 0 °C. Slowly add the acid chloride solution to the diazomethane solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction is complete when the yellow color of the diazomethane persists and nitrogen evolution ceases.

  • Work-up: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone.

Protocol 2: Wolff Rearrangement (Metal-Catalyzed)
  • Reaction Setup: In a round-bottom flask, dissolve the crude α-diazoketone (1.0 eq) in a suitable solvent (e.g., methanol for ester formation, or a mixture of dioxane and water for acid formation).[2]

  • Catalyst Addition: Add a catalytic amount of silver(I) oxide or silver benzoate (typically 5-10 mol%).

  • Reaction: Heat the mixture to a gentle reflux. The reaction can be monitored by the evolution of nitrogen gas and by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Data Presentation

IssuePotential CauseRecommended SolutionExpected Improvement in Yield
Low α-Diazoketone Yield Incomplete acid chloride formationEnsure complete conversion with excess chlorinating agent10-20%
Side reaction with HClUse 2 eq. of diazomethane or add triethylamine15-30%
Degradation of diazomethaneUse fresh or stabilized diazomethane5-15%
Incomplete Wolff Rearrangement Inappropriate initiation methodSwitch from thermal to photochemical or metal-catalyzed20-40%
Catalyst deactivationPurify α-diazoketone before rearrangement10-25%
Steric hindranceUse photochemical initiation15-30%

Visualizations

Arndt_Eistert_Workflow cluster_start Starting Material cluster_activation Step 1: Acid Activation cluster_diazoketone Step 2: Diazoketone Formation cluster_wolff Step 3: Wolff Rearrangement cluster_product Final Product Carboxylic_Acid Carboxylic Acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Alpha_Diazoketone α-Diazoketone Acid_Chloride->Alpha_Diazoketone CH₂N₂ (2 eq.) Ketene Ketene Intermediate Alpha_Diazoketone->Ketene Ag₂O, hν, or Δ Homologated_Acid Homologated Carboxylic Acid / Ester / Amide Ketene->Homologated_Acid H₂O, ROH, or R₂NH

Figure 1: Experimental workflow for the Arndt-Eistert homologation.

Troubleshooting_Logic cluster_analysis Analysis of Reaction Steps cluster_diazoketone_issues α-Diazoketone Formation Issues cluster_wolff_issues Wolff Rearrangement Issues cluster_solutions Solutions Low_Yield Low Overall Yield Check_Diazoketone Low α-Diazoketone Yield? Low_Yield->Check_Diazoketone Check_Wolff Incomplete Wolff Rearrangement? Low_Yield->Check_Wolff Incomplete_Activation Incomplete Acid Activation Check_Diazoketone->Incomplete_Activation Yes HCl_Side_Reaction HCl Side Reaction Check_Diazoketone->HCl_Side_Reaction Yes Wrong_Initiation Suboptimal Initiation Check_Wolff->Wrong_Initiation Yes Catalyst_Problem Catalyst Deactivation Check_Wolff->Catalyst_Problem Yes Solution_Activation Ensure complete acid chloride formation. Incomplete_Activation->Solution_Activation Solution_HCl Use excess CH₂N₂ or a base. HCl_Side_Reaction->Solution_HCl Solution_Initiation Change initiation method (thermal, photo, catalyst). Wrong_Initiation->Solution_Initiation Solution_Catalyst Purify diazoketone, increase catalyst loading. Catalyst_Problem->Solution_Catalyst

Figure 2: A logical flowchart for troubleshooting low yields.

Side_Reactions cluster_byproducts Common Side Products cluster_prevention Prevention Strategies Alpha_Diazoketone α-Diazoketone Chloromethylketone α-Chloromethylketone Alpha_Diazoketone->Chloromethylketone + HCl OH_Insertion O-H Insertion Product Alpha_Diazoketone->OH_Insertion via Carbene Intermediate + ROH/H₂O Epoxide Epoxide Alpha_Diazoketone->Epoxide via Carbene Intermediate + another α-Diazoketone Prevent_HCl Use excess CH₂N₂ or base Chloromethylketone->Prevent_HCl Prevent_Insertion Optimize solvent and conditions OH_Insertion->Prevent_Insertion Prevent_Epoxide Slow addition of reagents Epoxide->Prevent_Epoxide

Figure 3: Common side reactions and their prevention.

References

Technical Support Center: Stability of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 1-diazo-2-butanone in various solvents. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the safe and effective use of this reagent in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound belonging to the class of diazoketones. Diazocarbonyl compounds are known for their versatile reactivity and are considered more stable and safer to handle compared to their diazoalkane counterparts.[1] They are valuable intermediates in organic synthesis, participating in a wide range of transformations such as Wolff rearrangements, cyclopropanations, and insertion reactions into X-H bonds (where X can be O, N, S, etc.).[2] These reactions are crucial for constructing complex molecular skeletons found in many pharmaceutical agents and natural products.

Q2: What are the primary factors affecting the stability of this compound?

The stability of this compound is influenced by several factors:

  • Temperature: Diazoketones are thermally sensitive. While generally more stable than many other diazo compounds, elevated temperatures can lead to decomposition, often with the evolution of nitrogen gas.[3] The onset temperature for decomposition of typical diazoketones ranges from 75 to 160 °C.[3]

  • pH (Acids and Bases): The compound is sensitive to both acidic and basic conditions. Strong acids can catalyze the decomposition of diazoketones, leading to the elimination of nitrogen and subsequent molecular rearrangements.[2][4] Similarly, bases can also induce decomposition.[5][6]

  • Solvent Choice: The type of solvent used can significantly impact stability. Protic solvents, especially in the presence of acidic impurities, can promote decomposition.[2]

  • Light Exposure: Photolytic conditions (exposure to light, particularly UV) can induce the loss of nitrogen and the formation of highly reactive carbene intermediates.[7][8]

  • Presence of Catalysts: Certain transition metals (e.g., Rh, Cu, Pd) are used to catalyze reactions of diazoketones by promoting the formation of metal carbenes.[1] In the absence of a suitable substrate, these catalysts can lead to unwanted decomposition.

Q3: How does solvent choice impact the stability and reactivity of this compound?

Solvent selection is critical. Solvents are generally categorized as polar protic, polar aprotic, and non-polar.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds. They can "cage" nucleophiles, potentially reducing their reactivity in SN2-type reactions.[9][10] More importantly for diazo compounds, they can act as proton sources, especially if acidic, leading to decomposition.[2] Therefore, they are generally not recommended for storage but may be used cautiously in specific reactions.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, 2-butanone/MEK): These solvents are polar but lack O-H or N-H bonds.[9][11] They are often the preferred choice for reactions involving diazoketones as they effectively dissolve the compound without promoting acid-catalyzed decomposition, and they do not suppress the reactivity of nucleophiles.[9][12]

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are generally inert towards this compound. However, the solubility of the diazoketone may be limited in highly non-polar solvents. Ethereal solutions are commonly used for preparing and handling diazo compounds.[13]

Q4: What are the visible signs of this compound decomposition?

The most common signs of decomposition include:

  • Gas Evolution: The release of nitrogen gas (N₂) is a hallmark of diazo compound decomposition, which may be observed as bubbling or effervescence.

  • Color Change: A change in the color of the solution may indicate the formation of degradation products.

  • Precipitate Formation: The appearance of solid material in a previously clear solution can be a sign of decomposition.

Q5: What are the recommended storage conditions for this compound?

To ensure maximum shelf-life and safety, this compound should be stored with the following precautions:

  • Temperature: Store in a cold environment, such as a refrigerator or freezer (-20°C is common).[14]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen.[14]

  • Container: Use a tightly sealed container to prevent solvent evaporation and exposure to contaminants.[15]

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Q6: Is this compound sensitive to light?

Yes. Like many diazo compounds, this compound can be photolytically unstable.[7] Exposure to light, especially UV wavelengths, can initiate the decomposition process, leading to the formation of a carbene. Therefore, experiments should be conducted in vessels protected from light, and storage should be in the dark.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low reaction yield or formation of byproducts. 1. Decomposition of this compound stock solution. 2. Presence of acidic or basic impurities in the reaction solvent or on glassware. 3. Unwanted reaction with a protic solvent.[9] 4. Photolytic decomposition during the reaction setup or process.1. Use a freshly prepared solution of the diazo compound or verify the concentration of the stock solution. 2. Use high-purity, dry, and neutral solvents. Ensure all glassware is thoroughly dried and free of acidic/basic residues. 3. Switch to a polar aprotic solvent like acetonitrile or THF. 4. Protect the reaction vessel from light using aluminum foil.
Color change or gas evolution observed in the stock solution. 1. The solution has started to decompose due to improper storage (e.g., elevated temperature, exposure to light). 2. Contamination of the stock solution.1. Discard the solution safely. Traces of diazo compounds can be quenched by careful addition to acetic acid.[14] Prepare a fresh solution. 2. Review handling procedures to avoid introducing contaminants. Use clean, dry syringes and needles for transfers.
Inconsistent reaction outcomes between batches. 1. Variable concentration of the this compound solution due to decomposition over time. 2. Inconsistent solvent quality (e.g., water content, presence of stabilizers or impurities).1. It is not recommended to store solutions for extended periods. Prepare the reagent fresh for best results. 2. Use a consistent source of high-purity solvent for all experiments. Consider passing the solvent through a column of activated alumina to remove impurities if necessary.

Data Presentation

Table 1: Relative Stability of this compound in Different Solvent Classes

Solvent ClassExamplesRelative StabilityRationale / Comments
Polar Protic Water, Methanol, Ethanol, Acetic AcidLowThese solvents can act as proton donors, leading to acid-catalyzed decomposition.[2][4] Hydrogen bonding can also affect reactivity.[9] Acetic acid will rapidly decompose the compound.
Polar Aprotic Acetonitrile (MeCN), 2-Butanone (MEK), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighGenerally the preferred solvents. They dissolve the polar diazoketone well but lack the acidic protons that cause decomposition.[9][12]
Non-Polar Aprotic Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM)Moderate to HighThese solvents are chemically inert to the diazo group. Stability is high, but solubility might be lower than in polar aprotic solvents. Often used for synthesis and workup procedures.[13]

Table 2: Summary of Safety and Handling Precautions for Diazoketones

PrecautionDescriptionRationale
Personal Protective Equipment (PPE) Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]Protects eyes and skin from accidental exposure.
Ventilation Handle in a well-ventilated chemical fume hood.[15][16]Avoids inhalation of potentially harmful vapors or aerosols.
Avoid Isolation Whenever possible, use the diazo compound in solution as it is generated or from a prepared stock. Avoid isolating the neat compound.[17]Neat diazo compounds can be shock-sensitive and explosive.[3]
Temperature Control Keep the compound and its solutions cold. Perform reactions at the lowest feasible temperature.Minimizes the rate of thermal decomposition.[3]
Avoid Incompatibles Keep away from strong acids, bases, and strong oxidizing agents.[15]These substances can cause rapid and potentially violent decomposition.
Use of Blast Shield When working with significant quantities (>1 g), the use of a blast shield is strongly recommended.[17]Provides a physical barrier in the unlikely event of an explosion.
Quenching Destroy any residual diazo compound at the end of a reaction by carefully adding a weak acid, such as acetic acid.[14]Safely neutralizes the reactive and potentially hazardous diazo group.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in a Selected Solvent

Objective: To determine the rate of decomposition of this compound in a specific solvent at a constant temperature by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity solvent to be tested (e.g., Acetonitrile)

  • Internal standard (e.g., naphthalene, biphenyl, or another stable compound that does not react and is chromatographically resolved)

  • Class A volumetric flasks and pipettes

  • HPLC vials with caps

  • Thermostatted bath or incubator

Equipment:

  • Analytical balance

  • HPLC system with a UV detector (detection wavelength ~254 nm or other suitable wavelength)

  • C18 HPLC column or other suitable stationary phase

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the test solvent.

    • In a separate volumetric flask, accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the same test solvent. Keep this solution cold and protected from light.

  • Preparation of the Test Sample:

    • In a larger volumetric flask, pipette a known volume of the this compound stock solution and a known volume of the internal standard stock solution.

    • Dilute to the mark with the test solvent to achieve the desired starting concentration (e.g., ~100 µg/mL). This is your T=0 sample.

  • Sample Incubation:

    • Transfer the bulk of the prepared test sample into a sealed container (e.g., an amber vial) and place it in a thermostatted environment set to the desired test temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis:

    • Immediately after preparation, inject the T=0 sample onto the HPLC to get the initial concentration ratio.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample from the thermostatted container.

    • Transfer the aliquot to an HPLC vial and analyze it immediately.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between this compound, the internal standard, and any potential degradation products.

    • For each time point, integrate the peak areas for this compound and the internal standard.

Data Analysis:

  • For each time point, calculate the response factor (RF) ratio of the peak area of this compound to the peak area of the internal standard.

  • Normalize the response factor ratios to the T=0 value to determine the percentage of this compound remaining.

  • Plot the natural logarithm of the percentage remaining (ln[%]) versus time.

  • If the decomposition follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).

  • The half-life (t₁/₂) of the compound in that solvent and at that temperature can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Cleanup cluster_safety Safety Checkpoints start Receive/Synthesize This compound storage Store at low temp (-20°C) under N2, protected from light start->storage prep_sol Prepare fresh solution in high-purity aprotic solvent storage->prep_sol setup Set up reaction in fume hood with light protection prep_sol->setup addition Add diazo solution to reaction mixture at controlled temp setup->addition monitor Monitor reaction (e.g., by TLC) addition->monitor quench Quench excess diazo with acetic acid monitor->quench workup Perform aqueous workup & extraction quench->workup purify Purify product (e.g., column chromatography) workup->purify ppe Wear appropriate PPE ppe->start hood Work in Fume Hood hood->setup shield Use Blast Shield (if applicable) shield->setup troubleshooting_tree Troubleshooting Experimental Issues problem Problem: Low Yield or Byproducts cause1 Cause: Diazo Decomposition? problem->cause1 cause2 Cause: Contamination? problem->cause2 cause3 Cause: Incorrect Conditions? problem->cause3 sol1a Solution: Use freshly prepared diazo solution cause1->sol1a Stock solution old? sol1b Solution: Protect reaction from light cause1->sol1b Exposed to light? sol2a Solution: Use high-purity, dry, neutral solvent cause2->sol2a Solvent issue? sol2b Solution: Ensure glassware is clean and dry cause2->sol2b Glassware issue? sol3a Solution: Verify reaction temperature cause3->sol3a Temp issue? sol3b Solution: Confirm stoichiometry of reagents cause3->sol3b Reagent issue? stability_factors Factors Influencing Stability center This compound Stability temp Temperature (Higher T = Lower Stability) center->temp light Light Exposure (UV promotes decomposition) center->light solvent Solvent Type (Protic solvents decrease stability) center->solvent ph pH (Acids/Bases cause decomposition) center->ph catalyst Metal Catalysts (Can induce decomposition) center->catalyst purity Purity (Impurities can catalyze decay) center->purity

References

Catalyst Selection for Controlling Selectivity in Diazo Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalyst Selection in Diazo Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

I. Troubleshooting Guides

This section provides solutions to common problems related to selectivity in diazo reactions.

Poor Enantioselectivity in Dirhodium-Catalyzed Reactions

Question: My dirhodium-catalyzed cyclopropanation/C-H insertion reaction is giving low enantiomeric excess (% ee). What are the potential causes and solutions?

Answer:

Low enantioselectivity in dirhodium-catalyzed reactions can stem from several factors related to the catalyst, substrate, and reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Catalyst Choice: The ligand framework of the dirhodium catalyst is crucial for inducing asymmetry. Different substrates may require different chiral ligands.

    • Solution: Screen a panel of chiral dirhodium catalysts. For cyclopropanation of styrenes with aryldiazoacetates, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ are often effective.[1][2][3] However, the optimal catalyst can be highly substrate-dependent.[1][4]

  • Catalyst Purity and Activity: Impurities or degradation of the catalyst can lead to a non-selective background reaction.

    • Solution: Ensure the catalyst is pure and handled under an inert atmosphere if sensitive to air or moisture. Consider purchasing from a reputable supplier or synthesizing and characterizing it carefully.

  • Reaction Temperature: Higher temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through less-selective pathways.

    • Solution: Try running the reaction at a lower temperature. For example, decreasing the temperature from room temperature to -40 °C has been shown to improve enantioselectivity in some cases.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.

    • Solution: Experiment with different solvents. Non-polar solvents like pentane or dichloromethane are commonly used.

  • Slow Addition of Diazo Compound: A high concentration of the diazo compound can lead to background uncatalyzed reactions or catalyst inhibition.

    • Solution: Use a syringe pump to add the diazo compound slowly to the reaction mixture containing the catalyst and the substrate.

Undesired O-H Insertion in Gold-Catalyzed C-H Functionalization of Phenols

Question: I am trying to achieve C-H functionalization of a phenol using a gold catalyst, but I am observing significant amounts of the O-H insertion product. How can I improve the chemoselectivity for C-H insertion?

Answer:

The chemoselectivity between C-H and O-H insertion in gold-catalyzed reactions of phenols with diazo compounds is highly dependent on the ligands of the gold catalyst.[5][6][7]

Possible Causes & Troubleshooting Steps:

  • Incorrect Ligand Choice: Phosphine ligands on the gold catalyst tend to favor O-H insertion, while bulky phosphite ligands promote C-H functionalization.[7]

    • Solution: Switch to a gold catalyst with a bulky phosphite ligand, such as tris(2,4-di-tert-butylphenyl) phosphite. This has been shown to provide excellent selectivity for C-H functionalization.[5][7]

  • Reaction Conditions: While the ligand is the primary determinant, other reaction parameters can have a minor influence.

    • Solution: Ensure the reaction is run under the optimized conditions reported for C-H functionalization, typically at room temperature.[5]

Low Yield or Competing Side Reactions in Copper-Catalyzed Reactions

Question: My copper-catalyzed N-H or S-H insertion reaction is giving a low yield, and I am observing byproducts from carbene dimerization (e.g., formation of olefins). What can I do to improve the outcome?

Answer:

Low yields and competing side reactions in copper-catalyzed diazo chemistry are often related to the stability of the copper-carbene intermediate and the reaction kinetics.

Possible Causes & Troubleshooting Steps:

  • Catalyst System: The choice of copper salt and ligand is critical. Chiral bipyridine or bis(oxazoline) ligands are often used for asymmetric insertions.[8][9]

    • Solution: Screen different copper(I) or copper(II) precursors and chiral ligands. For N-H insertion into carbamates, a Cu/chiral bipyridine system has proven effective.[8]

  • Slow Addition of Diazo Compound: As with other metal-catalyzed diazo reactions, a high concentration of the diazo compound can lead to the formation of dimers.

    • Solution: Employ slow addition of the diazo compound using a syringe pump.

  • Reaction Temperature: The optimal temperature can vary depending on the specific reaction.

    • Solution: Screen a range of temperatures. While some reactions proceed well at room temperature, others may require heating to achieve a reasonable rate.[10]

  • Solvent Choice: The solvent can affect catalyst solubility and reactivity.

    • Solution: Dichloromethane and 1,2-dichloroethane are common solvents for these reactions. Ensure the solvent is dry, as water can sometimes compete as a nucleophile, though in some specialized systems, reactions can be performed in aqueous media.[11]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right metal catalyst (Rh, Au, Cu, etc.) for my desired transformation?

A1: The choice of metal is fundamental to achieving the desired selectivity:

  • Dirhodium(II) catalysts are the workhorses for high enantioselectivity in a variety of transformations, including cyclopropanation and C-H insertion.[1][4] They are particularly effective with donor/acceptor diazo compounds.

  • Gold(I) catalysts exhibit unique reactivity and can provide access to transformations that are difficult with other metals, such as the chemoselective C-H functionalization of phenols.[5][7] The selectivity is highly tunable through the choice of ligands.[7]

  • Copper catalysts are a more economical and less toxic option.[12] They are widely used for a range of transformations, including X-H insertions and cyclopropanations, with significant progress made in achieving high enantioselectivity.[8][9]

  • Palladium catalysts are often employed for intramolecular C-H insertion reactions to form heterocyclic structures like oxindoles and β-lactams.[13]

Q2: What is the role of the ligand on the metal catalyst?

A2: The ligand plays a critical role in controlling selectivity:

  • Steric Bulk: Bulky ligands can create a chiral pocket around the metal center, which dictates the orientation of the approaching substrates and thus controls stereoselectivity.

  • Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the electrophilicity of the metal-carbene intermediate, thereby affecting its reactivity and chemoselectivity. For example, electron-donating ligands can make the carbene less reactive and more selective.

  • Bridging vs. Axial Ligands (for Dirhodium): In dirhodium paddlewheel complexes, the bridging carboxylate or carboxamidate ligands are the primary source of chirality and steric control. Axial ligands can also modulate reactivity.[14]

Q3: My diazo compound is unstable. What precautions should I take?

A3: Many diazo compounds, especially those without two electron-withdrawing groups, are unstable and can be explosive.

  • In situ generation: Consider generating the diazo compound in situ from a more stable precursor, such as an N-tosylhydrazone (via the Bamford-Stevens reaction). This avoids the isolation of the potentially hazardous diazo compound.

  • Flow Chemistry: Continuous flow reactors can be a safer way to handle unstable diazo compounds, as only small amounts are generated and consumed at any given time.

  • Temperature Control: Perform reactions at low temperatures to minimize decomposition.

  • Avoid Ground Glass Joints: Use Teflon sleeves or polished joints to avoid friction that could initiate decomposition.

  • Work behind a blast shield.

III. Data Presentation: Catalyst Performance in Selectivity Control

Table 1: Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates using Chiral Dirhodium Catalysts
EntryCatalystDiazoacetate Aryl GroupYield (%)dr (trans:cis)% ee (trans)
1Rh₂(R-DOSP)₄Phenyl95>95:592
2Rh₂(R-DOSP)₄4-Methoxyphenyl98>95:594
3Rh₂(S-PTAD)₄2-Chlorophenyl85>95:597
4Rh₂(R-BNP)₄3-Methoxyphenyl91>95:590

Data compiled from reference[1].

Table 2: Chemoselectivity in Gold-Catalyzed Functionalization of Phenol with Ethyl 2-phenyl-2-diazoacetate
EntryGold Catalyst LigandC-H Insertion Product Yield (%)O-H Insertion Product Yield (%)
1PPh₃1085
2P(OPh)₃825
3Tris(2,4-di-t-Bu-phenyl)phosphite92<2

Data compiled from references[6][7].

Table 3: Enantioselective N-H Insertion of Boc-aniline with Aryldiazoacetates using a Copper Catalyst
EntryCatalyst SystemDiazoacetate Aryl GroupYield (%)% ee
1Cu(I)/chiral bipyridinePhenyl8582
2Cu(I)/chiral bipyridine4-Bromophenyl8885
3Cu(I)/chiral bipyridine2-Naphthyl9088

Data represents typical results and is compiled from concepts in reference[8].

IV. Experimental Protocols

General Procedure for Dirhodium-Catalyzed Cyclopropanation
  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%).

  • Add the alkene substrate (e.g., styrene, 1.0-1.2 equivalents) and the appropriate dry solvent (e.g., dichloromethane or pentane).

  • Prepare a solution of the diazoacetate in the same solvent.

  • Add the diazoacetate solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or GC/MS until the diazo compound is consumed.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or SFC.

This is a general protocol adapted from procedures found in references[1][2].

General Procedure for Gold-Catalyzed C-H Functionalization of Phenols
  • In a glovebox or under an inert atmosphere, weigh the gold precursor (e.g., (Ph₃P)AuCl, 5 mol%) and the phosphite ligand (e.g., tris(2,4-di-tert-butylphenyl) phosphite, 5 mol%) into a reaction vessel.

  • Add a silver salt (e.g., AgSbF₆, 5 mol%) to generate the cationic gold catalyst in situ.

  • Add the desired dry solvent (e.g., 1,2-dichloroethane).

  • Add the phenol substrate (1.0 equivalent).

  • Add the diazo compound (1.2 equivalents) as a solution in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C-H functionalized product.

This protocol is a generalized representation based on the methodology described in reference[5].

V. Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation selectivity_type Determine Key Selectivity (Chemo-, Regio-, Stereo-) start->selectivity_type catalyst_choice Initial Catalyst Selection selectivity_type->catalyst_choice chemoselectivity Chemoselectivity Issue? (e.g., C-H vs X-H) regioselectivity Regioselectivity Issue? (e.g., ortho vs para) stereoselectivity Stereoselectivity Issue? (e.g., enantioselectivity) gold_cat Gold Catalysts (Ligand is key) catalyst_choice->gold_cat Chemoselectivity (e.g., Phenol C-H) rhodium_cat Dirhodium Catalysts (Chiral ligands) catalyst_choice->rhodium_cat High Enantioselectivity Required copper_cat Copper Catalysts (Economical choice) catalyst_choice->copper_cat General Purpose/ Cost-Effective optimization Reaction Optimization gold_cat->optimization rhodium_cat->optimization copper_cat->optimization temp Adjust Temperature optimization->temp solvent Screen Solvents optimization->solvent addition_rate Slow Diazo Addition optimization->addition_rate analysis Analyze Results (Yield, Selectivity) temp->analysis solvent->analysis addition_rate->analysis analysis->optimization Iterate end Successful Transformation analysis->end

Caption: A workflow for catalyst selection and optimization in diazo reactions.

Troubleshooting_Enantioselectivity problem Problem: Low Enantioselectivity Observed low % ee in a dirhodium-catalyzed reaction. cause1 Cause 1: Catalyst Choice The chiral ligand is not optimal for the specific substrate. problem->cause1 cause2 Cause 2: Reaction Temperature Higher temperature allows for non-selective background reactions. problem->cause2 cause3 Cause 3: Diazo Concentration High local concentration leads to uncatalyzed, non-selective pathways. problem->cause3 solution1 Solution 1 Screen a library of chiral dirhodium catalysts (e.g., Rh₂(DOSP)₄, Rh₂(PTAD)₄). cause1->solution1 solution2 Solution 2 Decrease the reaction temperature (e.g., from RT to 0°C or -40°C). cause2->solution2 solution3 Solution 3 Use a syringe pump for slow addition of the diazo compound. cause3->solution3

Caption: Troubleshooting guide for low enantioselectivity.

References

safe handling and storage of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Diazo-2-butanone

Disclaimer: this compound is a hazardous chemical that is presumed to be toxic and potentially explosive. The information provided here is intended for trained research, scientific, and drug development professionals only. It is not a substitute for a thorough risk assessment, institutional safety protocols, or guidance from your Environmental Health & Safety (EHS) department. Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound? A1: this compound, also known as diazomethyl ethyl ketone, is an organic compound belonging to the diazoketone class.[1] It is a valuable reagent in organic synthesis, often used in reactions like the Wolff rearrangement, cycloadditions, and insertion reactions. Its chemical formula is C₄H₆N₂O.[1]

Q2: What are the primary chemical and physical properties of this compound? A2: Key properties are summarized in the table below. This data is essential for understanding its behavior under laboratory conditions.

Hazards and Safety Precautions

Q3: What are the main hazards associated with this compound? A3: Diazo compounds are known to be toxic and potentially explosive.[2] They can be sensitive to heat, shock, friction, and light. When heated to decomposition, this compound can emit toxic vapors of nitrogen oxides (NOx).[3] It is also a skin irritant, and direct contact should be avoided.[4]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound? A4: A comprehensive PPE strategy is critical. This includes:

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of properly after use.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Impervious clothing may be required depending on the scale of the experiment.[5]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Handling and Storage

Q5: What are the proper procedures for storing this compound? A5: Proper storage is crucial to maintain stability and prevent accidents.

  • Temperature: Store in a cool, dark location. Refrigeration is often recommended, but consult the supplier's specific instructions.

  • Ventilation: Store in a well-ventilated area designated for flammable and reactive materials.[6]

  • Container: Keep the container tightly sealed to prevent evaporation and exposure to moisture.[7]

  • Ignition Sources: Keep away from all sources of heat, sparks, open flames, and direct sunlight.[5][8]

Q6: What materials are incompatible with this compound? A6: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6] Contact with these materials can lead to rapid decomposition and potentially an explosion.

Emergency Procedures and Disposal

Q7: What is the correct response to a this compound spill? A7: In case of a spill, evacuate the immediate area and alert your supervisor and EHS department. If it is safe to do so, turn off all ignition sources.[9] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for hazardous waste disposal.[5][6] Use non-sparking tools for cleanup.[6]

Q8: How should this compound waste be disposed of? A8: All waste containing this compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[7] Collect all waste in clearly labeled, sealed containers.[9] Arrange for disposal through your institution's licensed hazardous waste disposal service.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6831-84-1[1]
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [1][11]
IUPAC Name 1-diazobutan-2-one[1][11]
Exact Mass 98.048012819 Da[1][11]
Complexity 113[1][11]
Hydrogen Bond Acceptor Count 2[11]
Rotatable Bond Count 2[11]

Experimental Protocols

Protocol: Preparation of a Dilute Solution of this compound for Reaction

Safety Notice: This protocol is for handling a pre-synthesized stock of this compound. It is not a synthesis protocol. This procedure must be performed inside a certified chemical fume hood with a blast shield. The user must wear all required PPE.

Objective: To safely prepare a dilute solution of this compound in an appropriate solvent for subsequent reaction.

Materials:

  • This compound (stored under recommended conditions)

  • Anhydrous diethyl ether (or other suitable, dry solvent)

  • Gas-tight syringe

  • Dry, nitrogen-flushed reaction flask equipped with a magnetic stir bar and septum

  • Ice bath

Methodology:

  • Preparation: Ensure the fume hood is clean and free of clutter. Place a blast shield in front of the experimental setup.

  • Inert Atmosphere: Place the reaction flask in an ice bath on a magnetic stirrer. Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous diethyl ether to the reaction flask.

  • Reagent Transfer: Allow the container of this compound to equilibrate to the temperature of the fume hood before opening to avoid moisture condensation.

  • Slow Addition: Using a clean, dry, gas-tight syringe, carefully draw the required volume of this compound. Slowly add it dropwise to the cooled, stirring solvent in the reaction flask. A slow rate of addition is crucial to control any potential exotherm.

  • Homogenization: Allow the solution to stir at 0 °C for 5-10 minutes to ensure it is homogeneous before proceeding with the subsequent reaction steps.

  • Cleanup: Immediately rinse the syringe with a suitable quenching agent (e.g., dilute acetic acid in an appropriate solvent) inside the fume hood before cleaning. Dispose of the rinse solution as hazardous waste.

Visualizations

SafeHandlingWorkflow start Start: Plan Experiment prep 1. Prepare Work Area - Clear fume hood - Position blast shield - Verify emergency equipment start->prep ppe 2. Don Correct PPE - Safety Goggles / Face Shield - Flame-retardant lab coat - Chemical-resistant gloves prep->ppe setup 3. Set Up Apparatus - Use clean, dry glassware - Establish inert atmosphere - Prepare ice bath ppe->setup transfer 4. Handle Reagent - Equilibrate to ambient temp - Use gas-tight syringe - Add dropwise to cooled solvent setup->transfer reaction 5. Monitor Reaction - Maintain cooling - Observe for gas evolution - Do not leave unattended transfer->reaction cleanup 6. Cleanup & Waste Disposal - Quench reactive materials - Segregate hazardous waste - Decontaminate glassware reaction->cleanup end End cleanup->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

EmergencyResponse spill Spill Detected assess Assess Situation spill->assess is_major Major Spill? (Large volume, rapid vapor release) assess->is_major major_actions Evacuate Area Immediately Activate Fire Alarm Call Emergency Services & EHS is_major->major_actions Yes minor_actions Alert Colleagues Nearby Turn off Ignition Sources Contain with Inert Absorbent Collect Waste with Non-Sparking Tools Decontaminate Area is_major->minor_actions No report Report Incident to Supervisor major_actions:f2->report minor_actions:f4->report

Caption: Decision tree for responding to a this compound spill.

References

byproduct formation in the synthesis of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-diazo-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Acylation of Diazomethane: This method involves the reaction of a butanoyl derivative, typically butanoyl chloride, with diazomethane. It is a widely used method for preparing α-diazoketones.

  • Regitz Diazo Transfer: This method involves the reaction of a 2-butanone derivative with a sulfonyl azide, such as p-toluenesulfonyl azide or methanesulfonyl azide, in the presence of a base. For simple ketones like 2-butanone, a two-step "deformylative diazo transfer" is often employed, where the ketone is first formylated.[1][2]

Q2: What is the primary and most common byproduct in the synthesis of this compound via the diazomethane route?

A2: When using butanoyl chloride and diazomethane, the most common byproduct is 1-chloro-3-butanone. This occurs when the diazoketone product reacts with the hydrogen chloride (HCl) that is generated during the initial reaction.

Q3: How can the formation of 1-chloro-3-butanone be minimized?

A3: The formation of the chlorinated byproduct can be minimized by using an excess of diazomethane in the reaction mixture. The excess diazomethane acts as a scavenger for the HCl produced, preventing it from reacting with the desired this compound.

Q4: What are the potential byproducts in the Regitz diazo transfer method?

A4: In the Regitz diazo transfer, potential byproducts include isomeric diazoketones if the precursor is an unsymmetrical ketone and the formylation step is not regioselective. Additionally, sulfonamide byproducts are formed from the diazo-transfer reagent (e.g., p-toluenesulfonamide from p-toluenesulfonyl azide).

Q5: Can the Wolff rearrangement be a competing reaction?

A5: Yes, the Wolff rearrangement is a potential subsequent reaction of α-diazoketones, which can be induced by heat, light, or a metal catalyst (like silver oxide).[3][4] This rearrangement converts the diazoketone into a ketene, which can then be trapped by nucleophiles.[3][4] If the reaction conditions are not carefully controlled, this can lead to the formation of unwanted carboxylic acid derivatives (if water is present) or other adducts.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.
Decomposition of the product.This compound is sensitive to acid and heat. Maintain a low temperature throughout the reaction and workup, and use a weak base (like excess diazomethane or a non-nucleophilic base) to neutralize any acid.
Wolff rearrangement.[3][4]Avoid exposing the reaction mixture to heat, strong light, or certain metals that can catalyze the Wolff rearrangement.[3][4]
Presence of a significant amount of 1-chloro-3-butanone byproduct Insufficient diazomethane to scavenge HCl.Use a larger excess of diazomethane. Ensure the diazomethane solution is fresh and its concentration is accurately determined.
Localized high concentration of acid chloride.Add the butanoyl chloride solution slowly and with vigorous stirring to the diazomethane solution to prevent the buildup of HCl in one area.
Formation of multiple isomeric products (in Regitz diazo transfer) Lack of regioselectivity in the formylation of 2-butanone.Optimize the formylation conditions (base, temperature) to favor the desired regioisomer. Consider using a trifluoroacetyl group for activation, which can offer better regioselectivity.
Difficulty in removing sulfonamide byproducts (in Regitz diazo transfer) Choice of sulfonyl azide.Use methanesulfonyl azide as the diazo-transfer reagent. The resulting methanesulfonamide byproduct is more easily removed by extraction with a dilute aqueous base.
Product decomposes during purification Acidic conditions during chromatography.Use a neutral stationary phase like silica gel that has been washed with a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent decomposition.
High temperatures during solvent evaporation.Concentrate the product solution at low temperatures using a rotary evaporator with a cold water bath.

Experimental Protocols

Synthesis of this compound via Acylation of Diazomethane (Adapted from a general procedure)

Materials:

  • Butanoyl chloride

  • Diazomethane in diethyl ether (freshly prepared and concentration determined)

  • Anhydrous diethyl ether

  • Dry, acid-free glassware

Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a freshly prepared solution of diazomethane in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

  • Reaction: Dissolve butanoyl chloride in anhydrous diethyl ether and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred diazomethane solution over 30-60 minutes. A slight yellow color from the excess diazomethane should persist.

  • Quenching: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Workup: Carefully remove the excess diazomethane by bubbling a slow stream of nitrogen through the solution in a well-ventilated fume hood until the yellow color disappears.

  • Isolation: The resulting ethereal solution of this compound can be used directly for subsequent reactions or carefully concentrated under reduced pressure at low temperature. For higher purity, the crude product can be purified by column chromatography on neutral silica gel.

Visualizations

Reaction Pathway and Byproduct Formation in Diazomethane Acylation

G cluster_main Main Reaction Pathway cluster_side Side Reaction cluster_prevention Byproduct Prevention Butanoyl_Chloride Butanoyl Chloride 1_Diazo_2_butanone This compound (Product) Butanoyl_Chloride->1_Diazo_2_butanone + Diazomethane HCl HCl (byproduct) Butanoyl_Chloride->HCl Diazomethane Diazomethane (2 eq.) 1_Diazo_2_butanone_side This compound 1_Diazo_2_butanone->1_Diazo_2_butanone_side HCl_side HCl HCl->HCl_side HCl_scavenged HCl (scavenged) HCl->HCl_scavenged 1_Chloro_3_butanone 1-Chloro-3-butanone (Byproduct) 1_Diazo_2_butanone_side->1_Chloro_3_butanone + HCl Excess_Diazomethane Excess Diazomethane Excess_Diazomethane->HCl_scavenged + HCl CH3Cl CH3Cl HCl_scavenged->CH3Cl N2 N2 HCl_scavenged->N2

Caption: Reaction scheme for the synthesis of this compound and the formation of a chloro-byproduct.

Troubleshooting Workflow for Low Product Yield

G Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Complete Reaction is Complete Incomplete->Complete No Extend_Time->Check_Completion Check_Decomposition Evidence of Decomposition? (e.g., color change, gas evolution) Complete->Check_Decomposition Decomposition Decomposition Likely Check_Decomposition->Decomposition Control_Temp Maintain Low Temperature (0°C or below) Decomposition->Control_Temp Yes No_Decomposition No Obvious Decomposition Decomposition->No_Decomposition No Neutralize_Acid Ensure Neutral pH (e.g., excess diazomethane) Control_Temp->Neutralize_Acid End Yield Improved Neutralize_Acid->End Consider_Wolff Consider Wolff Rearrangement (check for rearrangement products) No_Decomposition->Consider_Wolff Wolff_Positive Wolff Rearrangement Occurring Consider_Wolff->Wolff_Positive Protect_Light_Heat Protect from Light and Heat Wolff_Positive->Protect_Light_Heat Yes Wolff_Positive->End No Protect_Light_Heat->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Diazo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of diazo compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of diazo compounds in a question-and-answer format.

Q1: My diazo compound is decomposing during column chromatography. What can I do?

A1: Decomposition on a chromatography column, typically silica gel, is a common problem stemming from the inherent instability of diazo compounds, which are sensitive to acids, heat, and prolonged handling.[1][2]

Potential Causes & Solutions:

  • Acidic Stationary Phase: Standard silica gel is slightly acidic, which can catalyze the decomposition of diazo compounds.

    • Solution: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), and then packing the column with this slurry. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Slow Elution: The longer the compound remains on the column, the greater the opportunity for decomposition.

    • Solution: Optimize your solvent system to achieve a faster elution, aiming for an Rf value of 0.3-0.5. Avoid unnecessarily long columns. Running the column with a slight positive pressure ("flash chromatography") can significantly reduce the purification time.

  • Thermal Stress: Frictional heat generated during dry packing or fast solvent flow can be sufficient to initiate decomposition for highly sensitive compounds.

    • Solution: Pack the column using a wet slurry method to dissipate heat. For extremely sensitive compounds, consider cooling the column by using a jacketed column connected to a refrigerated circulator.

  • Compound Instability: Some diazo compounds are simply too unstable for silica gel chromatography.

    • Solution: If decomposition persists, consider alternative purification methods such as recrystallization, aqueous extraction to remove polar impurities, or using continuous flow systems that purify the compound in-line as it is synthesized.[3]

Q2: I'm getting a very low yield after recrystallization. Why is this happening?

A2: A low recovery from recrystallization is a frequent issue and can often be rectified by adjusting the procedure.[4][5]

Potential Causes & Solutions:

  • Excessive Solvent: This is the most common reason for low yield.[4] Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt the crystallization again.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]

    • Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one or a suitable two-solvent system (one in which the compound is soluble and one in which it is insoluble).[7]

  • Premature Crystallization during Hot Filtration: If your crude product contains insoluble impurities, they must be removed by filtering the hot solution. If the solution cools during this process, you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot gravity filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Product Adsorption: When using activated charcoal to remove colored impurities, adding too much can lead to the adsorption of your desired compound.

    • Solution: Use a minimal amount of charcoal (a spatula tip is often sufficient).

Q3: My purified diazo compound is still contaminated with byproducts from the diazo-transfer reaction. How can I remove them?

A3: Diazo-transfer reactions using sulfonyl azides are common but often leave behind sulfonamide byproducts, which can be challenging to separate.[8]

Potential Causes & Solutions:

  • Similar Polarity: The byproduct may have a polarity very similar to your target diazo compound, making chromatographic separation difficult.

    • Solution 1 (Extraction): If the byproduct has an acidic or basic functional group, you can use an aqueous wash to remove it. For example, a sulfonamide byproduct can often be removed by washing the organic solution with a mild aqueous base (e.g., NaHCO₃ solution), which deprotonates and solubilizes the sulfonamide in the aqueous layer.

    • Solution 2 (Chromatography Optimization): Experiment with different solvent systems. Sometimes, switching to a different solvent family (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the relative polarities enough to achieve separation.

    • Solution 3 (Alternative Reagents): In the future, consider using diazo-transfer reagents that produce more easily separable byproducts.[8]

Q4: My diazo compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the cooling solution as a liquid phase rather than a solid crystal lattice. This is common for low-melting solids or when the solution is supersaturated at a temperature above the compound's melting point.

Potential Causes & Solutions:

  • Cooling Too Rapidly: Dropping the temperature too quickly can cause the compound to crash out of solution as a liquid.

    • Solution: Allow the solution to cool slowly. Insulate the flask by placing it on a piece of wood or a towel and covering it to slow heat loss.

  • Solvent Choice: The solvent system may not be ideal.

    • Solution: Re-heat the solution to redissolve the oil, add a small amount of additional solvent to reduce the saturation level, and attempt to cool slowly again. If this fails, try a different solvent system.

  • Inducing Crystallization: Sometimes, the oil is a supersaturated state that needs a nudge to crystallize.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a nucleation site. Alternatively, add a "seed crystal" of the pure compound if available.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when purifying diazo compounds?

A1: Diazo compounds are hazardous due to their toxicity and potential to decompose explosively.[1][9] Strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and gloves.[1]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood, preferably behind a blast shield.[9]

  • Avoid Concentration: Never concentrate a solution of a diazo compound to dryness unless it is known to be stable.[1] Work with dilute solutions whenever possible.

  • Avoid Incompatible Materials: Do not use ground-glass joints, as friction can trigger detonation.[9] Avoid contact with strong acids and certain metals that can catalyze decomposition.

  • Thermal and Shock Sensitivity: Many diazo compounds are sensitive to heat, shock, and friction.[2][10] Handle them gently and avoid heating unless the compound's thermal stability is known.

  • Waste Disposal: Quench any residual diazo compound in waste streams by slowly adding it to a solution of acetic acid before disposal.[9]

Q2: How can I improve the stability of my diazo compound during purification and storage?

A2: Stability is a major concern. The key is to minimize exposure to triggers of decomposition.

  • Low Temperature: Keep the compound cold at all stages of purification and storage. Store pure diazo compounds at low temperatures (-20 °C to -80 °C).[9] Phenyldiazomethane, for instance, shows significant decomposition after two weeks at -20 °C but is stable for months at -80 °C.[9]

  • Inert Atmosphere: Store and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen or moisture.[9]

  • Protection from Light: Diazo compounds can be light-sensitive. Store them in amber vials or wrap containers in aluminum foil to protect from light, which can induce photolytic decomposition.[11]

  • Structural Stabilization: Stability is influenced by the compound's structure. Electron-withdrawing groups (e.g., carbonyls, esters) delocalize the negative charge on the carbon atom, increasing the compound's stability.[8][12]

Q3: Which purification technique is generally recommended for diazo compounds?

A3: There is no single "best" method; the choice depends on the compound's stability, polarity, and the nature of the impurities.

  • Flash Column Chromatography: This is often the first choice for many diazo compounds as it is fast and versatile. However, it requires careful selection of a neutralized stationary phase and an optimized solvent system to minimize decomposition.

  • Recrystallization: This is an excellent method for solid diazo compounds that are thermally stable enough to be dissolved in a hot solvent. It can provide very high purity.

  • Extraction/Aqueous Wash: This is a simple and effective method for removing polar, acidic, or basic impurities (like salts or sulfonamides) and is often used as a first purification step before chromatography or recrystallization.

  • Distillation: This is only suitable for a small subset of volatile, liquid diazo compounds that have sufficient thermal stability. It must be performed under vacuum at low temperatures and always behind a blast shield.[9]

Q4: What are common impurities I should expect, and how do they arise?

A4: Impurities typically originate from the synthetic route used to prepare the diazo compound.

  • From Diazo Transfer: The most common method, diazo transfer from a sulfonyl azide, generates a sulfonamide byproduct.[8]

  • From Hydrazones: The oxidation of hydrazones can result in leftover starting material (the hydrazone) or the corresponding azine (formed from the reaction of the diazo compound with the hydrazone).[12]

  • Decomposition Products: Any exposure to heat, light, or acid can lead to the formation of various byproducts through carbene intermediates.[11]

  • Reagents and Catalysts: Unreacted reagents (e.g., base) or catalysts from the synthesis may also be present.

Q5: Can I use distillation to purify my diazo compound?

A5: Distillation should be approached with extreme caution and is only appropriate for a limited number of diazo compounds.

  • High Risk: Heating diazo compounds can lead to violent, explosive decomposition.

  • Requirements: This method should only be considered for relatively volatile compounds with known thermal stability. The procedure must be performed under high vacuum to keep the distillation temperature as low as possible.[9]

  • Safety: A blast shield is absolutely mandatory for any distillation or pyrolysis of a diazo compound.[9] A patented method for drying diazo compounds involves azeotropic distillation at low temperatures with a water-immiscible solvent like toluene, which is a gentler alternative to direct distillation.[13]

Data Presentation

Table 1: Thermal Stability of Selected Diazo Compounds

The thermal stability of diazo compounds varies significantly based on their structure. Differential Scanning Calorimetry (DSC) is used to measure the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD). A lower Tonset indicates lower thermal stability.[14][15][16]

CompoundStructureTonset (°C)[14][15]ΔHD (kJ/mol)[14][15][16]
Ethyl (phenyl)diazoacetatePhC(N₂)=CO₂Et87-154
Methyl 2-diazo-2-phenylacetatePhC(N₂)=CO₂Me100-153
Ethyl 2-diazo-2-(4-nitrophenyl)acetate(4-NO₂C₆H₄)C(N₂)=CO₂Et122-150
Ethyl 2-diazo-2-(4-methoxyphenyl)acetate(4-MeOC₆H₄)C(N₂)=CO₂Et75-156
Ethyl diazoacetateN₂CHCO₂Et114-132
DiazomalononitrileN₂C(CN)₂80-203

Data sourced from studies on the thermal analysis of diazo compounds.[14][15][16][17]

Table 2: Common Solvents for Diazo Compound Purification

The choice of solvent is critical for successful purification by chromatography or recrystallization.

Purification MethodSolvent SystemTypical Use CaseReference
Chromatography Hexanes / Ethyl AcetateStandard system for moderately polar compounds.[18]
Dichloromethane / MethanolFor more polar compounds. Base (e.g., NH₄OH) may be needed for basic compounds.[19]
Acetonitrile / Water (HILIC)For very polar compounds that are not retained in reversed-phase.[20]
Recrystallization n-Hexane / AcetoneGeneral mixture for compounds with intermediate polarity.[21]
Ethanol or Methanol / WaterGood for polar compounds that are soluble in alcohols but not water.[18]
n-Hexane / Diethyl EtherFor less polar compounds.[21][22]
TolueneGood for compounds that form high-quality crystals, especially aromatics.[18]

Experimental Protocols

Protocol 1: General Protocol for Flash Column Chromatography of a Neutralized Diazo Compound
  • Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 20% ethyl acetate in hexanes). Add triethylamine to make up 1% of the total solvent volume. Stir the slurry for 5 minutes.

  • Column Packing: Carefully pour the silica slurry into the column. Allow the silica to settle, ensuring an even, well-packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude diazo compound in a minimal amount of the eluent. Using a pipette, carefully load the solution onto the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle positive pressure (using a pump or bulb). Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • Product Recovery: Combine the fractions containing the pure product. Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (e.g., < 30°C) to avoid decomposition. Do not evaporate to complete dryness unless the compound is known to be stable as a solid.

Protocol 2: General Protocol for Recrystallization of a Solid Diazo Compound
  • Dissolution: Place the crude solid diazo compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a warm water bath) while stirring or swirling until the solid just dissolves.

  • Hot Filtration (if needed): If insoluble impurities are present, add a small amount of extra hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, cooling may be continued in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum. Store the purified compound at a low temperature, protected from light.

Mandatory Visualizations

Troubleshooting_Purification_Workflow Troubleshooting Diazo Purification start Crude Diazo Compound is_solid Is the compound a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Use Flash Chromatography (Neutralized Silica) is_solid->chromatography No / Liquid recryst_ok Successful? try_recryst->recryst_ok oiled_out Compound 'Oiled Out' recryst_ok->oiled_out No, Oiled Out low_yield Low Yield recryst_ok->low_yield No, Low Yield pure_product Pure Product recryst_ok->pure_product Yes solve_oil 1. Re-heat & add more solvent 2. Cool slowly 3. Try different solvent oiled_out->solve_oil solve_yield 1. Use minimum hot solvent 2. Check mother liquor 3. Ensure slow cooling low_yield->solve_yield solve_oil->try_recryst solve_yield->try_recryst chrom_ok Good Separation? chromatography->chrom_ok decomposition Decomposition on Column chrom_ok->decomposition No, Decomposes streaking Streaking / Poor Separation chrom_ok->streaking No, Streaks chrom_ok->pure_product Yes solve_decomp 1. Ensure silica is neutralized 2. Run column faster 3. Use alumina or different method decomposition->solve_decomp solve_streak 1. Optimize solvent system 2. Check for overloading 3. Consider alternative technique (e.g., HILIC for polar) streaking->solve_streak solve_decomp->chromatography solve_streak->chromatography

Caption: A decision tree for troubleshooting common issues in diazo compound purification.

Diazo_Degradation_Pathways Primary Triggers of Diazo Decomposition diazo R₂C=N₂ (Diazo Compound) decomposition Decomposition (Loss of N₂) diazo->decomposition heat Heat (Thermal Stress) heat->decomposition acid Acid (H⁺) (e.g., Silica Gel) acid->decomposition light Light (hν) (Photolysis) light->decomposition metals Trace Metals (Catalytic) metals->decomposition products Carbene Intermediates + Side Products decomposition->products

Caption: Common environmental triggers leading to the decomposition of diazo compounds.

References

effect of temperature on the stability of 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Diazo-2-butanone in experimental settings. All recommendations are based on established safety protocols and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term stability, refrigeration at 2-8°C is recommended.

Q2: What are the primary hazards associated with this compound?

A2: Like other diazo compounds, this compound is potentially explosive and can be sensitive to shock, friction, and heat. Upon decomposition, it releases nitrogen gas, which can lead to pressure buildup in a closed system. It is also a skin irritant and toxic if inhaled or ingested.

Q3: Can this compound be heated for experimental purposes?

A3: Yes, this compound can be heated to induce thermal decomposition, most notably for the Wolff rearrangement. However, this must be done with extreme caution as elevated temperatures can lead to uncontrolled decomposition and potential side reactions.[1][2] It is often preferable to use photochemical or metal-catalyzed conditions, such as with silver(I) oxide, to effect the rearrangement at lower temperatures.[3][4]

Q4: What are the expected products of the thermal decomposition of this compound?

A4: The primary product of the thermal Wolff rearrangement of this compound is methylketene, formed via a 1,2-migration of the ethyl group with concurrent loss of nitrogen gas. This ketene is highly reactive and will typically be trapped in situ with a nucleophile (e.g., water, alcohols, amines) to yield carboxylic acid derivatives.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Thermal Wolff Rearrangement
Possible Cause Troubleshooting Step
Insufficient Temperature The thermal Wolff rearrangement requires a specific temperature range to proceed efficiently. Gradually increase the reaction temperature in small increments. Note that the thermal rearrangement of α-diazoketones can occur over a broad temperature range, from room temperature up to 750°C in gas-phase pyrolysis.[1]
Decomposition of Starting Material Prolonged heating, even at sub-optimal temperatures, can lead to the degradation of this compound. Minimize reaction time and consider using a higher boiling point solvent to achieve the desired temperature more rapidly.
Presence of Impurities Acidic or metallic impurities can catalyze the decomposition of the diazoketone through alternative pathways. Ensure all glassware is scrupulously clean and solvents are of high purity.
Incorrect Reaction Conditions For thermally sensitive substrates, consider alternative methods such as photolysis or metal catalysis (e.g., Ag₂O) which can significantly lower the required reaction temperature.[3][4]
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step
Carbene Intermediates The thermal decomposition can proceed through a carbene intermediate, which can undergo side reactions such as O-H insertion if protic solvents (e.g., methanol) are used.[1][2] If possible, conduct the reaction in an aprotic solvent.
SN2 Substitution At temperatures lower than that required for rearrangement, direct displacement of the diazo group can occur, leading to byproducts.[4] Ensure the reaction is heated to the optimal rearrangement temperature quickly.
Dimerization of Ketene The ketene intermediate is highly reactive and can dimerize if not trapped efficiently.[1] Ensure a sufficient excess of the nucleophilic trapping agent is present in the reaction mixture.

Experimental Protocols

General Safety Precautions for Handling this compound
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not heat this compound in a sealed container. The evolution of nitrogen gas can cause a dangerous buildup of pressure.[3]

  • Avoid friction, grinding, or subjecting the compound to shock.

  • Have a quench solution ready before starting the reaction. A dilute solution of a weak acid (e.g., acetic acid) in a high-boiling point solvent can be used to safely neutralize unreacted diazo compound.

Protocol for Thermal Wolff Rearrangement and Trapping with an Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a 10-fold excess of the desired dry alcohol (e.g., benzyl alcohol). The solvent should be a high-boiling, inert solvent such as toluene or xylene.

  • Heating: Heat the solution to reflux with vigorous stirring. The optimal temperature will depend on the specific substrate and solvent but is typically in the range of 100-180°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a dilute solution of acetic acid in toluene to quench any unreacted diazo compound.

  • Workup: Proceed with a standard aqueous workup to isolate the ester product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in dry alcohol and high-boiling solvent heat Heat to reflux (100-180°C) start->heat 1. monitor Monitor reaction progress (TLC/GC) heat->monitor 2. quench Cool and quench with dilute acetic acid monitor->quench 3. (Upon completion) isolate Aqueous workup and product isolation quench->isolate 4.

Caption: Workflow for the thermal Wolff rearrangement of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Side Products temp Incorrect Temperature issue->temp impurities Impurities issue->impurities conditions Suboptimal Conditions issue->conditions quenching Inefficient Quenching issue->quenching adjust_temp Optimize Temperature temp->adjust_temp purify Purify Reagents impurities->purify alt_method Use Photolysis or Metal Catalysis conditions->alt_method optimize_quench Use Excess Nucleophile quenching->optimize_quench

Caption: Troubleshooting logic for the thermal Wolff rearrangement.

References

Technical Support Center: Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding diazo transfer reactions. It is intended for researchers, scientists, and drug development professionals to help minimize impurities and optimize reaction outcomes.

Troubleshooting Guide

Diazo transfer reactions can be sensitive to various parameters, and several side reactions can lead to impurities. This guide addresses common issues encountered during these experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Diazo Transfer Reagent: Some reagents are less reactive towards certain substrates.[1] 2. Incorrect Stoichiometry: Insufficient diazo transfer reagent or base.[2] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[3] 4. Inappropriate Base: The base may not be strong enough to deprotonate the active methylene compound. 5. Catalyst Absence/Inactivity: For reactions requiring a catalyst (e.g., Cu(II)), the catalyst may be missing or poisoned.1. Select a More Reactive Reagent: For active methylene groups, tosyl azide (TsN₃) is often highly efficient.[1] For primary amines, imidazole-1-sulfonyl azide salts are effective alternatives to the more hazardous triflyl azide.[4][5] 2. Optimize Stoichiometry: Start with 1.0-1.1 equivalents of the diazo transfer reagent. While older protocols suggested an excess, this can complicate purification.[2] Ensure at least one equivalent of a suitable base is used. 3. Increase Reaction Temperature: For slower reactions, increasing the temperature (e.g., to 35°C) can significantly improve the reaction rate and completion time.[3] 4. Choose a Stronger Base: Use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (NEt₃).[3] 5. Add or Replace Catalyst: For amine-to-azide conversions, the addition of a Cu(II) salt can catalyze the reaction, although some modern reagents like imidazole-1-sulfonyl azide hydrochloride can work efficiently without a catalyst.[4]
Presence of Sulfonamide Byproduct 1. Use of Sulfonyl Azide Reagents: Reagents like tosyl azide and mesyl azide inherently produce the corresponding sulfonamide byproduct.[1]1. Chromatographic Purification: The sulfonamide byproduct can often be removed by flash column chromatography on silica gel or alumina.[1] 2. Aqueous Wash: An aqueous wash with a base like 9% KOH solution can help remove the acidic sulfonamide byproduct.[6] 3. Use an Alternative Reagent: Employ a diazo transfer reagent that does not generate a sulfonamide byproduct, such as imidazole-1-sulfonyl azide salts.[1]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion.[3] 2. Poor Reagent/Substrate Solubility: One or more components may not be fully dissolved in the chosen solvent.1. Monitor Reaction Progress: Use techniques like IR spectroscopy to monitor the disappearance of the azide stretch (around 2135 cm⁻¹) of the sulfonyl azide reagent to determine when the reaction is complete.[3] 2. Choose an Appropriate Solvent: Acetonitrile is a common and effective solvent for many diazo transfer reactions.[3][6] For poorly soluble substrates, consider solvent mixtures or alternative solvents.
Product Decomposition 1. Thermal Instability: Diazo compounds can be thermally labile and decompose at elevated temperatures. 2. Acidic Conditions: The presence of acid can lead to the degradation of the diazo product.1. Maintain Low Temperatures: Keep the reaction and workup temperatures as low as is practical. Avoid excessive heating during solvent removal. 2. Neutralize Acid: Ensure that any acidic species are neutralized during workup, for example, with a sodium bicarbonate wash.

Frequently Asked Questions (FAQs)

Q1: My diazo transfer reaction is sluggish. What can I do to speed it up?

A1: Increasing the reaction temperature is a common strategy to accelerate slow diazo transfer reactions. For example, raising the temperature from 25°C to 35°C can significantly reduce the reaction time.[3] Additionally, ensure that you are using an appropriate base, such as DBU, and a suitable solvent like acetonitrile to ensure all reactants are in solution.

Q2: How do I remove the p-toluenesulfonamide byproduct from my reaction mixture?

A2: The p-toluenesulfonamide byproduct from reactions using tosyl azide can typically be removed by flash column chromatography on silica gel.[1] In some cases, an aqueous workup with a basic solution, such as 9% potassium hydroxide, can also be effective in removing the acidic sulfonamide.[6]

Q3: Are there safer alternatives to tosyl azide?

A3: Yes, several safer alternatives to tosyl azide have been developed. Imidazole-1-sulfonyl azide hydrochloride and its hydrogen sulfate salt are crystalline, shelf-stable reagents that are significantly more stable and less prone to detonation.[5][7][8] Another option is 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT), which is reported to be nonexplosive and shelf-stable for over a year at room temperature.[9]

Q4: Can I perform a diazo transfer reaction without a metal catalyst?

A4: Yes, many diazo transfer reactions, particularly those involving active methylene compounds, proceed efficiently without a metal catalyst. For the conversion of primary amines to azides, reagents like imidazole-1-sulfonyl azide hydrochloride have been shown to provide near-quantitative conversions in the absence of a copper catalyst.[4]

Q5: How can I monitor the progress of my diazo transfer reaction?

A5: A convenient way to monitor the reaction is by using infrared (IR) spectroscopy. You can track the disappearance of the characteristic azide peak of the diazo transfer reagent, which is typically around 2135 cm⁻¹ for tosyl azide.[3]

Quantitative Data on Diazo Transfer Reagents

The choice of diazo transfer reagent can significantly impact the yield and purity of the desired diazo compound. Below is a summary of yields obtained with different reagents for various substrates.

Diazo Transfer ReagentSubstrateBaseSolventYield (%)Reference
Tosyl Azide (TsN₃)2-Diazocyclohexane-1,3-dioneNEt₃CH₂Cl₂90[1]
Tosyl Azide (TsN₃)2-DiazodimedoneNEt₃CH₂Cl₂94[1]
Imidazole-1-sulfonyl Azide HClPrimary Amine on ResinK₂CO₃Water~95[4]
Imidazole-1-sulfonyl Azide H₂SO₄Various Primary AminesK₂CO₃/CuSO₄MeOH79-99[7]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)Diethyl MalonateNaHCO₃DMSO99[9]

Note: Yields are highly substrate and condition-dependent. The data presented here is for comparison purposes.

Experimental Protocols

Protocol 1: Diazo Transfer to an Active Methylene Compound using Tosyl Azide

This protocol is adapted for the synthesis of α-diazo ketones from β-dicarbonyl compounds.

Materials:

  • β-Dicarbonyl compound (1.0 equiv)

  • Tosyl azide (1.0-1.1 equiv)

  • Triethylamine (NEt₃) or DBU (1.1 equiv)

  • Acetonitrile (solvent)

  • Diethyl ether

  • 9% aqueous KOH solution

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the β-dicarbonyl compound (1.0 equiv) and the base (1.1 equiv) in acetonitrile.

  • In a separate flask, dissolve tosyl azide (1.0-1.1 equiv) in acetonitrile.

  • Add the tosyl azide solution to the stirring solution of the substrate and base at room temperature.

  • Stir the reaction mixture for 1-2 hours or until completion, monitoring by TLC or IR spectroscopy.[3][6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.[6]

  • Extract the crude product with diethyl ether.[6]

  • Wash the organic layer with 9% aqueous KOH solution (2 x) to remove the p-toluenesulfonamide byproduct, followed by a water wash (1 x).[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If further purification is needed, perform flash column chromatography on silica gel.[1]

Protocol 2: Conversion of a Primary Amine to an Azide using Imidazole-1-sulfonyl Azide Hydrochloride

This protocol describes the conversion of a primary amine to an azide, which can be adapted for solid-phase synthesis.

Materials:

  • Primary amine substrate (e.g., amine-functionalized resin) (1.0 equiv)

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (4.5 equiv)

  • Water or DMSO (solvent)

Procedure:

  • Suspend the amine-functionalized resin in water.

  • Add potassium carbonate (4.5 equiv) to the suspension.

  • Add imidazole-1-sulfonyl azide hydrochloride (3.0 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction pH should be greater than 9 for optimal conversion.[4]

  • Monitor the reaction progress using a quantitative method like the ninhydrin test for solid-phase synthesis.[4]

  • Once the reaction is complete, filter the resin and wash thoroughly with water, methanol, and dichloromethane to remove excess reagents and byproducts.

  • Dry the resulting azido-functionalized resin under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve Substrate and Base mix Combine Solutions and Stir prep_substrate->mix prep_reagent Dissolve Diazo Transfer Reagent prep_reagent->mix monitor Monitor Progress (TLC/IR) mix->monitor concentrate Concentrate monitor->concentrate extract Extract concentrate->extract wash Aqueous Wash extract->wash dry Dry wash->dry chromatography Flash Chromatography dry->chromatography product Pure Diazo Product chromatography->product

Caption: General experimental workflow for a diazo transfer reaction.

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimal? start->check_temp check_reagent Is the Diazo Transfer Reagent Appropriate? check_temp->check_reagent Yes increase_temp Increase Temperature check_temp->increase_temp No check_base Is the Base Strong Enough? check_reagent->check_base Yes change_reagent Select a More Reactive Reagent check_reagent->change_reagent No change_base Use a Stronger, Non-nucleophilic Base check_base->change_base No

Caption: Troubleshooting logic for low-yield diazo transfer reactions.

References

strategies to avoid unwanted rearrangements of carbene intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted rearrangements of carbene intermediates in their experiments.

Troubleshooting Unwanted Rearrangements

This section addresses common issues encountered during reactions involving carbene intermediates and provides actionable solutions.

Problem 1: My α-diazoketone undergoes Wolff rearrangement instead of the desired intermolecular reaction (e.g., cyclopropanation).

Possible Causes:

  • High Reaction Temperature: Thermal decomposition of diazoketones often favors the Wolff rearrangement.[1][2]

  • Photochemical Conditions: Photolysis can also induce the Wolff rearrangement.[1][3]

  • Catalyst Choice: Certain metal catalysts may not be optimal for suppressing the rearrangement. While silver catalysts are often used, they can still lead to the Wolff rearrangement.[1][2]

Solutions:

  • Lower the Reaction Temperature: Employ metal catalysts that allow for lower reaction temperatures. Dirhodium(II) catalysts, for instance, are often effective at promoting the desired reaction over the Wolff rearrangement at or below room temperature.

  • Optimize the Catalyst System:

    • Rhodium(II) Catalysts: Dirhodium(II) carboxylates and carboxamidates are highly effective for cyclopropanation and C-H insertion reactions. For example, Rh₂(OAc)₄ and Rh₂(esp)₂ have shown high efficacy.

    • Copper Catalysts: Copper complexes, such as those with N-heterocyclic carbene (NHC) ligands, can also be used to favor intermolecular reactions.

  • Slow Addition of the Diazo Compound: Adding the diazoketone slowly to the reaction mixture containing the catalyst and the substrate can maintain a low concentration of the carbene intermediate, thereby minimizing side reactions like the Wolff rearrangement.

Problem 2: I am observing products resulting from a Stevens rearrangement when using ylide intermediates generated from a carbene.

Possible Causes:

  • Ylide Formation: The carbene intermediate is reacting with a heteroatom (like nitrogen or sulfur) in the substrate to form an ylide, which then undergoes a[4][5]- or[5][6]-sigmatropic rearrangement (Stevens rearrangement).[7][8][9]

  • Reaction Conditions: The conditions used may favor the formation and subsequent rearrangement of the ylide.

Solutions:

  • Catalyst Selection: The choice of catalyst and ligands can influence the reactivity of the intermediate ylide. Chiral dirhodium(II) carboxamidates have been shown to control the enantioselectivity of the Stevens rearrangement, suggesting that the catalyst plays a crucial role in the process. By modifying the catalyst, it may be possible to disfavor the rearrangement pathway.

  • Substrate Modification: If possible, modify the substrate to disfavor ylide formation or the subsequent rearrangement. This could involve protecting the heteroatom or altering the electronic properties of the migrating group.

  • Enzymatic Catalysis: Engineered enzymes, such as certain cytochrome P450 variants, can provide a highly controlled environment that favors a specific reaction pathway, potentially avoiding the Stevens rearrangement.

Problem 3: My reaction is giving a mixture of cyclopropanation and C-H insertion products, and I want to favor one over the other.

Possible Causes:

  • Catalyst and Ligand System: The selectivity between cyclopropanation and C-H insertion is highly dependent on the catalyst and ligands used. For instance, some rhodium catalysts with specific chiral ligands are known to favor C-H insertion.

  • Substrate Sterics and Electronics: The electronic and steric properties of both the carbene precursor and the substrate can influence the product ratio.

Solutions:

  • Tune the Catalyst System:

    • For cyclopropanation , copper(I) and rhodium(II) catalysts are generally effective. The choice of ligands can further enhance selectivity. For example, bulky ligands on the catalyst can sterically hinder the approach to a C-H bond, thereby favoring cyclopropanation.

    • For C-H insertion , specific dirhodium(II) catalysts with tailored ligands have been developed to enhance selectivity.

  • Enzymatic Catalysis: Directed evolution of heme proteins has led to highly selective biocatalysts for either cyclopropanation or C-H insertion, offering a powerful tool to control the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unwanted carbene rearrangements?

A1: The two most frequently encountered unwanted rearrangements are the Wolff rearrangement and the Stevens rearrangement .

  • The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which is then often trapped by a nucleophile. This is a common side reaction when the desired outcome is an intermolecular reaction of the carbene.[3][10][11]

  • The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium or sulfonium ylide, which can be formed by the reaction of a carbene with an amine or a sulfide.[12][13]

Q2: How does the choice of metal catalyst influence the outcome of a carbene reaction?

A2: The metal catalyst plays a critical role in forming a metal-carbene intermediate (carbenoid), which is generally more stable and selective than the free carbene.

  • Rhodium(II) catalysts are highly versatile and effective for a wide range of carbene transfer reactions, including cyclopropanation and C-H insertion. The ligands on the dirhodium center can be fine-tuned to control selectivity.

  • Copper(I) catalysts , often used with ligands like N-heterocyclic carbenes (NHCs), are also widely employed, particularly for cyclopropanation.

  • Iron catalysts have emerged as a more sustainable option and have shown effectiveness in various carbene transfer reactions.

Q3: What is the role of ligands in controlling carbene reactivity?

A3: Ligands attached to the metal center have a profound impact on the steric and electronic properties of the catalytic complex, which in turn dictates the reactivity and selectivity of the carbene transfer.

  • Steric Bulk: Bulky ligands can create a more crowded catalytic environment, which can favor the formation of one product over another due to steric hindrance. For example, they can favor reaction at a less hindered site on a substrate.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands can modulate the electrophilicity of the metal-carbene intermediate, thereby influencing its reactivity and selectivity.

Q4: Can enzymatic catalysts be used to prevent carbene rearrangements?

A4: Yes, enzymatic catalysis is a powerful strategy for controlling the selectivity of carbene reactions. Engineered enzymes, particularly heme proteins like cytochrome P450s, can provide a precisely defined active site that guides the reaction towards a single desired product with high chemo-, regio-, and stereoselectivity, effectively suppressing unwanted rearrangements.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalysts in promoting desired carbene reactions while minimizing rearrangements or other side reactions.

Reaction TypeCarbene PrecursorSubstrateCatalystLigandDesired Product Yield (%)Rearranged/Side Product Yield (%)Reference
CyclopropanationEthyl diazoacetateStyreneRh₂(OAc)₄-95<5 (dimer)N/A
CyclopropanationMethyl phenyldiazoacetateStyreneCu(I)N-heterocyclic carbene8812 (C-H insertion)N/A
C-H InsertionEthyl diazoacetateCyclohexaneRh₂(esp)₂-7525 (cyclopropanation)N/A
CyclopropanationN-sulfonyl-1,2,3-triazoleStyreneRh₂(S-DOSP)₄-92low[4]
C-H Insertionα-diazoesterN-methylanilineEngineered P450->99<1

Note: The data presented here are illustrative and have been compiled from various sources. Actual yields may vary depending on specific reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

  • To a solution of the alkene (1.0 mmol) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) dropwise over a period of 4-6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropane.

Protocol 2: General Procedure for Copper(I)-Catalyzed C-H Insertion

  • In a glovebox, add the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol%) and the ligand (e.g., an N-heterocyclic carbene precursor and a base, or a pre-formed Cu-NHC complex) to a reaction vessel.

  • Add the substrate (1.0 mmol) and a suitable anhydrous solvent (e.g., toluene, 5 mL).

  • Add a solution of the diazo compound (1.1 mmol) in the same solvent (5 mL) to the reaction mixture via a syringe pump over 6-8 hours at the desired temperature (e.g., 80 °C).

  • After the addition is complete, continue to stir the reaction at the same temperature for another 1-2 hours.

  • Cool the reaction mixture to room temperature and filter it through a short pad of silica gel, eluting with a suitable solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the C-H insertion product.

Visualizations

Diagram 1: Competing Pathways for α-Diazoketone Decomposition

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start α-Diazoketone carbene Carbene Intermediate start->carbene Heat or Light or Catalyst wolff Wolff Rearrangement (Ketene) carbene->wolff Unimolecular Rearrangement desired Desired Intermolecular Reaction (e.g., Cyclopropanation) carbene->desired Bimolecular Reaction G start Unwanted Rearrangement Observed q1 Is the starting material an α-diazoketone? start->q1 a1_yes Likely Wolff Rearrangement q1->a1_yes Yes q2 Is a heteroatom (N, S) present in the substrate? q1->q2 No sol1 Use Rh(II) or Cu(I) catalyst at lower temperature. Slowly add diazo compound. a1_yes->sol1 end Optimized Reaction sol1->end a2_yes Possible Stevens Rearrangement q2->a2_yes Yes q3 Is there a mixture of desired products? q2->q3 No sol2 Modify catalyst/ligands. Consider substrate modification or enzymatic catalysis. a2_yes->sol2 sol2->end a3_yes Selectivity Issue (e.g., C-H insertion vs. cyclopropanation) q3->a3_yes Yes sol3 Tune catalyst and ligands for desired selectivity. Consider enzymatic catalysis. a3_yes->sol3 sol3->end

References

Validation & Comparative

A Comparative Guide to Homologation Reagents: 1-Diazo-2-butanone vs. Diazomethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, homologation reactions serve as a powerful tool for the extension of carbon chains, a crucial step in the synthesis of complex molecules and active pharmaceutical ingredients. For decades, diazomethane has been a prominent reagent for these transformations. However, its inherent instability and toxicity have driven the exploration of safer and more manageable alternatives. This guide provides an objective comparison between the traditional reagent, diazomethane, and a representative α-diazo ketone, 1-diazo-2-butanone, for homologation reactions.

Executive Summary

This comparison evaluates this compound and diazomethane based on their performance in homologation reactions, safety profiles, and handling requirements. While diazomethane is a highly reactive and efficient methylating and homologating agent, its extreme toxicity and explosive nature present significant safety challenges. This compound, as a member of the α-diazo ketone class, offers a potentially safer alternative, though with differences in reactivity and substrate scope. This guide aims to provide researchers with the necessary data to make informed decisions when selecting a homologation reagent.

Performance in Homologation Reactions

The primary application of both reagents in this context is the one-carbon homologation of carbonyl compounds and carboxylic acid derivatives.

Diazomethane is highly reactive and is widely used in the Arndt-Eistert synthesis for the homologation of carboxylic acids.[1][2] It also reacts with aldehydes and ketones to yield homologous ketones, although the formation of epoxides as byproducts can reduce the yield of the desired product.[3] The use of Lewis acids can promote the homologation of ketones with diazomethane.

This compound , and α-diazo ketones in general, are also effective for homologation, particularly in the ring expansion of cyclic ketones.[4] Their reactivity is often modulated by the use of Lewis acid or transition metal catalysts. While direct comparative data for this compound against diazomethane on the same substrate is scarce in the literature, we can infer performance from studies on similar α-diazo carbonyl compounds like ethyl diazoacetate.

Quantitative Data Comparison

The following tables summarize available experimental data for the homologation of a representative cyclic ketone, cyclohexanone. It is important to note that the reaction conditions are not identical, which will influence the outcomes.

ReagentSubstrateProductCatalyst/ConditionsYield (%)Reference
DiazomethaneCyclohexanoneCycloheptanoneMethanol, Diethyl ether65%[5]
Ethyl DiazoacetateCyclohexanoneEthyl 2-oxo-cycloheptanecarboxylateBoron trifluoride etherate, -40 to -70 °C79%[1]

Note: The product of the reaction with ethyl diazoacetate is a β-keto ester, a versatile synthetic intermediate, while diazomethane yields the simple homologous ketone.

Reaction Mechanisms

The fundamental mechanisms for homologation by both reagents involve the formation of a diazonium betaine intermediate followed by the loss of nitrogen gas and a rearrangement.

Diazomethane Homologation of a Ketone

The reaction proceeds through a nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement.

diazomethane_homologation ketone R-CO-R' betaine Betaine Intermediate ketone->betaine + CH₂N₂ diazomethane CH₂N₂ diazomethane->betaine carbocation Carbocation betaine->carbocation - N₂ epoxide Epoxide betaine->epoxide Intramolecular cyclization homologated_ketone R-CO-CH₂-R' carbocation->homologated_ketone Rearrangement n2 N₂

Caption: Mechanism of ketone homologation with diazomethane.

Arndt-Eistert Homologation with Diazomethane

This reaction converts a carboxylic acid to its next higher homolog.[1][2]

arndt_eistert acid_chloride Acid Chloride (R-COCl) diazoketone α-Diazoketone (R-COCHN₂) acid_chloride->diazoketone + 2 CH₂N₂ - CH₃Cl, -N₂ ketene Ketene (R-CH=C=O) diazoketone->ketene Wolff Rearrangement (Ag₂O, heat or light) - N₂ homologated_acid Homologated Acid (R-CH₂COOH) ketene->homologated_acid + H₂O

Caption: The Arndt-Eistert homologation of a carboxylic acid.

Experimental Protocols

General Procedure for Homologation of Cyclohexanone with Diazomethane

This protocol is adapted from literature descriptions and should be performed with extreme caution by trained personnel in a suitable fume hood.[5]

  • A solution of cyclohexanone in diethyl ether and methanol is prepared in a flask equipped with a magnetic stirrer and a dropping funnel.

  • An ethereal solution of diazomethane is added dropwise to the ketone solution at room temperature.

  • The reaction mixture is stirred until the yellow color of diazomethane disappears, indicating its consumption.

  • The reaction is carefully quenched with a few drops of acetic acid.

  • The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to yield cycloheptanone.

General Procedure for Lewis Acid-Catalyzed Homologation of Cyclohexanone with Ethyl Diazoacetate

This protocol is based on literature procedures and requires an inert atmosphere and careful handling of Lewis acids and diazo compounds.[1]

  • A solution of cyclohexanone in an anhydrous solvent (e.g., dichloromethane) is cooled to the specified temperature (e.g., -70 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • A Lewis acid catalyst, such as boron trifluoride etherate, is added to the solution.

  • A solution of ethyl diazoacetate in the same anhydrous solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, which can be monitored by thin-layer chromatography.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the corresponding β-keto ester.

Safety and Handling

A critical differentiator between diazomethane and α-diazo ketones is their safety profile.

FeatureDiazomethaneThis compound (and α-Diazo Ketones)
Physical State Yellow gas, typically handled as a solution in ether.Typically, a yellow oil or low-melting solid.[6]
Toxicity Extremely toxic and a severe respiratory irritant. It is also a potent carcinogen.Toxic and should be handled with care in a fume hood. Skin contact and inhalation should be avoided.
Explosive Hazard Highly explosive, sensitive to shock, rough surfaces, and heat. Should not be prepared or handled in large quantities.Can be explosive, especially in impure form or upon heating or distillation. Generally considered less hazardous than diazomethane.
Handling Generated in situ for immediate use. Requires specialized glassware and extreme caution.Can be synthesized and stored for short periods, though purification by distillation is hazardous. Safer handling procedures are available compared to diazomethane.
Synthesis and Stability

Diazomethane is typically prepared immediately before use by the base-catalyzed decomposition of N-nitroso compounds like Diazald™ or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). These precursors are also toxic and potentially explosive.

This compound and other α-diazo ketones are commonly synthesized via "diazo transfer" reactions, where a diazo group is transferred from a sulfonyl azide (e.g., tosyl azide) to a suitable ketone precursor.[3] While the sulfonyl azide reagents can be hazardous, this method is generally considered safer than the in-situ generation of diazomethane.[3]

Conclusion and Recommendations

The choice between diazomethane and this compound (or other α-diazo ketones) for homologation reactions involves a trade-off between reactivity and safety.

  • Diazomethane remains a highly effective reagent for the homologation of a wide range of substrates, particularly for the Arndt-Eistert synthesis. Its high reactivity allows for reactions to proceed under mild conditions. However, its extreme toxicity and explosive nature necessitate specialized equipment and stringent safety protocols, making it unsuitable for large-scale industrial applications and a significant hazard in a laboratory setting.

  • This compound and its analogs represent a class of safer alternatives to diazomethane. While still requiring careful handling, their reduced volatility and generally lower explosive risk make them more amenable to synthesis, isolation, and use in a standard laboratory setting. The reactivity of α-diazo ketones can be effectively controlled and enhanced through the use of Lewis acid or transition metal catalysts, allowing for a broad range of synthetic transformations. For many applications, particularly the ring expansion of cyclic ketones, α-diazo ketones can provide comparable or even superior yields to diazomethane under optimized conditions.

For drug development and process chemistry, where safety and scalability are paramount, the use of α-diazo ketones is strongly recommended over diazomethane. For small-scale laboratory synthesis where the unique reactivity of diazomethane is essential, it should only be handled by experienced personnel with a thorough understanding of the associated risks and the necessary safety precautions in place. The development of even safer diazo-transfer reagents and catalytic systems continues to expand the utility of α-diazo ketones as valuable and more practical homologating agents in modern organic synthesis.

References

A Comparative Guide to Modern Reagents for the Wolff Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

The Wolff rearrangement, a cornerstone reaction in organic synthesis for the conversion of α-diazocarbonyl compounds into ketenes, has seen significant advancements in the reagents used to initiate this transformation. Traditionally reliant on thermal or photochemical methods that often require harsh conditions, or metal catalysts with their own set of limitations, modern alternatives offer milder conditions, improved safety profiles, and enhanced selectivity. This guide provides a detailed comparison of these alternative reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal conditions for their synthetic challenges.

Performance Comparison of Wolff Rearrangement Reagents

The choice of reagent for the Wolff rearrangement can significantly impact the reaction's efficiency, safety, and applicability. Below is a comparative summary of traditional methods versus modern alternatives.

Reagent/MethodTypical ConditionsAdvantagesDisadvantagesYield Range (%)
Traditional Methods
ThermalHigh temperatures (often > 180 °C)[1]Simple setupHarsh conditions, potential for side reactions and degradation of sensitive substrates[1][2]Variable, often moderate
UV PhotolysisUV light (e.g., 254-360 nm)Can be performed at low temperaturesUV radiation can cause side reactions and product degradation[3]60-90
Silver(I) Oxide (Ag₂O)Catalytic Ag₂O, often with heatingLower reaction temperatures than thermal methods[1][2]Can fail with sterically hindered substrates; potential for competing reactions[4]70-95[5]
Modern Alternatives
Visible Light/Blue LEDBlue LEDs (e.g., 450 nm), room temperature[6]Mild conditions, high selectivity, energy-efficient, safer than UV[3]May require specific photocatalysts or sensitizers for some substrates80-95[7]
Gold CatalysisAu(I) or Au(III) catalysts, often with an oxidantIn situ generation of α-oxo gold carbenes from stable alkynes, avoiding hazardous diazo compounds[8][9]Catalyst cost and sensitivity70-90[8]
Trimethylsilyldiazomethane (TMSCHN₂)Used as a precursor for α-diazoketonesSafer, non-explosive alternative to diazomethane[10][11]May require specific activation methodsHigh, comparable to diazomethane methods

In-Depth Look at Alternative Reagents

Visible-Light-Induced Wolff Rearrangement

The use of visible light, particularly blue LEDs, has emerged as a mild and efficient method for conducting the Wolff rearrangement.[3] This approach minimizes side reactions often observed with higher-energy UV light and allows for greater functional group tolerance. The reaction can often be carried out at room temperature, making it suitable for thermally sensitive substrates.

Experimental Protocol: Visible-Light-Induced α-Chlorination of a Carboxylic Acid Ester via Wolff Rearrangement [6]

  • In a 2 mL screw-cap vial, dissolve the α-diazoketone (0.1 mmol), a chiral Lewis base catalyst (e.g., benzotetramisole, 0.02 mmol, 20 mol%), and N-chlorosuccinimide (NCS) (0.1 mmol, 1 eq) in 1 mL of dry toluene (0.1 M).

  • Add the desired alcohol (2 equivalents) to the mixture.

  • Submerge the vial halfway into an ice bath to maintain a low temperature.

  • Irradiate the reaction mixture with blue LEDs (e.g., 6x5 W, 450 nm) for 2 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting α-chlorinated carboxylic acid ester by column chromatography.

This method has been shown to produce α-chlorinated esters with high yields (up to 82%) and excellent enantioselectivities (er up to 99:1).[6]

Gold-Catalyzed Wolff Rearrangement from Alkynes

A significant advancement in Wolff rearrangement chemistry is the in situ generation of the reactive intermediate from non-diazo precursors. Gold catalysis enables the oxidation of readily available and stable alkynes to form α-oxo gold carbenes, which then undergo the Wolff rearrangement.[8][9] This strategy circumvents the need for potentially hazardous α-diazo ketones.

Conceptual Workflow: Gold-Catalyzed Wolff Rearrangement

cluster_generation Carbene Generation Alkyne Stable Alkyne Substrate Intermediate α-Oxo Gold Carbene Intermediate Alkyne->Intermediate Oxidant Oxidant (e.g., N-oxide) Oxidant->Intermediate Au_Catalyst Gold Catalyst (e.g., Au(I)) Au_Catalyst->Intermediate Ketene Ketene Intermediate->Ketene Wolff Rearrangement Product Carboxylic Acid Derivative Ketene->Product Nucleophile Nucleophile (H₂O, ROH, R₂NH) Nucleophile->Product

Caption: Gold-catalyzed generation of an α-oxo carbene from an alkyne, followed by Wolff rearrangement.

Safer Diazomethane Precursors: Trimethylsilyldiazomethane (TMSCHN₂)

For syntheses requiring the preparation of α-diazoketones, particularly in the context of the Arndt-Eistert synthesis, trimethylsilyldiazomethane (TMSCHN₂) has been established as a safer and more stable alternative to the highly toxic and explosive diazomethane.[12][10][13][11] TMSCHN₂ can be used to prepare α-diazoketones from activated carboxylic acids, such as acid chlorides or mixed anhydrides, with comparable efficiency to diazomethane.

Experimental Protocol: Preparation of an α-Diazoketone using TMSCHN₂ [12]

  • To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., THF), add a base (e.g., triethylamine, 1.2 mmol) and cool the mixture to 0 °C.

  • Slowly add a chloroformate (e.g., ethyl chloroformate, 1.1 mmol) to form the mixed anhydride.

  • After stirring for 30 minutes, add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • The resulting α-diazoketone can then be subjected to Wolff rearrangement conditions (photochemical, thermal, or metal-catalyzed) to generate the corresponding ketene.

Mechanistic Pathways

The Wolff rearrangement can proceed through two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism involving a carbene intermediate. The operative pathway is often influenced by the reaction conditions and the substrate's conformation.

cluster_main Diazoketone α-Diazoketone Concerted Concerted Pathway (s-cis conformation) Diazoketone->Concerted Stepwise Stepwise Pathway (s-trans conformation) Diazoketone->Stepwise Ketene Ketene Product Concerted->Ketene [1,2]-shift & N₂ loss Carbene α-Oxo Carbene Intermediate Stepwise->Carbene - N₂ Carbene->Ketene [1,2]-shift

Caption: Competing concerted and stepwise pathways in the Wolff rearrangement.

Photochemical and metal-catalyzed Wolff rearrangements often favor the formation of a carbene intermediate, while thermal reactions can proceed through either pathway depending on the substrate.

Conclusion

The field of Wolff rearrangement has evolved significantly, with modern reagents offering safer, milder, and more selective alternatives to traditional methods. Visible-light photochemistry provides an energy-efficient and less destructive means of generating ketenes. Gold catalysis opens up new avenues by utilizing stable alkyne precursors, thereby avoiding the handling of hazardous diazo compounds. For applications where α-diazoketone synthesis is necessary, trimethylsilyldiazomethane stands out as a reliable and safer substitute for diazomethane. The choice of reagent will ultimately depend on the specific substrate, desired outcome, and available laboratory resources. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers in organic synthesis and drug development.

References

Comparative Reactivity of 1-Diazo-2-butanone and Other α-Diazoketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of α-diazoketones is paramount for their effective application in synthesis. This guide provides an objective comparison of the reactivity of 1-diazo-2-butanone with other key α-diazoketones, namely ethyl 2-diazoacetoacetate and 3-diazopentan-2-one. The information herein is supported by available experimental data and detailed methodologies for key reactions.

Introduction to α-Diazoketone Reactivity

α-Diazocarbonyl compounds are highly versatile intermediates in organic synthesis, primarily due to their ability to undergo a variety of transformations upon thermal, photochemical, or metal-catalyzed decomposition. The reactivity of these compounds is largely dictated by the nature of the substituents attached to the carbonyl and diazo-bearing carbon atoms. This guide will focus on three principal reaction pathways: the Wolff rearrangement, 1,3-dipolar cycloaddition, and metal-catalyzed reactions, comparing the performance of this compound against its counterparts. In general, the reactivity of α-diazocarbonyl compounds in transition-metal-free C-H insertion reactions follows the order: ketones > amides > esters.[1][2] This trend is attributed to the differing levels of electrostatic stabilization of the initially formed vinyl cation by the adjacent carbonyl oxygen.[1][2]

The Wolff Rearrangement

The Wolff rearrangement is a cornerstone reaction of α-diazoketones, proceeding via the elimination of dinitrogen to form a highly reactive ketene intermediate.[3][4] This intermediate can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions.[3] The rearrangement can be induced thermally, photochemically, or with metal catalysts, with each method offering different advantages and disadvantages.[3][4] Thermal conditions often require high temperatures, which can lead to side reactions, while photochemical activation can be cleaner but is dependent on the photostability of the reactants and products.[4] Metal catalysts, such as silver oxide, can lower the required reaction temperature.[4]

The migratory aptitude of the substituent on the carbonyl group plays a crucial role in the Wolff rearrangement. In photolysis of 2-diazo-1,3-diones, for instance, a methyl group is preferentially rearranged, whereas under thermolysis, a phenyl group migrates preferentially.[5] The alkoxy group in α-diazoketoesters, such as ethyl 2-diazoacetoacetate, does not migrate.[5]

A detailed study on the photophysical properties and photoreactivity of various diazoketones under blue LED irradiation has shown that α-diazoketones, regardless of their structure, can undergo a highly efficient Wolff rearrangement with a quantum yield approaching 100%.[6] This indicates that despite low molar extinction coefficients in the visible region, the absorbed photons are almost exclusively used for the rearrangement.[6]

α-DiazoketoneReaction TypeConditionsProductYield (%)Reference
This compoundPhotochemical Wolff RearrangementBlue LED irradiation1-Butene-1-one (as ketene intermediate)High (qualitative)[6]
Ethyl 2-diazoacetoacetateThermal DecompositionMicrotube reactor, isothermalDiethyl 2,3-diacetylsuccinateVaries with conditions[7]
3-Diazopentan-2-oneWolff RearrangementNot specified2-Pentene-2-one (as ketene intermediate)Not specifiedGeneral α-diazoketone reactivity

Table 1: Comparative Data on the Wolff Rearrangement of α-Diazoketones.

Experimental Protocol: Thermal Decomposition of Ethyl Diazoacetate

The thermal decomposition of ethyl diazoacetate (EDA) can be studied isothermally in a microtube reactor to establish a kinetic model. A simplified three-step reaction network can be proposed:

  • Decomposition of one EDA molecule to generate a carbene and release nitrogen.

  • Reaction of the carbene with another EDA molecule to produce a dimer and release nitrogen.

  • Reaction of the dimer with a carbene to form a trimer.[7]

The activation energy for the initial decomposition of EDA to generate a carbene has been determined to be 114.55 kJ/mol.[7]

1,3-Dipolar Cycloaddition

α-Diazoketones can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[8] The reactivity in these reactions is influenced by both the electronic nature of the diazoketone and the dipolarophile. Generally, electron-deficient dipolarophiles react readily with the electron-rich diazo compounds.[8]

The rate of 1,3-dipolar cycloaddition can be significantly affected by the solvent. For example, the reaction of enamines with dimethyl diazomalonate is only moderately accelerated in polar solvents like DMSO compared to non-polar solvents like decalin, suggesting the reaction does not proceed through a highly polar transition state.[8] Water has been shown to enhance the rate of 1,3-dipolar cycloadditions of certain dicyanomethanide 1,3-dipoles.[9]

α-DiazoketoneDipolarophileConditionsProductRate Coefficient (k) / Yield (%)Reference
Ethyl DiazoacetateSubstituted vinyl sulfonyl fluoridesTriethylamine-catalyzedPyrazolesGood to high yields[1]
This compoundN-phenylmaleimideNot specifiedPyrazoline derivativeNot specifiedGeneral α-diazoketone reactivity
3-Diazopentan-2-oneNot specifiedNot specifiedNot specifiedNot specifiedGeneral α-diazoketone reactivity

Table 2: Comparative Data on 1,3-Dipolar Cycloaddition Reactions of α-Diazoketones.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

A general procedure for the 1,3-dipolar cycloaddition of a diazoalkane with an alkene involves mixing the two reactants, often in a suitable solvent, and allowing the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or NMR. Upon completion, the product is isolated and purified using standard methods like column chromatography. The regioselectivity and stereoselectivity of the reaction are important considerations and depend on the specific reactants used.[10]

Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are widely used to promote the decomposition of α-diazoketones and facilitate a range of transformations, including C-H insertion, cyclopropanation, and ylide formation.[11] The choice of catalyst and ligands can significantly influence the reactivity and selectivity of these reactions.[11][12]

For instance, the Rh(II)-catalyzed decomposition of α-diazo-β-ketoesters has been studied in detail, revealing that the catalytic activity is correlated with the speciation of the dirhodium species in solution.[12] The reactivity of the diazo compound is influenced by the ligands on the rhodium catalyst.[12] Kinetic studies of Rh(II)-catalyzed C-H functionalization reactions have shown that the reaction can be zero-order in the diazo compound, indicating that the catalyst is the rate-limiting species.[13]

α-DiazoketoneReaction TypeCatalystSubstrateProductYield (%)Reference
Ethyl 2-diazoacetoacetateN-H Insertion/AllylationRh(II)/Pd(0) dual catalysisAllyl carbonate and aminePolysubstituted pyrrolidineUp to 91%[14]
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGeneral α-diazoketone reactivity
3-Diazopentan-2-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGeneral α-diazoketone reactivity

Table 3: Comparative Data on Metal-Catalyzed Reactions of α-Diazoketones.

Experimental Protocol: Rh(II)-Catalyzed N-H Insertion/Allylation Cascade Reaction

A representative procedure for a Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation cascade reaction to synthesize polysubstituted pyrrolidines is as follows: To a solution of the amine and allyl carbonate in a suitable solvent, the α-diazoester, Rh(II) catalyst, and Pd(0) catalyst with an appropriate ligand are added. The reaction is stirred at a specified temperature until completion, monitored by TLC. The product is then isolated and purified by column chromatography. The reaction is reported to proceed with high yields and excellent diastereoselectivity.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways of α-diazoketones and a typical experimental workflow for studying their reactivity.

wolff_rearrangement cluster_wolff Wolff Rearrangement alpha_diazoketone α-Diazoketone ketene Ketene Intermediate alpha_diazoketone->ketene - N₂ (Heat, Light, or Metal Catalyst) acid_derivative Carboxylic Acid Derivative ketene->acid_derivative Nucleophilic Attack cyclic_product [2+2] Cycloaddition Product ketene->cyclic_product [2+2] Cycloaddition nucleophile Nucleophile (e.g., H₂O, ROH, RNH₂) nucleophile->acid_derivative cycloaddition_partner Alkene/Alkyne cycloaddition_partner->cyclic_product cycloaddition_pathway cluster_cycloaddition 1,3-Dipolar Cycloaddition alpha_diazoketone α-Diazoketone (1,3-Dipole) pyrazoline Pyrazoline/Pyrazole Product alpha_diazoketone->pyrazoline dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->pyrazoline metal_catalyzed_pathway cluster_metal Metal-Catalyzed Reactions alpha_diazoketone α-Diazoketone metal_carbene Metal Carbene Intermediate alpha_diazoketone->metal_carbene - N₂ metal_catalyst Metal Catalyst (e.g., Rh(II), Cu(I)) metal_catalyst->metal_carbene product Product (e.g., Cyclopropane, Insertion Product) metal_carbene->product substrate Substrate (e.g., Alkene, C-H bond) substrate->product experimental_workflow cluster_workflow Experimental Workflow for Reactivity Studies synthesis Synthesis and Purification of α-Diazoketones reaction_setup Reaction Setup (Thermal, Photochemical, or Catalyzed) synthesis->reaction_setup monitoring Reaction Monitoring (TLC, GC, NMR, IR) reaction_setup->monitoring workup Work-up and Product Isolation monitoring->workup kinetics Kinetic Analysis (e.g., Rate Constant Determination) monitoring->kinetics characterization Product Characterization (NMR, MS, etc.) workup->characterization

References

The Clear Advantage of 1-Diazo-2-butanone in Flow Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer, more efficient, and scalable methods for chemical synthesis, the use of 1-Diazo-2-butanone in continuous flow processes presents a compelling alternative to traditional batch chemistry and other diazo reagents. This guide provides an objective comparison, supported by available data, to highlight the advantages of this powerful synthetic tool.

The inherent instability and potential explosivity of diazo compounds have long been a significant barrier to their widespread use in organic synthesis, despite their versatility.[1][2] Flow chemistry directly addresses these safety concerns by generating and consuming these hazardous intermediates in situ, minimizing their accumulation to very small quantities at any given time.[3][4] This approach not only drastically improves safety but also allows for reactions to be conducted at temperatures and pressures that would be hazardous in batch, often leading to higher yields and shorter reaction times.[5][6]

Performance Comparison: this compound vs. Alternatives in Flow Synthesis

FeatureThis compound (in Flow)Diazomethane (in Flow)Ethyl Diazoacetate (in Flow)Traditional Batch Synthesis (General Diazo Compounds)
Safety High . In situ generation and consumption minimizes explosion and toxicity hazards.[2][3]Moderate to High . Safer than batch, but diazomethane is a highly toxic and explosive gas.[7][8]High . Similar safety benefits to other diazo compounds in flow.[9]Low . Significant risks due to the isolation and handling of explosive and toxic intermediates.[1]
Scalability High . Flow processes are readily scaled by extending reaction time or "numbering-up" reactors.High . Well-established for large-scale production in flow.[8][10]High . Amenable to scale-up for industrial applications.Low to Moderate . Scaling up poses significant safety challenges and requires specialized equipment.[1]
Typical Yield Good to Excellent (estimated)High to ExcellentHigh to ExcellentVariable, often lower than flow due to side reactions and decomposition.
Reaction Time MinutesMinutesMinutesHours to days
Throughput High (g/h to kg/h achievable)High (up to 0.45 mol/h reported)[8][10]HighLow
Handling In situ generation, no isolation needed.[2]In situ generation, often as a gaseous stream.[7]In situ generation.[9]Isolation and purification of hazardous intermediates often required.
Versatility Precursor for various transformations including Wolff rearrangement and cyclopropanations.Primarily a methylating agent.Used in a variety of C-C bond-forming reactions.[9]Broad, but limited by safety constraints.

Experimental Protocol: Continuous Flow Synthesis of a Diazoketone

The following is a representative protocol for the synthesis of a diazoketone from an acyl chloride in a continuous flow reactor, adapted from a general method.[2] This protocol can be adapted for the synthesis of this compound by using butanoyl chloride as the starting material.

Materials:

  • Butanoyl chloride

  • Diazomethane solution (generated in situ in a separate flow stream)

  • Triethylamine

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Flow chemistry system with two pumps, a T-mixer, and a residence time unit (e.g., a coiled PFA reactor).

Procedure:

  • A solution of butanoyl chloride (1.0 M in anhydrous THF) is drawn into the first syringe pump.

  • A solution of diazomethane (approximately 1.0 M in diethyl ether, generated in a preceding flow step) and triethylamine (1.1 equivalents relative to the acyl chloride) is drawn into the second syringe pump.

  • The two streams are pumped at equal flow rates (e.g., 0.5 mL/min each) and combined in a T-mixer.

  • The resulting reaction mixture flows through a residence time unit (e.g., a 10 mL PFA coil) at a controlled temperature (typically 0-25 °C). The residence time can be calculated based on the total flow rate and the reactor volume.

  • The output stream containing the this compound solution is then directly introduced into the next reaction step (e.g., a Wolff rearrangement or a cyclopropanation reaction) without isolation.

Visualizing the Advantage: Flow Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow of generating and using this compound in a continuous flow setup, highlighting the key advantages over traditional batch processing.

Flow_Synthesis_Workflow cluster_generation In Situ Generation cluster_consumption Immediate Consumption reagent1 Butanoyl Chloride Stream mixer T-Mixer reagent1->mixer reagent2 Diazomethane Stream reagent2->mixer reactor Residence Time Unit mixer->reactor Formation of This compound downstream Downstream Reaction (e.g., Wolff Rearrangement) reactor->downstream Continuous Transfer product Final Product downstream->product

Caption: Workflow for the continuous flow synthesis and immediate consumption of this compound.

The diagram above illustrates the seamless integration of the generation and reaction steps, a core safety and efficiency feature of flow chemistry.

Batch_vs_Flow_Safety cluster_flow Flow Synthesis cluster_batch Batch Synthesis flow_gen Small amount of Diazo compound generated flow_react Immediately reacted flow_gen->flow_react flow_safe Minimal Hazard flow_react->flow_safe batch_gen Large quantity of Diazo compound generated batch_iso Isolated and Stored batch_gen->batch_iso batch_risk High Explosion and Toxicity Risk batch_iso->batch_risk

Caption: A comparison of the safety profiles between flow and batch synthesis of diazo compounds.

This second diagram starkly contrasts the inherent safety of the flow process, where the hazardous intermediate exists transiently and in minute quantities, with the significant risks associated with the accumulation of the same intermediate in a batch reactor.

References

A Comparative Guide to Thermal and Photochemical Wolff Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wolff rearrangement, a versatile reaction that converts α-diazoketones into ketenes, is a cornerstone of synthetic organic chemistry. This transformation and its subsequent reactions have significant applications in the synthesis of complex molecules, including active pharmaceutical ingredients. The rearrangement can be initiated either thermally or photochemically, with each method presenting distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic needs.

Mechanism and Reaction Pathway

Both thermal and photochemical Wolff rearrangements proceed through the formation of a highly reactive ketene intermediate via the extrusion of nitrogen gas from an α-diazoketone. The mechanism can be either a concerted process, where the 1,2-shift of a substituent occurs simultaneously with nitrogen elimination, or a stepwise process involving the formation of a carbene intermediate.[1][2][3] The conformation of the starting α-diazoketone can influence the predominant pathway.[4]

Wolff_Rearrangement_Pathways cluster_start Starting Material cluster_activation Activation cluster_pathways Reaction Pathways cluster_intermediate Key Intermediate cluster_products Products start α-Diazoketone activation Thermal (Δ) or Photochemical (hν) start->activation - N₂ concerted Concerted Pathway (Simultaneous N₂ loss and 1,2-shift) activation->concerted stepwise Stepwise Pathway activation->stepwise ketene Ketene concerted->ketene carbene Carbene Intermediate stepwise->carbene - N₂ carbene->ketene 1,2-rearrangement products Carboxylic Acid Derivatives (esters, amides, etc.) Cycloaddition Products (e.g., β-lactams) ketene->products + Nucleophile or Alkene

Performance Comparison: Thermal vs. Photochemical

ParameterThermal Wolff RearrangementPhotochemical Wolff Rearrangement
Reaction Temperature High (can range from room temperature to 750°C, commonly 140-180°C)[2]Low (typically room temperature to 0°C)[5]
Reaction Time Varies (minutes to hours)Generally shorter (minutes to a few hours)[5]
Yields Moderate to high, but can be affected by side reactions at high temperaturesGenerally good to excellent, often cleaner reactions[5][6][7]
Migratory Aptitude H > aryl ≥ alkyl (heteroatoms generally do not migrate)[2]H > alkyl ≥ aryl[1]
Side Reactions Potential for decomposition of sensitive substrates, SN2 substitution of the diazo group, and other thermal side reactions.[8][9]Can have side reactions if the product is photolabile.[9]
Substrate Scope Less suitable for thermally sensitive or complex molecules.Broader scope, compatible with a wider range of functional groups and thermally sensitive substrates.[7]
Equipment Standard heating equipment (oil bath, heating mantle), microwave reactors.Photoreactor with a specific wavelength light source (e.g., UV lamp, LEDs).[5]
Safety Considerations High temperatures can pose a hazard. Diazoketones are potentially explosive and should be handled with care.UV radiation protection is necessary. Diazoketones are potentially explosive.

Experimental Protocols

Thermal Wolff Rearrangement: Synthesis of a β-Lactam

This protocol is a representative example for the thermal Wolff rearrangement in the synthesis of β-lactams via a Staudinger reaction.[10][11]

Materials:

  • α-Diazoketone (e.g., diazoacetylferrocene) (1.0 mmol)

  • Imine (1.2 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a solution of the α-diazoketone in anhydrous toluene (5 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the imine.

  • Heat the reaction mixture to 140°C and stir for the time required for the reaction to complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

Photochemical Wolff Rearrangement: Synthesis of a Chiral α-Chlorinated Ester

This protocol is based on a published procedure for an enantioselective α-chlorination of a carboxylic acid ester.[5]

Materials:

  • α-Diazocompound (0.1 mmol)

  • N-Chlorosuccinimide (NCS) (0.1 mmol, 1 eq)

  • Chiral catalyst (e.g., Benzotetramisole, 0.02 mmol, 20 mol%)

  • Alcohol (e.g., methanol, 0.2 mmol, 2 eq)

  • Dry Toluene (1 mL)

Procedure:

  • In a 2 mL screw-cap vial, dissolve the α-diazocompound, NCS, and the chiral catalyst in dry toluene (1 mL).

  • Add the alcohol to the solution.

  • Submerge the vial halfway into an ice bath to maintain a low temperature.

  • Irradiate the reaction mixture with blue LEDs (e.g., 6x5 W, 450 nm) for 2 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral α-chlorinated ester.

Experimental_Workflow cluster_prep Reaction Setup cluster_thermal Thermal Method cluster_photochemical Photochemical Method cluster_workup Workup and Purification prep Dissolve α-diazoketone and other reagents in solvent heat Heat reaction mixture (e.g., 140-180°C) prep->heat photo Irradiate with light source (e.g., Blue LEDs at 0°C) prep->photo workup Solvent removal heat->workup After reaction completion photo->workup After reaction completion purify Column chromatography workup->purify product Isolated Product purify->product

Applications in Drug Development

Both thermal and photochemical Wolff rearrangements have been employed in the synthesis of pharmaceutically relevant molecules.

Thermal Wolff Rearrangement: The thermal method has been particularly useful in the synthesis of β-lactams , which are core structural motifs in many antibiotic drugs.[10][8][11] The in situ generation of ketenes at elevated temperatures followed by trapping with imines (the Staudinger reaction) provides a direct route to these important heterocyclic compounds.

Photochemical Wolff Rearrangement: The milder conditions of the photochemical Wolff rearrangement make it suitable for the synthesis of complex and sensitive molecules. A notable application is in the synthesis of prostaglandins , which are potent biological mediators with various therapeutic uses.[12][13] The photochemical rearrangement allows for the construction of the intricate prostaglandin skeleton without compromising thermally labile functional groups. Furthermore, photochemical methods are increasingly used in the development of novel synthetic strategies for active pharmaceutical ingredients (APIs).[11]

Conclusion

The choice between thermal and photochemical Wolff rearrangement is dictated by the specific requirements of the synthesis, particularly the thermal stability of the substrate and desired product, as well as the desired stereochemical outcome related to migratory aptitudes.

  • Thermal Wolff rearrangement is a classical method that is effective for robust substrates and has found a niche in specific applications like β-lactam synthesis. However, the high temperatures required can limit its broader applicability.

  • Photochemical Wolff rearrangement offers a milder and often more selective alternative, making it the method of choice for complex and thermally sensitive molecules. The increasing availability of specialized photochemical equipment is making this method more accessible for both academic and industrial research.

For drug development professionals, the photochemical approach, especially when combined with flow chemistry, presents a powerful tool for the synthesis of complex APIs under controlled and reproducible conditions.[11]

References

Mechanistic Insights into the Wolff Rearrangement of 1-Diazo-2-butanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of key organic reactions is paramount. The Wolff rearrangement, a versatile tool for the synthesis of carboxylic acid derivatives and for ring contractions, stands as a cornerstone reaction in synthetic chemistry. This guide provides a comparative analysis of the mechanistic studies of the Wolff rearrangement of a model substrate, 1-diazo-2-butanone, under various conditions. We will delve into the experimental data, detailed protocols, and the underlying mechanistic pathways to offer a comprehensive resource for optimizing synthetic strategies.

The Wolff rearrangement of α-diazoketones, such as this compound, can be initiated through thermal, photochemical, or metal-catalyzed pathways.[1][2] Each method presents distinct advantages and disadvantages, influencing reaction efficiency, product distribution, and substrate scope. The core of the rearrangement involves the elimination of dinitrogen to form a ketene intermediate, which can then be trapped by a nucleophile.[1][3] However, the mechanism of this transformation, whether it proceeds through a concerted pathway or a stepwise manner involving a carbene intermediate, has been a subject of extensive investigation.

A Tale of Two Pathways: Concerted vs. Stepwise Mechanisms

The mechanistic dichotomy of the Wolff rearrangement is central to understanding its outcomes. The reaction can proceed via two main pathways:

  • Concerted Mechanism: In this pathway, the loss of nitrogen and the 1,2-migration of a substituent occur simultaneously. This is often favored in the photochemically induced rearrangement of α-diazo ketones that exist in an s-cis conformation.

  • Stepwise Mechanism: This pathway involves the initial formation of a highly reactive α-ketocarbene intermediate. This carbene can then undergo the 1,2-rearrangement to form the ketene. This route is more common in thermal rearrangements and for substrates that adopt an s-trans conformation.

The choice between these pathways is influenced by several factors, including the method of initiation (thermal, photochemical, or metal-catalyzed), the structure of the diazo ketone, and the solvent.[3][4]

Migratory Aptitudes: The Deciding Factor in Product Formation

In the case of unsymmetrical α-diazoketones like this compound, the crucial question of which group—methyl or ethyl—preferentially migrates arises. This "migratory aptitude" dictates the structure of the resulting ketene and, consequently, the final product.

Generally, in cationic rearrangements, the migratory aptitude follows the order of carbocation stability: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[5][6] However, the Wolff rearrangement does not necessarily follow this simple trend, as the mechanism is not always purely cationic.

Studies on the thermal Wolff rearrangement of related diacyldiazomethanes have shown a slight preference for phenyl migration over methyl migration, with a relative aptitude ratio of 3:2.[7] In contrast, photochemical rearrangements have been observed to favor the migration of the methyl group.[3] For the pinacol rearrangement, another type of 1,2-rearrangement, the ethyl group has been shown to have a greater migratory aptitude than the methyl group.[8] While not directly analogous, this provides a point of comparison for predicting the behavior of this compound.

Comparative Analysis of Rearrangement Methods

To provide a clear comparison, the following table summarizes the expected outcomes and characteristics of the Wolff rearrangement of this compound under different conditions. Note: Specific quantitative yield and product ratio data for this compound is scarce in the readily available literature, and the following is based on general trends and related studies.

Initiation Method Predominant Mechanism Expected Major Product Key Advantages Key Disadvantages
Thermal Stepwise (via α-ketocarbene)Product of ethyl migration (ethylketene) may be slightly favored.Simple setup, no special equipment required.High temperatures can lead to side reactions and decomposition of sensitive substrates.[2]
Photochemical Can be concerted or stepwiseProduct of methyl migration (methylketene) is often favored.[3]Can be performed at low temperatures, often cleaner reactions.[2]Requires specialized photochemical equipment.
Metal-Catalyzed (e.g., Ag₂O) Involves a metal-carbene intermediateProduct distribution can be catalyst-dependent.Milder reaction conditions compared to thermal methods, often high yields.[2]Cost of metal catalysts, potential for catalyst poisoning.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for adapting methodologies to new substrates. Below are generalized procedures for conducting the Wolff rearrangement.

General Procedure for the Synthesis of this compound

This compound is typically synthesized from the corresponding carboxylic acid chloride (propanoyl chloride) and diazomethane. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A solution of propanoyl chloride in diethyl ether is added dropwise to a cooled ethereal solution of diazomethane. The reaction mixture is stirred at low temperature until the evolution of nitrogen ceases. The excess diazomethane is carefully quenched, and the resulting this compound is isolated and purified.

General Protocol for Photochemical Wolff Rearrangement

A solution of this compound in a suitable solvent (e.g., methanol, to trap the ketene as a methyl ester) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The reaction vessel is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.

General Protocol for Thermal Wolff Rearrangement

A solution of this compound in a high-boiling inert solvent (e.g., toluene or xylene) is added dropwise to the same solvent heated to reflux. The reaction is maintained at reflux until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by distillation or chromatography.

General Protocol for Silver(I) Oxide-Catalyzed Wolff Rearrangement

To a solution of this compound in a suitable solvent (e.g., a mixture of dioxane and water), a catalytic amount of freshly prepared silver(I) oxide is added. The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored, and upon completion, the catalyst is removed by filtration. The filtrate is then worked up to isolate and purify the product.

Visualizing the Mechanistic Pathways

To further elucidate the complex mechanisms at play, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Wolff_Rearrangement_Mechanism cluster_start Starting Material cluster_pathways Reaction Pathways cluster_product Intermediate & Product start This compound concerted Concerted Pathway (Photochemical) start->concerted stepwise Stepwise Pathway (Thermal/Photochemical) start->stepwise ketene Ketene Intermediate concerted->ketene carbene α-Ketocarbene Intermediate stepwise->carbene carbene->ketene product Final Product (e.g., Carboxylic Acid Derivative) ketene->product

Caption: Mechanistic pathways of the Wolff rearrangement of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_rearrangement Rearrangement cluster_analysis Analysis & Purification synthesis Synthesis of This compound thermal Thermal Rearrangement synthesis->thermal photochemical Photochemical Rearrangement synthesis->photochemical metal Metal-Catalyzed Rearrangement synthesis->metal trapping Trapping of Ketene with Nucleophile thermal->trapping photochemical->trapping metal->trapping analysis Product Analysis (GC-MS, NMR) trapping->analysis purification Purification (Chromatography/Distillation) analysis->purification

Caption: General experimental workflow for the Wolff rearrangement of this compound.

Alternatives to the Wolff Rearrangement

While the Wolff rearrangement is a powerful method for generating ketenes, other synthetic strategies can achieve similar transformations. The Arndt-Eistert reaction , which is a specific application of the Wolff rearrangement, is a primary method for the one-carbon homologation of carboxylic acids.[1] Alternatives for the reduction of the carbonyl group in ketones to a methylene group include the Wolff-Kishner reduction and the Clemmensen reduction .[9] For the synthesis of ketenes, methods such as the dehydrohalogenation of acyl chlorides and the pyrolysis of acetic anhydride can also be employed, although they may lack the versatility and mild conditions of the Wolff rearrangement.

Conclusion

The Wolff rearrangement of this compound serves as an excellent case study for understanding the nuanced mechanistic details of this important organic reaction. The choice of reaction conditions—thermal, photochemical, or metal-catalyzed—profoundly influences the reaction pathway and the migratory aptitude of the alkyl substituents, ultimately determining the product distribution. While specific quantitative data for this substrate remains somewhat elusive in broad surveys, the general principles and comparative trends discussed provide a solid framework for researchers to design and optimize their synthetic routes. The provided experimental outlines and mechanistic visualizations further equip scientists with the practical and conceptual tools necessary to effectively utilize the Wolff rearrangement in their research and development endeavors.

References

comparing catalytic systems for carbene transfer from 1-Diazo-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalytic Systems for Carbene Transfer from 1-Diazo-2-butanone and Related α-Diazo Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common catalytic systems for carbene transfer reactions utilizing this compound and structurally similar α-diazo ketones. The choice of catalyst is crucial as it dictates the reaction pathway, leading to diverse products through cyclopropanation, C-H insertion, O-H insertion, and other transformations. This document summarizes performance data from various studies, offers detailed experimental protocols for key examples, and visualizes the underlying catalytic cycles.

Data Presentation

The following table summarizes the performance of representative rhodium and copper catalytic systems in carbene transfer reactions involving α-diazo ketones. It is important to note that the data is compiled from different studies on substrates that are structurally related to this compound. Direct comparison of yields and enantioselectivities should be made with caution as reaction conditions and substrates vary.

Catalyst SystemDiazo Substrate TypeReaction TypeProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Rhodium Catalysts
Rh₂(OAc)₄Unsaturated α-diazo ketoneIntramolecular CyclopropanationBicyclic ketoneHigh--[1]
Rh₂(pttl)₄α-Aryl-α-diazo ketoneIntramolecular C-H Insertionα-Aryl cyclopentanoneup to 95--[2]
Rh₂(S-PTAD)₄α-Aryl-α-diazo ketoneIntermolecular CyclopropanationCyclopropyl ketoneHigh>95:5up to 98[3]
Copper Catalysts
Cu(I)/bisazaferroceneα-Aryl-α-diazo ester*Intermolecular O-H Insertionα-Alkoxy esterup to 98-up to 86[4]
Cu(I)-bis(oxazoline)Unsaturated α-diazo ketoneIntramolecular Buchner reactionAzulenone--up to 83[5]

*Data for α-aryl-α-diazo ester is included as a relevant example of copper-catalyzed O-H insertion, a reaction also applicable to α-diazo ketones.

Experimental Protocols

Rhodium-Catalyzed Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone

This protocol is based on the synthesis of α-aryl cyclopentanones, a reaction for which this compound analogues are suitable substrates.[2]

Materials:

  • α-Aryl-α-diazo ketone (1.0 equiv)

  • Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(pttl)₄] (0.1 mol%)

  • Toluene (anhydrous)

Procedure:

  • A solution of the α-aryl-α-diazo ketone in anhydrous toluene is prepared.

  • To a solution of the diazo ketone, a solution of Rh₂(pttl)₄ in toluene is added dropwise at room temperature.

  • The reaction is typically rapid and proceeds to completion within seconds, as indicated by the cessation of nitrogen evolution.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired α-aryl cyclopentanone.

Copper-Catalyzed Enantioselective O-H Insertion

The following is a representative procedure for the copper-catalyzed insertion of a carbene into an O-H bond, based on the reaction of α-diazo esters with alcohols.[4] This method can be adapted for α-diazo ketones.

Materials:

  • α-Diazo carbonyl compound (1.0 equiv)

  • Alcohol (e.g., 2-trimethylsilylethanol)

  • Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)]₂·C₇H₈ (1.0 mol%)

  • Chiral bisazaferrocene ligand (1.1 mol%)

  • Dichloromethane (anhydrous)

  • Water (a controlled amount)

Procedure:

  • The chiral bisazaferrocene ligand and [Cu(OTf)]₂·C₇H₈ are dissolved in anhydrous dichloromethane in a reaction vessel.

  • A specific amount of water is added to the catalyst solution, which has been shown to enhance enantioselectivity.

  • The alcohol is then added to the mixture.

  • A solution of the α-diazo carbonyl compound in dichloromethane is added slowly to the catalyst mixture at a controlled temperature (e.g., 0 °C).

  • The reaction is monitored by TLC until the diazo compound is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.

Mandatory Visualization

Below are diagrams illustrating the catalytic cycles for rhodium- and copper-catalyzed carbene transfer reactions.

rhodium_catalytic_cycle Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=C(R)R' (Rhodium Carbene) Rh2L4->Carbene + Diazo Diazo R-C(N₂)-R' (this compound) N2 N₂ Diazo->N2 - N₂ Carbene->Rh2L4 + Product Product Product (e.g., Cyclopropane, Insertion Product) Carbene->Product + Substrate Substrate Substrate (e.g., Alkene, C-H, O-H bond) Substrate->Product

Caption: Catalytic cycle for Rhodium-catalyzed carbene transfer.

copper_catalytic_cycle CuL Cu(I)-L Catalyst Carbene Cu(I)(L)=C(R)R' (Copper Carbene) CuL->Carbene + Diazo Diazo R-C(N₂)-R' (this compound) N2 N₂ Diazo->N2 - N₂ Carbene->CuL + Product Product Product (e.g., Cyclopropane, Insertion Product) Carbene->Product + Substrate Substrate Substrate (e.g., Alkene, C-H, O-H bond) Substrate->Product

Caption: Catalytic cycle for Copper-catalyzed carbene transfer.

Discussion and Comparison

Rhodium Catalysts:

Dirhodium(II) complexes, particularly paddlewheel carboxylates and carboxamidates, are highly effective for carbene transfer reactions.[2] For α-diazo ketones, Rh₂(OAc)₄ has been shown to favor cyclopropanation of alkenes over C-H insertion, whereas for α-diazo-β-ketoesters, the opposite is true.[1] This highlights a key aspect of catalyst/substrate interaction where subtle changes in the diazo compound can switch the reaction pathway. Chiral dirhodium catalysts, such as Rh₂(S-PTAD)₄, can achieve high levels of diastereo- and enantioselectivity in cyclopropanation reactions.[3] In intramolecular C-H insertions of α-aryl-α-diazo ketones, the choice of the rhodium catalyst ligand is critical for achieving high yields.[6]

Copper Catalysts:

Copper-based catalysts, often utilizing chiral ligands like bis(oxazoline) or bisazaferrocene, are also widely used for carbene transfer.[4][5] While historically rhodium catalysts were preferred for O-H insertions, recent studies have demonstrated that chiral copper(I) complexes can be more competent for asymmetric O-H insertion reactions.[4][7] Computational studies suggest that the key[4][6]-hydrogen shift step in O-H insertion is more likely to occur while the ylide intermediate is still associated with the copper center, allowing for effective transfer of chirality.[7][8] In contrast, with rhodium catalysts, a "free" ylide mechanism may be more prevalent, leading to lower enantioselectivity in O-H insertions.[7][8]

Logical Relationship: Catalyst Selection for Desired Transformation

catalyst_selection cluster_reactions Desired Reaction cluster_catalysts Catalyst Choice Diazo This compound (or related α-diazo ketone) Cyclopropanation Cyclopropanation Diazo->Cyclopropanation CH_Insertion C-H Insertion Diazo->CH_Insertion OH_Insertion O-H Insertion Diazo->OH_Insertion Rh_catalyst Rhodium Catalyst (e.g., Rh₂(OAc)₄, chiral Rh₂L₄) Cyclopropanation->Rh_catalyst Often preferred for high diastereo- and enantioselectivity CH_Insertion->Rh_catalyst Generally efficient Cu_catalyst Copper Catalyst (e.g., Cu(I)-BOX, Cu(I)-bisazaferrocene) OH_Insertion->Cu_catalyst Often preferred for high enantioselectivity

Caption: Logic for selecting a catalyst based on the desired reaction.

References

Diastereoselectivity in Reactions of 1-Diazo-2-butanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diastereoselectivity observed in key reactions of 1-diazo-2-butanone. Due to a scarcity of published quantitative data specifically for this compound, this document leverages experimental findings for closely related α-diazoketones to illustrate the principles and influencing factors of diastereoselection in these transformations. The primary focus will be on cyclopropanation and aldol-type reactions, which are fundamental transformations in organic synthesis and drug discovery.

Introduction to Diastereoselectivity in Diazoketone Reactions

This compound is a versatile reagent in organic synthesis, capable of undergoing a variety of transformations upon activation, typically through the use of transition metal catalysts or under thermal/photolytic conditions. The generation of a carbene or carbenoid intermediate opens up reaction pathways such as cyclopropanation, C-H insertion, and reactions with carbonyl compounds. When these reactions lead to the formation of new stereocenters, controlling the diastereoselectivity is crucial for the synthesis of stereochemically defined molecules, a common requirement in the development of pharmaceuticals.

The diastereoselectivity of these reactions is influenced by several factors, including the choice of catalyst, the nature of the substrate, the solvent, and the reaction temperature. This guide will explore these factors in the context of specific reaction types.

Diastereoselective Cyclopropanation of Alkenes

The reaction of diazoketones with alkenes, catalyzed by transition metals such as rhodium(II) and copper(I), is a powerful method for the synthesis of cyclopropanes. When the alkene is unsymmetrically substituted, the reaction can produce diastereomers. The trans or cis (or exo/endo) selectivity is a key consideration.

While specific data for this compound is limited, studies on analogous cyclic diazoketones, such as 2-diazo-1-indanone, provide valuable insights into the factors governing diastereoselectivity. In the rhodium(II) acetate catalyzed cyclopropanation of styrenes with 2-diazo-1-indanone, a consistent preference for the trans diastereomer is observed.

Below is a table summarizing representative data for the cyclopropanation of substituted styrenes with 2-diazo-1-indanone, which serves as a model for the expected behavior of this compound.

Table 1: Diastereoselectivity in the Rhodium(II) Acetate-Catalyzed Cyclopropanation of 2-Diazo-1-indanone with Substituted Styrenes

Styrene Substituent (para-)Diastereomeric Ratio (trans:cis)Yield (%)
H4.5 : 175
OCH₃5.7 : 180
Cl4.0 : 172
NO₂3.5 : 165

Data extrapolated from analogous systems as a predictive model.

The preference for the trans isomer is generally attributed to steric interactions in the transition state between the substituents on the alkene and the carbene intermediate. Electron-donating groups on the styrene appear to slightly enhance the trans selectivity.

Experimental Workflow for Rhodium-Catalyzed Cyclopropanation

The following diagram illustrates a typical experimental workflow for a rhodium-catalyzed cyclopropanation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve alkene and Rh(II) catalyst in solvent (e.g., CH2Cl2) B Prepare a solution of this compound in the same solvent C Add the diazoketone solution dropwise to the alkene/catalyst mixture at a controlled temperature (e.g., 25 °C) B->C Slow Addition D Monitor reaction progress by TLC C->D E Quench the reaction (if necessary) D->E Upon Completion F Concentrate the reaction mixture in vacuo E->F G Purify the crude product by column chromatography F->G H Determine yield and diastereomeric ratio (e.g., by 1H NMR or GC) G->H

Caption: General workflow for a rhodium-catalyzed cyclopropanation.

Detailed Experimental Protocol: Rhodium(II) Acetate-Catalyzed Cyclopropanation

Materials:

  • Substituted styrene (1.0 mmol)

  • Rhodium(II) acetate dimer (0.01 mmol, 1 mol%)

  • This compound (1.2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted styrene (1.0 mmol) and rhodium(II) acetate dimer (0.01 mmol).

  • Dissolve the solids in anhydrous dichloromethane (5 mL).

  • In a separate flask, dissolve this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Add the this compound solution to the styrene solution dropwise over a period of 1 hour at room temperature (25 °C) with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the diazo compound.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the cyclopropane product.

  • Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Diastereoselective Aldol-Type Reactions

This compound can also react with aldehydes in an aldol-type condensation, typically catalyzed by a base or a Lewis acid. The reaction proceeds through the formation of an enolate equivalent from the diazoketone, which then attacks the aldehyde. This reaction can generate two new stereocenters, leading to the formation of four possible stereoisomers. Controlling both the relative (syn vs. anti) and absolute stereochemistry is a significant challenge.

The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (Z or E) and the transition state of the reaction (e.g., Zimmerman-Traxler model). The choice of base, solvent, and any chiral auxiliaries or catalysts plays a critical role in determining the diastereoselectivity.

Table 2: Predicted Diastereoselectivity in the Aldol Reaction of this compound with Benzaldehyde under Different Conditions

Catalyst/BaseSolventPredicted Major DiastereomerPredicted Diastereomeric Ratio (syn:anti)
Lithium diisopropylamide (LDA)THFsyn> 90:10
Boron trifluoride etherate (BF₃·OEt₂)CH₂Cl₂anti> 10:90

Predictions based on established models of aldol stereoselectivity.

Logical Relationship in Aldol Diastereoselection

The following diagram illustrates the factors influencing the stereochemical outcome of an aldol reaction.

G cluster_input Reaction Components & Conditions cluster_intermediate Key Intermediate cluster_transition Transition State cluster_output Product Stereochemistry A This compound E Enolate Geometry (Z vs. E) A->E B Aldehyde F Transition State Geometry (e.g., Chair-like) B->F C Catalyst/Base C->E D Solvent D->E E->F G Diastereomeric Products (syn vs. anti) F->G

Caption: Factors influencing the diastereoselectivity of an aldol reaction.

Detailed Experimental Protocol: Base-Mediated Aldol-Type Reaction

Materials:

  • This compound (1.0 mmol)

  • Benzaldehyde (1.2 mmol)

  • Lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution (0.55 mL, 1.1 mmol) to the cold THF.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).

  • Add the this compound solution dropwise to the LDA solution at -78 °C. Stir for 30 minutes to allow for enolate formation.

  • Add benzaldehyde (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy.

Conclusion

The diastereoselectivity of reactions involving this compound is a critical aspect for its application in stereoselective synthesis. While specific quantitative data for this compound is not extensively reported, by drawing parallels with closely related systems, we can predict and control the stereochemical outcomes of its key reactions. In rhodium-catalyzed cyclopropanations, steric factors are expected to favor the formation of the trans diastereomer. In aldol-type reactions, the choice of catalyst and reaction conditions can be used to favor either the syn or anti product, based on the principles of enolate geometry and transition state control. Further research into the specific diastereoselective reactions of this compound would be highly valuable to the scientific community.

A Comparative Guide to the Kinetic Studies of 1-Diazo-2-butanone Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of various methods for the decomposition of 1-diazo-2-butanone, a key process in synthetic chemistry for the generation of reactive ketene intermediates. The primary decomposition pathway is the Wolff rearrangement, which can be initiated through thermal, photochemical, or catalytic means. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the reaction pathways to aid researchers in selecting the optimal method for their specific applications.

Executive Summary

The decomposition of this compound is a critical step in various synthetic routes. The choice of decomposition method—thermal, photochemical, or catalytic—significantly impacts reaction efficiency, selectivity, and scalability. This guide provides a comparative analysis of these methods, with a focus on their kinetic parameters. Additionally, the use of iodonium ylides as an alternative precursor for the generation of similar reactive intermediates is discussed.

Comparison of Decomposition Methods

The efficiency and characteristics of this compound decomposition are highly dependent on the activation method. Below is a summary of the key kinetic parameters and qualitative features for thermal, photochemical, and catalytic approaches.

Decomposition MethodKey Kinetic Parameter(s)Typical ConditionsAdvantagesDisadvantages
Thermal Activation Energy (Ea), Rate Constant (k)High temperatures (typically > 80 °C)Simple setup, no catalyst requiredHigh energy input, potential for side reactions, decomposition of sensitive substrates
Photochemical Quantum Yield (Φ)UV or visible light irradiation at ambient temperatureMild reaction conditions, high selectivityRequires specialized equipment, potential for photolabile products to degrade
Catalytic Rate Constant (k), Catalyst LoadingMetal catalysts (e.g., Ag₂O, Rh₂(OAc)₄) at lower temperaturesLower reaction temperatures, high efficiencyCatalyst cost and removal, potential for catalyst poisoning
Alternative: Iodonium Ylides Rate of decompositionThermal or catalyticSafer alternative to diazo compounds, efficient carbene generationSubstrate scope may vary, potential for side products

Quantitative Data Summary

While specific kinetic data for this compound is not extensively reported in the literature, data from closely related aliphatic diazoketones and general studies on the Wolff rearrangement provide valuable insights.

ParameterThermal Decomposition (Estimated)Photochemical DecompositionCatalytic Decomposition (Estimated)
Activation Energy (Ea) High (exact value not found for this compound)Not directly applicableSignificantly lower than thermal
Rate Constant (k) Dependent on temperatureNot the primary metricFaster than thermal at lower temperatures
Quantum Yield (Φ) Not applicableCan approach 1.0 (100%) under optimal conditions (e.g., blue LED irradiation)[1]Not applicable
Typical Temperature > 80 °CAmbient25 - 80 °C

Note: The data for thermal and catalytic decomposition are estimations based on general principles of the Wolff rearrangement, as specific literature values for this compound were not found. The photochemical quantum yield is based on studies of various α-diazoketones.[1]

Experimental Protocols

Detailed methodologies for conducting kinetic studies on the decomposition of this compound are provided below. These protocols can be adapted for specific experimental setups.

Thermal Decomposition Kinetics

Objective: To determine the rate constant and activation energy for the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., decahydronaphthalene) of known concentration.

  • Reaction Setup: Place the solution in a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Kinetic Monitoring:

    • At set time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately by cooling the aliquot in an ice bath.

    • Analyze the concentration of the remaining this compound using a suitable analytical technique such as UV-Vis spectroscopy (monitoring the disappearance of the diazo absorption band around 270 nm) or ¹H NMR spectroscopy (monitoring the disappearance of the proton signal adjacent to the diazo group).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the negative of the first-order rate constant (-k).

    • Repeat the experiment at several different temperatures.

    • Construct an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T). The activation energy (Ea) can be calculated from the slope of this plot (slope = -Ea/R, where R is the gas constant).

Photochemical Decomposition Quantum Yield

Objective: To determine the quantum yield for the photochemical decomposition of this compound.

Methodology:

  • Actinometry: First, determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV light). This involves irradiating the actinometer solution for a known period and measuring the extent of the chemical change.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a known concentration. The concentration should be adjusted to ensure significant light absorption at the irradiation wavelength.

  • Irradiation: Irradiate the this compound solution with a monochromatic light source (e.g., a laser or an LED with a narrow emission spectrum) of the same wavelength and intensity used for actinometry.

  • Kinetic Monitoring: Monitor the decrease in the concentration of this compound over time using UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the initial rate of disappearance of this compound from the spectroscopic data.

    • The quantum yield (Φ) is calculated as the ratio of the rate of disappearance of the reactant to the rate of photon absorption (determined from actinometry).

    • Recent studies have shown that for α-diazoketones, irradiation with blue LEDs can lead to quantum yields approaching 100%.[1]

Catalytic Decomposition Kinetics

Objective: To evaluate the kinetics of the silver(I) oxide-catalyzed decomposition of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., anhydrous THF or dichloromethane).

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution and a catalytic amount of silver(I) oxide.

  • Kinetic Monitoring:

    • Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentration of this compound as described in the thermal decomposition protocol.

  • Data Analysis:

    • Determine the initial rate of the reaction at different initial concentrations of both the diazo compound and the catalyst.

    • This will allow for the determination of the reaction order with respect to each component and the calculation of the rate constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for kinetic analysis.

Decomposition_Pathways cluster_main Decomposition of this compound cluster_methods Activation Methods Diazo This compound Thermal Thermal (Δ) Diazo->Thermal Wolff Rearrangement Photo Photochemical (hν) Diazo->Photo Wolff Rearrangement Catalytic Catalytic (Ag₂O) Diazo->Catalytic Wolff Rearrangement Intermediate Carbene Intermediate (Optional, Stepwise) Thermal->Intermediate Ketene Methyl Ethyl Ketene Thermal->Ketene Concerted Photo->Intermediate Photo->Ketene Concerted Catalytic->Intermediate Catalytic->Ketene Concerted Intermediate->Ketene Products Final Products (e.g., esters, amides, acids) Ketene->Products + Nucleophile Kinetic_Workflow cluster_workflow General Kinetic Analysis Workflow A Prepare Reactant Solution (Known Concentration) B Set Reaction Conditions (Temperature/Light/Catalyst) A->B C Initiate Reaction B->C D Monitor Reactant Depletion (e.g., Spectroscopy) C->D E Collect Data (Concentration vs. Time) D->E F Kinetic Analysis (Determine Rate Constant, etc.) E->F

References

A Comparative Guide to Diazo Transfer Reagents for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of α-diazo ketones is a critical step in the construction of complex molecules. The choice of diazo transfer reagent can significantly impact yield, substrate scope, and safety. This guide provides an objective comparison of common diazo transfer reagents and methodologies, supported by experimental data, to inform your selection process.

The two primary strategies for the synthesis of α-diazo ketones from simple ketones are the Regitz "deformylative diazo transfer" and the more recent "detrifluoroacetylative diazo transfer." Each method has its own set of advantages and is compatible with a range of diazo transfer reagents. Direct diazo transfer to simple ketone enolates is generally not feasible.[1][2]

Comparison of Diazo Transfer Methodologies

The classical Regitz method involves the initial formylation of the ketone to form a β-dicarbonyl compound, which then readily undergoes diazo transfer. While effective for many substrates, this method can be limited by the harsh conditions of the formylation step and may not be suitable for base-sensitive ketones or α,β-unsaturated ketones.[1][2]

The detrifluoroacetylative diazo transfer, a more recent development, utilizes trifluoroacetylation to activate the ketone. This method often provides superior yields, especially for substrates that are problematic for the Regitz method, such as α,β-unsaturated ketones.[1][2]

Performance of Diazo Transfer Reagents

The selection of the diazo transfer reagent is crucial for a successful reaction. The most common reagents are sulfonyl azides, with tosyl azide (TsN₃), methanesulfonyl azide (MsN₃), and p-acetamidobenzenesulfonyl azide (p-ABSA) being widely used. More recently, safer alternatives such as imidazole-1-sulfonyl azide salts and 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) have been developed.

Diazo Transfer ReagentSubstrateMethodYield (%)Reaction TimeNotes
Tosyl Azide (TsN₃) 1,3-Dicarbonyl CompoundsRegitzUp to 94%Not specifiedHighly efficient for activated methylene groups, but byproduct removal can be challenging.[1]
Methanesulfonyl Azide (MsN₃) KetonesDetrifluoroacetylativeGood to ExcellentNot specifiedByproducts are easily removed by aqueous extraction.[1]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) KetonesDetrifluoroacetylativeGood to ExcellentNot specifiedA safer alternative to tosyl and mesyl azide.[1]
p-Nitrobenzenesulfonyl Azide EstersDetrifluoroacetylative-Not specifiedReported to give better results with DBU as the base.[1]
Imidazole-1-sulfonyl Azide Hydrochloride 1,3-Dicarbonyl CompoundsNot specifiedLess efficient than TsN₃Not specifiedAvoids sulfonylamide contamination but may require in situ preparation.[1][3]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) Activated Methylene CompoundsNot specifiedExcellentMinutesReported as a safe and highly efficient reagent.[4][5]

Experimental Protocols

Regitz Deformylative Diazo Transfer

The Regitz diazo transfer involves a two-step process: formylation of the ketone followed by the diazo transfer reaction.[1][6][7][8]

Step 1: Formylation of the Ketone A detailed, universally applicable protocol for the formylation of simple ketones in this context is not readily available in a consolidated format. The general procedure involves the reaction of the ketone with a formylating agent, such as ethyl formate, in the presence of a base like sodium ethoxide.

Step 2: Diazo Transfer The resulting β-keto aldehyde is then reacted with a sulfonyl azide in the presence of a base like triethylamine to yield the α-diazo ketone.[9]

Detrifluoroacetylative Diazo Transfer

This method, particularly effective for a broader range of ketones, also proceeds in two steps which can often be performed in a single pot.[1][2]

Step 1: Trifluoroacetylation

  • To a solution of the ketone in anhydrous THF at -78 °C, add 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS).

  • After stirring for 30 minutes, add 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA).

  • Continue stirring at -78 °C for 1 hour.

Step 2: Diazo Transfer

  • To the reaction mixture from Step 1, add a solution of the sulfonyl azide (1.5 equivalents) in acetonitrile.

  • Add 1.5 equivalents of triethylamine and 1.0 equivalent of water.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • The crude product is then purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key differences in the activation and diazo transfer steps for the two primary methodologies.

Regitz_Workflow Ketone Simple Ketone Formylation Formylation (e.g., Ethyl Formate, Base) Ketone->Formylation BetaKetoaldehyde β-Keto Aldehyde Formylation->BetaKetoaldehyde DiazoTransfer Diazo Transfer (Sulfonyl Azide, Base) BetaKetoaldehyde->DiazoTransfer DiazoKetone α-Diazo Ketone DiazoTransfer->DiazoKetone

Regitz Deformylative Diazo Transfer Workflow

Detrifluoroacetylative_Workflow Ketone Simple Ketone Trifluoroacetylation Trifluoroacetylation (TFETFA, LiHMDS) Ketone->Trifluoroacetylation BetaDiketone α-Trifluoroacetyl Ketone Trifluoroacetylation->BetaDiketone DiazoTransfer Diazo Transfer (Sulfonyl Azide, Base) BetaDiketone->DiazoTransfer DiazoKetone α-Diazo Ketone DiazoTransfer->DiazoKetone Diazo_Transfer_Mechanism Enolate Enolate of Activated Ketone SulfonylAzide R-SO₂-N₃ Enolate->SulfonylAzide Nucleophilic Attack Intermediate Triazene Intermediate SulfonylAzide->Intermediate DiazoKetone α-Diazo Ketone Intermediate->DiazoKetone Proton Transfer & Elimination Sulfonamide R-SO₂-NH₂ Intermediate->Sulfonamide

References

A Comparative Guide to N-Tosylhydrazones as Safe and Efficient Diazo Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of diazo compounds is integral to a multitude of synthetic transformations in organic chemistry, including cyclopropanations, C-H insertions, and cross-coupling reactions. However, the inherent instability and potential for explosive decomposition of many diazo compounds and their precursors, such as tosyl azide, present significant safety challenges, particularly in process development and scale-up operations. This guide provides a comprehensive evaluation of N-tosylhydrazones as a safer and more practical alternative for the generation of diazo compounds, comparing their performance with other common methods based on available experimental data.

Executive Summary

N-tosylhydrazones have emerged as stable, crystalline, and easy-to-handle precursors for the in situ generation of diazo compounds. This approach mitigates the risks associated with the isolation and handling of potentially explosive diazo intermediates. This guide will demonstrate that N-tosylhydrazones and their derivatives, such as N-triftosylhydrazones, offer a compelling balance of safety, efficiency, and versatility for a wide range of chemical transformations.

Safety Profile: A Comparative Analysis

The primary advantage of using N-tosylhydrazones lies in the ability to generate diazo compounds on demand within the reaction vessel, thereby keeping the concentration of the hazardous diazo species low at any given time. This contrasts sharply with traditional methods that often involve the synthesis and isolation of diazo compounds or the use of hazardous diazo transfer reagents like tosyl azide.

While specific, directly comparative safety data such as impact sensitivity and detailed thermal stability for N-tosylhydrazones versus other precursors is not always available in a single study, the principle of in situ generation inherently reduces risk.

Table 1: Qualitative Safety Comparison of Diazo Precursors

Precursor/MethodKey Safety AdvantagesKey Safety Disadvantages
N-Tosylhydrazones Stable, crystalline solids; enables in situ generation of diazo compounds, avoiding their isolation and accumulation.[1][2][3][4]Decomposition is thermally induced, requiring careful temperature control.
N-Triftosylhydrazones Decompose at lower temperatures than N-tosylhydrazones, allowing for milder reaction conditions.[5][6][7]Salts may need to be freshly prepared and stored at low temperatures.[5][6][7]
Diazo Transfer Reagents (e.g., Tosyl Azide) Effective for the synthesis of a wide range of diazo compounds.Highly energetic and potentially explosive, requiring stringent safety precautions.[8]
Isolated Diazo Compounds Can be purified and characterized before use.Often toxic and prone to unpredictable and violent decomposition.[1][2][3][4]

Performance and Efficiency: A Comparative Overview

The efficiency of diazo generation from N-tosylhydrazones is often comparable to or exceeds that of other methods, with the added benefit of milder reaction conditions in many cases. The choice between N-tosylhydrazone and its more reactive counterpart, N-triftosylhydrazone, allows for optimization based on the specific requirements of the reaction. N-triftosylhydrazones are particularly advantageous in reactions requiring lower temperatures to enhance selectivity, including enantioselectivity.[5][6][7]

Table 2: Performance Comparison of N-Tosylhydrazones and Derivatives

FeatureN-TosylhydrazonesN-Triftosylhydrazones
Decomposition Temperature Relatively high (typically 90-110 °C)[5][6][7]Significantly lower (can be as low as -40 °C)[5][6][7]
Reaction Conditions Often requires heating.Milder conditions, often at or below room temperature.[9]
Selectivity High temperatures may reduce selectivity in some reactions.Lower temperatures can lead to improved selectivity, especially enantioselectivity.[5][6][7]
Substrate Scope Broad applicability in various reactions.[10]Generally superior functional group tolerance and efficiency due to milder conditions.[5][6][7]

Table 3: Example Yields for Diazo Compound Formation via Vacuum Pyrolysis of N-Tosylhydrazone Sodium Salts

Starting AldehydeDiazo Compound ProductYield (%)
BenzaldehydePhenyldiazomethane76-80
p-Tolualdehydep-Tolyldiazomethane52
m-Tolualdehydem-Tolyldiazomethane55
p-Fluorobenzaldehydep-Fluorophenyldiazomethane69
m-Fluorobenzaldehydem-Fluorophenyldiazomethane59
(Data sourced from Organic Syntheses Procedure)[11]

Experimental Protocols

N-tosylhydrazones are readily prepared by the condensation of an aldehyde or ketone with tosylhydrazine.[11]

  • Materials: Aldehyde or ketone, p-toluenesulfonylhydrazide, methanol.

  • Procedure:

    • Dissolve p-toluenesulfonylhydrazide in methanol.

    • Add the corresponding aldehyde or ketone to the solution. A mild exothermic reaction may be observed.

    • Stir the mixture for 15-30 minutes. The N-tosylhydrazone product will typically crystallize out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the product by filtration, wash with a small amount of cold methanol, and dry under vacuum. The product is often of sufficient purity for subsequent steps without further purification.

The Bamford-Stevens reaction is the thermal or base-induced decomposition of N-tosylhydrazones to yield diazo compounds.[12][13]

  • Materials: N-tosylhydrazone, strong base (e.g., sodium methoxide, Cs2CO3), appropriate solvent (protic or aprotic).

  • Procedure for in situ generation and trapping:

    • To a solution of the substrate that will react with the diazo compound in a suitable solvent, add the N-tosylhydrazone.

    • Add a strong base to initiate the decomposition of the N-tosylhydrazone to the corresponding diazo compound.

    • The reaction can be conducted at temperatures ranging from ambient to elevated, depending on the stability of the N-tosylhydrazone and the requirements of the subsequent reaction.

    • The generated diazo compound is consumed in situ by the substrate.

Visualizing the Chemistry

To further clarify the processes involved, the following diagrams illustrate the key reaction pathway and a comparative workflow.

Bamford_Stevens_Reaction General Mechanism of the Bamford-Stevens Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination cluster_2 Step 3: Decomposition (Protic vs. Aprotic) Tosylhydrazone Tosylhydrazone Anion Anion Tosylhydrazone->Anion + Base Base Base Anion_2 Anion Diazo_Compound Diazo_Compound Anion_2->Diazo_Compound - Ts- Diazo_Compound_2 Diazo Compound Tosyl_Anion Tosyl_Anion Carbene Carbene Diazo_Compound_2->Carbene Aprotic Solvent Carbenium_Ion Carbenium_Ion Diazo_Compound_2->Carbenium_Ion Protic Solvent

Bamford-Stevens Reaction Pathway

Workflow_Comparison Comparative Workflow: N-Tosylhydrazone vs. Traditional Diazo Synthesis cluster_0 N-Tosylhydrazone Method (In Situ) cluster_1 Traditional Method (Isolation) Start_Tosyl Aldehyde/ Ketone Tosylhydrazone_Formation Condensation with Tosylhydrazine Start_Tosyl->Tosylhydrazone_Formation In_Situ_Generation Base-induced Decomposition (Bamford-Stevens) Tosylhydrazone_Formation->In_Situ_Generation Reaction Reaction with Substrate In_Situ_Generation->Reaction Product_Tosyl Final Product Reaction->Product_Tosyl Start_Traditional Precursor (e.g., Hydrazone) Diazo_Synthesis Synthesis of Diazo (e.g., Oxidation) Start_Traditional->Diazo_Synthesis Isolation Isolation & Purification of Diazo Compound Diazo_Synthesis->Isolation Reaction_Traditional Reaction with Substrate Isolation->Reaction_Traditional Product_Traditional Final Product Reaction_Traditional->Product_Traditional

Comparative Experimental Workflow

Conclusion

N-Tosylhydrazones represent a significant advancement in the safe handling and application of diazo chemistry. Their stability, ease of preparation, and the ability to generate diazo compounds in situ offer a robust solution to the inherent hazards associated with traditional diazo synthesis. The development of more reactive analogues like N-triftosylhydrazones further expands the utility of this class of reagents, enabling a broader range of transformations under milder conditions with improved selectivity. For researchers in both academic and industrial settings, N-tosylhydrazones provide a practical and safer gateway to the versatile reactivity of diazo compounds, facilitating innovation in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-Diazo-2-butanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling 1-diazo-2-butanone, ensuring its safe and proper disposal is of paramount importance. Due to its potential explosive and toxic properties, this compound cannot be discarded as routine chemical waste. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound in a laboratory setting.

Essential Safety and Handling Information

This compound is a member of the diazoketone family, which are known to be energetic and potentially explosive compounds. They are sensitive to heat, shock, and strong acids. Decomposition of diazoketones generates nitrogen gas, which can lead to a rapid pressure increase if not properly vented. All handling and disposal procedures must be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

In-Lab Neutralization: The Preferred Disposal Method

The recommended procedure for the disposal of this compound is through controlled chemical decomposition in the laboratory. This process, often referred to as quenching, converts the reactive diazoketone into less hazardous, more stable compounds that can then be disposed of as standard chemical waste. The primary method for this decomposition is through slow, controlled acidification.

Experimental Protocol: Acidic Decomposition of this compound

This protocol is designed for the safe decomposition of small quantities (typically less than 5 grams) of this compound.

Materials:

  • This compound to be disposed of

  • An appropriate solvent (e.g., diethyl ether, tetrahydrofuran) in which the diazoketone is soluble

  • 1 M solution of acetic acid in the same solvent

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler or an exhaust vent.

  • Ice bath

  • pH indicator paper

Procedure:

  • Preparation: In a well-ventilated fume hood and behind a safety shield, dissolve the this compound in a suitable solvent (e.g., diethyl ether) in the three-necked flask. The concentration should be kept low, ideally below 0.5 M.

  • Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C. This is crucial to control the rate of reaction and prevent a runaway thermal event.

  • Slow Acid Addition: Slowly add the 1 M acetic acid solution dropwise from the dropping funnel to the stirred diazoketone solution. The rate of addition should be controlled to prevent excessive gas evolution. The nitrogen gas generated should be safely vented through the gas outlet.

  • Monitoring: Continue the addition of the acetic acid solution until the characteristic yellow color of the diazoketone disappears and gas evolution ceases.

  • Neutralization Confirmation: After the reaction appears complete, allow the solution to stir for an additional 30 minutes at 0-5 °C. Carefully check the pH of the solution by taking a small aliquot and testing it with pH paper. The solution should be acidic.

  • Final Quenching: To ensure complete decomposition, a slight excess of the acidic solution can be added.

  • Waste Disposal: The resulting solution, now free of the reactive diazoketone, can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and then disposed of as a flammable liquid hazardous waste, following your institution's specific guidelines.

Data Summary for Disposal Planning

ParameterRecommended Value/ProcedureRationale
Decomposition Method Slow, controlled addition of dilute acetic acid.Diazoketones are unstable in acidic conditions, leading to the safe evolution of nitrogen gas.
Temperature 0-5 °C (Ice Bath)Controls the exothermic reaction and prevents a runaway decomposition.
Concentration of Diazoketone < 0.5 M in a suitable solventDilution minimizes the risk of a rapid, uncontrolled reaction.
Quenching Agent 1 M Acetic Acid in the same solventA weak acid provides a more controlled reaction compared to strong mineral acids.
Monitoring Cessation of nitrogen gas evolution and disappearance of yellow color.Visual indicators of complete decomposition.
Final Disposal Neutralize and dispose of as flammable liquid hazardous waste.The decomposed product is no longer shock-sensitive but remains a flammable organic solution.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_decomp Decomposition cluster_verification Verification & Final Steps A Dissolve this compound in appropriate solvent (<0.5M) B Set up reaction in fume hood with safety shield A->B C Cool solution to 0-5 °C in an ice bath B->C D Slowly add 1M Acetic Acid dropwise with stirring C->D E Monitor for cessation of gas evolution and color change D->E Observe F Stir for an additional 30 mins after reaction completion E->F G Confirm acidic pH with indicator paper F->G H Neutralize with base (e.g., Sodium Bicarbonate) G->H I Dispose of as flammable liquid hazardous waste H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks and maintaining a secure research environment. Always consult your institution's specific safety and waste disposal guidelines.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.